DL-Aspartic acid-3-13C
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino(313C)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583940 | |
| Record name | (3-~13~C)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202326-56-5 | |
| Record name | Aspartic-3-13C acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202326-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-~13~C)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling Cellular Metabolism: A Technical Guide to the Research Applications of DL-Aspartic Acid-3-13C
For Immediate Release
A Deep Dive into Metabolic Tracing with DL-Aspartic Acid-3-13C for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the multifaceted applications of this compound, a stable isotope-labeled amino acid, in cutting-edge research. Primarily utilized as a metabolic tracer, this compound offers a powerful tool for elucidating the intricate workings of central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle, and for quantifying protein dynamics. Its specific labeling at the C-3 position provides unique advantages for dissecting key enzymatic reactions and metabolic pathways, making it an invaluable asset in fields ranging from cancer biology to neuroscience.
Core Applications in Metabolic Research
This compound serves as a crucial tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing the 13C-labeled aspartic acid into cell cultures or in vivo models, researchers can trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites. This allows for the precise measurement of fluxes through interconnected metabolic pathways.
The primary applications of this compound include:
-
Probing the Tricarboxylic Acid (TCA) Cycle: Aspartate is a key anaplerotic substrate, meaning it can replenish TCA cycle intermediates. The 13C label from this compound can enter the TCA cycle via transamination to oxaloacetate, allowing researchers to trace its incorporation into citrate, malate, fumarate, and other cycle intermediates. This provides insights into TCA cycle activity and the contributions of different substrates to cellular energy production.[1][2][3][4][5]
-
Quantifying Protein Turnover: Through techniques like pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC), the incorporation of 13C-labeled amino acids into newly synthesized proteins can be measured over time. This allows for the determination of protein synthesis and degradation rates, providing a dynamic view of the proteome.
-
Internal Standard for Quantitative Analysis: Due to its distinct mass, this compound is an excellent internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It enables accurate quantification of endogenous aspartic acid and related metabolites in complex biological samples.
Data Presentation: Quantifying Metabolic Flux
The quantitative data derived from experiments using this compound is typically presented as the mass isotopomer distribution (MID) of downstream metabolites. This distribution reveals the percentage of each metabolite pool that contains a certain number of 13C atoms. From this data, metabolic flux rates can be calculated. The following table provides a representative example of how such data might be structured.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Treated) |
| Malate | M+1 | 15.2 ± 1.8 | 25.6 ± 2.3 |
| M+2 | 5.1 ± 0.6 | 8.9 ± 1.1 | |
| M+3 | 1.2 ± 0.2 | 2.5 ± 0.4 | |
| Fumarate | M+1 | 12.8 ± 1.5 | 22.1 ± 2.0 |
| M+2 | 4.5 ± 0.5 | 7.8 ± 0.9 | |
| M+3 | 1.0 ± 0.1 | 2.1 ± 0.3 | |
| Citrate | M+1 | 10.5 ± 1.2 | 18.9 ± 1.9 |
| M+2 | 3.8 ± 0.4 | 6.7 ± 0.8 | |
| Glutamate | M+1 | 8.9 ± 1.0 | 15.4 ± 1.6 |
| M+2 | 2.1 ± 0.3 | 4.2 ± 0.5 |
This table presents hypothetical data for illustrative purposes, based on the types of results obtained in metabolic flux analysis studies.
Experimental Protocols
Protocol 1: 13C Metabolic Flux Analysis using this compound and GC-MS
This protocol outlines the general steps for tracing the metabolism of this compound in cultured cells.
1. Cell Culture and Labeling:
- Culture cells of interest to the desired confluence in standard growth medium.
- Replace the standard medium with a custom medium containing this compound at a known concentration (e.g., 100 µM). The medium should ideally lack unlabeled aspartic acid to maximize label incorporation.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled amino acid.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Add a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C) and incubate at -80°C for 15 minutes to precipitate proteins and extract polar metabolites.
- Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
3. Sample Derivatization for GC-MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- To the dried sample, add 50 µL of acetonitrile (B52724) and 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation.
- Tightly cap the vial and heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization.
- Allow the sample to cool to room temperature before GC-MS analysis.
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Use an appropriate GC column (e.g., Agilent DB-35) and temperature program to separate the derivatized amino acids and TCA cycle intermediates.
- Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific mass isotopomers.
5. Data Analysis:
- Integrate the peak areas for the different mass isotopomers of each metabolite.
- Correct the raw data for the natural abundance of 13C.
- Use the corrected mass isotopomer distributions to calculate metabolic flux rates using software such as INCA or Metran.
Protocol 2: Quantification of Protein Turnover using Pulsed SILAC (pSILAC) with this compound
This protocol provides a framework for measuring protein synthesis rates.
1. Cell Culture and Labeling:
- Culture two populations of cells. One population is grown in "light" medium containing unlabeled aspartic acid, while the other is grown in "heavy" medium where unlabeled aspartic acid is replaced with this compound.
- Ensure cells in the "heavy" medium undergo at least five to six doublings to achieve near-complete incorporation of the labeled amino acid into the proteome.
- For the "pulse" experiment, switch the cells from the "light" medium to the "heavy" medium.
- Harvest cells at various time points after the switch (e.g., 0, 2, 4, 8, 12, 24 hours).
2. Protein Extraction and Digestion:
- Lyse the cells using a suitable lysis buffer and extract the proteins.
- Quantify the protein concentration in each sample.
- Combine equal amounts of protein from the "light" (time 0) and "heavy" (time > 0) samples.
- Perform in-solution or in-gel digestion of the proteins using an enzyme such as trypsin.
3. LC-MS/MS Analysis:
- Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of the 13C label.
4. Data Analysis:
- Use software such as MaxQuant or Proteome Discoverer to identify and quantify the "light" and "heavy" peptide pairs.
- The ratio of the heavy to light peak intensities for each peptide reflects the proportion of newly synthesized protein at that time point.
- Calculate protein turnover rates by fitting the time-course data to kinetic models.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathway and experimental workflow described in this guide.
Caption: Tracing this compound through the TCA cycle.
Caption: Experimental workflow for pSILAC-based protein turnover analysis.
References
- 1. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]
- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
structure and properties of DL-Aspartic acid-3-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-3-13C is a stable isotope-labeled form of the non-essential amino acid, aspartic acid. In this isotopologue, the carbon atom at the 3-position (the β-carbon) is replaced with a ¹³C isotope. This specific labeling makes it a valuable tracer for metabolic studies, allowing researchers to follow the metabolic fate of the aspartate backbone in various biochemical pathways. This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, with a focus on its use in metabolic flux analysis.
Structure and Properties
DL-Aspartic acid is a racemic mixture containing equal amounts of D-aspartic acid and L-aspartic acid. The L-isomer is one of the 22 proteinogenic amino acids, directly incorporated into proteins, while the D-isomer has more limited, though important, biological roles, including as a neurotransmitter.[1] The presence of the ¹³C isotope at the 3-position does not significantly alter the chemical properties of the molecule but provides a distinct mass signature for detection by mass spectrometry and a unique signal in ¹³C NMR spectroscopy.
Physicochemical Properties
The following table summarizes the key physicochemical properties of DL-Aspartic acid and its isotopically labeled form.
| Property | Value | Reference |
| Chemical Formula | C₃¹³CH₇NO₄ | [2] |
| Molecular Weight | 134.10 g/mol | [2] |
| Exact Mass | 134.04088 g/mol | |
| CAS Number | 617-45-8 (unlabeled DL-Aspartic acid) | |
| Melting Point | >300 °C (decomposes) | |
| Appearance | White to off-white solid | [2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |
| Solubility | Slightly soluble in water. | |
| pKa values (unlabeled) | α-carboxyl: 1.99, β-carboxyl (side chain): 3.90, α-amino: 9.90 | [1] |
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of unlabeled DL-Aspartic acid in water (pH 7.0) shows distinct peaks for the different carbon atoms. The chemical shifts (δ) are approximately:
-
C1 (α-carboxyl): ~177-180 ppm
-
C2 (α-carbon): ~55 ppm
-
C3 (β-carbon): ~39 ppm
-
C4 (β-carboxyl): ~180 ppm
For DL-Aspartic acid-3-¹³C, the signal corresponding to the C3 carbon will be significantly enhanced and will exhibit coupling with adjacent protons.
Mass Spectrometry (MS)
In mass spectrometry, the incorporation of a ¹³C atom results in a mass shift of +1 Da compared to the unlabeled molecule. This allows for the differentiation and quantification of the labeled versus unlabeled aspartate and its downstream metabolites.
Metabolic Pathways and Applications
DL-Aspartic acid-3-¹³C is primarily used as a tracer in metabolic flux analysis (MFA) to investigate central carbon metabolism. Aspartate is a key metabolite that connects several major pathways, including the citric acid (TCA) cycle, amino acid biosynthesis, and gluconeogenesis.[1]
By introducing DL-Aspartic acid-3-¹³C into a biological system, researchers can trace the incorporation of the ¹³C label into various downstream metabolites. This information provides quantitative insights into the rates (fluxes) of metabolic reactions.
Key Metabolic Roles of Aspartate:
-
Precursor for Amino Acid Synthesis: In plants and microorganisms, aspartate is the precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine.[1]
-
Anaplerosis and the TCA Cycle: Aspartate can be synthesized from the TCA cycle intermediate oxaloacetate via transamination. Conversely, aspartate can be converted back to oxaloacetate, thus replenishing TCA cycle intermediates in a process known as anaplerosis.[1]
-
Urea (B33335) Cycle: Aspartate donates a nitrogen atom in the urea cycle, which is essential for the detoxification of ammonia.
-
Gluconeogenesis: Aspartate can be converted to oxaloacetate, which is a key precursor for the synthesis of glucose via gluconeogenesis.[1]
-
Purine and Pyrimidine Synthesis: The nitrogen atom from aspartate is incorporated into the rings of purines and pyrimidines during nucleotide biosynthesis.
The following diagram illustrates the central metabolic pathways involving aspartate.
Experimental Protocols
The primary experimental application of DL-Aspartic acid-3-¹³C is in ¹³C-based metabolic flux analysis. The general workflow for such an experiment is outlined below.
General Protocol for ¹³C-Metabolic Flux Analysis
This protocol provides a general framework for using DL-Aspartic acid-3-¹³C to study cellular metabolism. Specific parameters will need to be optimized for the biological system under investigation.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest in a standard growth medium to the desired cell density or growth phase.
-
Replace the standard medium with a labeling medium containing DL-Aspartic acid-3-¹³C at a known concentration. The concentration should be sufficient to allow for detectable incorporation without causing toxicity.
-
Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the turnover rate of the metabolites of interest. A time-course experiment is often performed to ensure isotopic steady-state is reached.
2. Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the cells in liquid nitrogen or using cold methanol.
-
Harvest the cells by centrifugation or scraping.
-
Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, often chilled to -20°C or below.
-
Separate the metabolite-containing supernatant from the cell debris by centrifugation.
3. Protein Hydrolysis and Derivatization (for protein-bound amino acid analysis):
-
To analyze the isotopic enrichment in proteinogenic amino acids, the protein fraction of the cell pellet is hydrolyzed.
-
Resuspend the cell pellet in 6 M HCl and heat at ~100-110°C for 24 hours to break down proteins into their constituent amino acids.
-
Remove the acid by evaporation under a stream of nitrogen or by using a vacuum concentrator.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
4. Analytical Measurement (GC-MS or LC-MS):
-
Analyze the derivatized amino acid samples or the metabolite extracts by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass spectrometer is used to determine the mass isotopomer distribution for aspartate and other metabolites. This provides the raw data on the ¹³C labeling patterns.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic network model and computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.
-
The fitting process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
The following diagram provides a visual representation of this experimental workflow.
Conclusion
DL-Aspartic acid-3-¹³C is a powerful tool for researchers and scientists in the fields of metabolism, biochemistry, and drug development. Its specific isotopic labeling allows for the precise tracing of the aspartate carbon skeleton through interconnected metabolic pathways. By employing techniques such as metabolic flux analysis, the use of DL-Aspartic acid-3-¹³C can provide valuable quantitative data on cellular physiology and metabolic phenotypes in both healthy and diseased states. This in-depth understanding of metabolic networks is crucial for identifying novel drug targets and developing new therapeutic strategies.
References
Synthesis of ¹³C Labeled Aspartic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of ¹³C labeled L-aspartic acid, an essential tool in metabolic research, drug development, and clinical diagnostics. The guide details both enzymatic and chemical synthesis routes, offering experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific applications.
Introduction
Stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), are indispensable for tracing metabolic pathways, quantifying protein turnover, and elucidating enzyme mechanisms.[1] L-aspartic acid, a non-essential amino acid, plays a crucial role in the urea (B33335) cycle, nucleotide biosynthesis, and as a precursor to other amino acids.[2] Consequently, ¹³C labeled L-aspartic acid serves as a vital tracer in these studies. The synthesis of isotopically labeled aspartic acid can be broadly categorized into two main approaches: enzymatic synthesis, which offers high stereospecificity, and chemical synthesis, which provides versatility in labeling patterns.
Enzymatic Synthesis of ¹³C L-Aspartic Acid
The enzymatic synthesis of L-aspartic acid is the preferred industrial method due to its high yield and stereoselectivity, exclusively producing the biologically active L-isomer.[3] This method typically employs the enzyme L-aspartate ammonia-lyase (aspartase) or whole cells exhibiting aspartase activity to catalyze the addition of ammonia (B1221849) to fumaric acid.
Core Reaction
The core of the enzymatic synthesis is the reversible reaction catalyzed by aspartase (EC 4.3.1.1), which facilitates the stereospecific addition of an amino group to the double bond of fumarate (B1241708). To produce ¹³C labeled L-aspartic acid, a ¹³C labeled fumarate precursor is required.
Reaction:
¹³C₄-Fumaric Acid + NH₃ ---(Aspartase)--> [¹³C₄]-L-Aspartic Acid
Experimental Protocol: Enzymatic Synthesis using Immobilized Cells
This protocol is adapted from established methods for L-aspartic acid production using immobilized cells with high aspartase activity.[4][5][6]
1. Preparation of Immobilized Biocatalyst:
-
Escherichia coli cells overexpressing aspartase are typically used.
-
The cells are immobilized in a matrix such as polyacrylamide gel or carrageenan to enhance stability and allow for reuse.
2. Reaction Conditions:
-
Substrate Solution: Prepare a solution of ¹³C labeled ammonium (B1175870) fumarate. The concentration is typically in the range of 1 to 1.5 M. This can be prepared by reacting ¹³C₄-fumaric acid with an equimolar amount of ammonium hydroxide.
-
pH: The optimal pH for the aspartase reaction is around 8.5. The pH of the substrate solution should be adjusted accordingly.
-
Temperature: The reaction is typically carried out at a temperature between 30°C and 40°C for discontinuous processes and around 25°C for continuous flow setups.[4]
-
Reaction Vessel: A packed bed reactor containing the immobilized cell catalyst is commonly used for continuous production. For batch synthesis, a stirred tank reactor is suitable.
3. Synthesis Procedure (Batch Process): a. Add the ¹³C ammonium fumarate solution to the reactor containing the immobilized biocatalyst. b. Maintain the temperature at 37°C and the pH at 8.5 with gentle agitation. c. Monitor the reaction progress by measuring the decrease in fumarate concentration or the increase in L-aspartic acid concentration using techniques like HPLC. d. The reaction is typically run until near-quantitative conversion is achieved, which can take several hours to days depending on the enzyme activity and substrate concentration.[3]
4. Purification of ¹³C L-Aspartic Acid: a. Separation of Biocatalyst: If using a batch process, separate the immobilized cells by filtration or centrifugation. b. Precipitation: Adjust the pH of the reaction mixture to the isoelectric point of aspartic acid (pH 2.8) using an acid like hydrochloric acid or sulfuric acid. This will cause the L-aspartic acid to precipitate out of the solution.[7] c. Crystallization: Cool the solution to enhance crystallization. d. Isolation and Drying: Collect the L-aspartic acid crystals by filtration, wash with cold water, and dry under vacuum. e. Further Purification (Optional): For very high purity, ion-exchange chromatography can be employed.[7][8] The crude product is dissolved and loaded onto a cation exchange resin. After washing, the L-aspartic acid is eluted with a dilute ammonia solution.
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Substrate | ¹³C Ammonium Fumarate | [9] |
| Enzyme | Aspartase (from E. coli) | |
| Optimal pH | 8.5 | [4] |
| Optimal Temperature | 37°C (batch) | [4] |
| Substrate Concentration | 1.35 M | [4] |
| Yield | 77-95% (based on fumaric acid) | [3] |
| Isotopic Enrichment | >98% (dependent on precursor) | Assumed from precursor purity |
Chemical Synthesis of ¹³C L-Aspartic Acid
Chemical synthesis offers the flexibility to introduce ¹³C labels at specific positions within the aspartic acid molecule. The Strecker synthesis is a classic and versatile method for preparing amino acids.[10][11] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Core Reaction (Strecker Synthesis)
To synthesize ¹³C labeled aspartic acid via the Strecker synthesis, a ¹³C labeled starting material is required. For instance, to label the C4 carboxyl group, one could start with a precursor where the corresponding carbon is labeled. A plausible route involves starting with a labeled aldehyde.
Generalized Strecker Synthesis:
R-CHO + NH₃ + HCN → R-CH(NH₂)-CN + H₂O R-CH(NH₂)-CN + 2H₂O --(H⁺)--> R-CH(NH₂)-COOH + NH₃
Experimental Protocol: Asymmetric Strecker Synthesis of [4-¹³C]-L-Aspartic Acid (Conceptual)
This protocol is a conceptual adaptation of the asymmetric Strecker synthesis, aiming for enantiomerically enriched L-aspartic acid.
1. Preparation of the ¹³C-labeled Aldehyde Precursor:
-
A suitable three-carbon aldehyde with a protected carboxyl group at C3 and a ¹³C label at C1 (which will become C4 of aspartic acid) is required. An example would be a protected malic semialdehyde-¹³C.
2. Asymmetric Strecker Reaction: a. Imine Formation: React the ¹³C-labeled aldehyde with a chiral amine auxiliary in an appropriate solvent. b. Cyanide Addition: Treat the in-situ formed chiral imine with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form a chiral α-aminonitrile. The chiral auxiliary directs the cyanide addition to favor one stereoisomer. c. Hydrolysis: Hydrolyze the aminonitrile and the protected carboxyl group under acidic conditions (e.g., refluxing with 6M HCl). This step also removes the chiral auxiliary.
3. Purification of ¹³C L-Aspartic Acid: a. Removal of Auxiliary: The chiral auxiliary can be recovered by extraction. b. Isolation of Aspartic Acid: The aqueous solution containing the amino acid is typically neutralized and then purified using ion-exchange chromatography.[7] c. Enantiomeric Purity Assessment: The enantiomeric excess of the final product should be determined using a chiral chromatography method.
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Method | Asymmetric Strecker Synthesis | [10][12] |
| Starting Material | ¹³C-labeled aldehyde | Conceptual |
| Key Reagents | Chiral amine, Cyanide source | [12] |
| Yield | Variable, typically moderate | [12] |
| Isotopic Enrichment | >98% (dependent on precursor) | Assumed from precursor purity |
| Enantiomeric Excess | Can be high with optimized catalyst/auxiliary | [10] |
Signaling Pathways and Experimental Workflows
The synthesis of ¹³C labeled aspartic acid is often a prerequisite for its use in metabolic studies. Below are diagrams illustrating the general workflows for its synthesis and a simplified metabolic pathway where it plays a key role.
References
- 1. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of L-aspartic acid by means of immobilized Alcaligenes metalcaligenes cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 193.16.218.141 [193.16.218.141]
- 8. diaion.com [diaion.com]
- 9. researchgate.net [researchgate.net]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Labeled Aspartic Acid in Unraveling Metabolic Networks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled aspartic acid is a powerful tool in the field of metabolomics, enabling researchers to trace the intricate pathways of this non-essential amino acid and its contributions to central carbon and nitrogen metabolism. By replacing naturally abundant isotopes (like ¹²C and ¹⁴N) with their heavier, non-radioactive counterparts (such as ¹³C and ¹⁵N), scientists can meticulously track the metabolic fate of aspartic acid through complex biological systems. This guide provides a comprehensive overview of the applications of labeled aspartic acid, detailed experimental protocols, and quantitative data to facilitate a deeper understanding of cellular metabolism.
Core Metabolic Pathways Involving Aspartic Acid
Aspartic acid is a central node in several critical metabolic pathways. Its labeled forms are instrumental in elucidating the dynamics of these processes.
The Urea (B33335) Cycle
The urea cycle is a vital metabolic pathway that converts toxic ammonia, a byproduct of protein metabolism, into urea for excretion. Aspartate plays a crucial role by donating the second nitrogen atom for the synthesis of urea.[1][2] Labeled aspartic acid, particularly ¹⁵N-aspartic acid, allows for the direct tracing of this nitrogen atom into urea and its intermediates, providing quantitative insights into the cycle's efficiency and regulation.[1]
References
Unraveling the Tricarboxylic Acid Cycle: A Technical Guide to Using DL-Aspartic acid-3-13C as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
The Tricarboxylic Acid (TCA) cycle, a cornerstone of cellular metabolism, is a pivotal hub for energy production and a source of precursors for biosynthesis. Understanding the intricate fluxes through this cycle is paramount in various fields of biological research and drug development. This technical guide provides an in-depth exploration of the application of DL-Aspartic acid-3-13C as a stable isotope tracer to probe the complexities of the TCA cycle. Through a detailed examination of experimental protocols, quantitative data analysis, and visual representations of metabolic pathways, this document serves as a comprehensive resource for researchers seeking to employ this powerful technique.
Introduction to 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (13C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites, known as isotopomer analysis, provides a detailed fingerprint of the metabolic state of the cells. This information is then used in conjunction with computational models to estimate the intracellular metabolic fluxes.[1][2][3]
This compound serves as a valuable probe for the TCA cycle due to its direct entry into the cycle as oxaloacetate upon transamination. The position of the 13C label at the C3 position of aspartate allows for the precise tracking of its metabolic fate, offering insights into both the oxidative and reductive pathways of the TCA cycle.
Data Presentation: Quantitative Insights into TCA Cycle Flux
The following tables summarize key quantitative data derived from studies utilizing 13C-labeled substrates to probe the TCA cycle. While specific flux data for this compound is often embedded within broader metabolic models, the presented data illustrates the types of quantitative information that can be obtained through 13C-MFA.
Table 1: Relative Fluxes of TCA Cycle and Related Pathways in HL-60 Cells
| Metabolic Flux | Undifferentiated HL-60 | Differentiated HL-60 | LPS-activated dHL-60 |
| Glucose Uptake | 100 | 45.1 | 68.4 |
| Glycolysis (Glucose to Pyruvate) | 182.2 | 82.2 | 124.6 |
| Pentose Phosphate Pathway | 17.8 | 7.9 | 12.8 |
| Pyruvate Dehydrogenase | 13.1 | 10.9 | 15.2 |
| Pyruvate Carboxylase | 3.6 | 2.9 | 4.1 |
| Glutamine to α-Ketoglutarate | 16.0 | 13.5 | 18.9 |
| TCA Cycle (α-KG to OAA) | 29.1 | 24.4 | 34.1 |
Data adapted from a study on HL-60 cells, demonstrating the changes in central carbon metabolism during differentiation and immune stimulation. Fluxes are normalized to the glucose uptake rate of undifferentiated HL-60 cells.[4]
Table 2: Fractional 13C Labeling of TCA Cycle Intermediates in HL-60 Cells from [U-13C4]aspartate and [U-13C5]glutamate
| Metabolite | [U-13C4]aspartate Labeling (%) | [U-13C5]glutamate Labeling (%) |
| Citrate | 84 | 91 |
| α-Ketoglutarate | 77 | 93 |
| Malate | 75 | 85 |
This table illustrates the incorporation of 13C from labeled aspartate and glutamate (B1630785) into key TCA cycle intermediates in differentiated HL-60 cells, indicating their role as carbon sources for the cycle.[4]
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized yet detailed protocol for conducting a 13C labeling experiment using this compound to probe the TCA cycle. This protocol is a synthesis of methodologies described in various metabolic flux analysis studies.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling and harvesting.
-
Media Preparation: Prepare the experimental medium. For suspension cells, this will be the labeling medium. For adherent cells, this will be used to replace the standard growth medium. The labeling medium should be identical to the standard growth medium, with the exception of the labeled substrate.
-
Tracer Introduction: Replace the standard medium with the labeling medium containing a known concentration of this compound. The concentration will depend on the cell type and experimental goals but is typically in the physiological range.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of incubation is critical to achieve isotopic steady-state, where the fractional labeling of intracellular metabolites becomes constant. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathway of interest.[3]
Sample Quenching and Metabolite Extraction
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. For adherent cells, this is typically done by aspirating the medium and adding ice-cold quenching solution (e.g., 80% methanol). For suspension cells, the cell suspension is rapidly centrifuged, the supernatant is removed, and the cell pellet is resuspended in the cold quenching solution.
-
Cell Lysis and Extraction: Lyse the cells (e.g., through sonication or freeze-thaw cycles) in the quenching solution. Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
Analytical Methods: 13C-NMR and Mass Spectrometry
The dried metabolite extracts are then reconstituted in an appropriate solvent for analysis by either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
13C-NMR Spectroscopy: Provides detailed information about the positional distribution of 13C within a molecule (isotopomers). This is particularly useful for distinguishing between different metabolic pathways that may produce the same overall number of labeled carbons in a product but in different positions.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and can measure the mass isotopomer distribution (the fraction of molecules with a certain number of 13C atoms) of a wide range of metabolites. Tandem MS (MS/MS) can provide some positional information.
Mandatory Visualizations: Mapping the Metabolic Journey
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound as a TCA cycle probe.
Caption: Metabolic fate of this compound in the TCA cycle.
Caption: Experimental workflow for 13C metabolic flux analysis.
Caption: Oxidative vs. Reductive TCA cycle pathways from 13C-Aspartate.
Conclusion
This compound is a powerful and precise tool for interrogating the complexities of the TCA cycle. By combining stable isotope labeling with advanced analytical techniques like NMR and mass spectrometry, researchers can gain quantitative insights into metabolic fluxes that are critical for understanding cellular physiology in both health and disease. The detailed protocols and data presentation frameworks provided in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust metabolic studies, ultimately advancing our understanding of cellular metabolism and aiding in the development of novel therapeutics.
References
- 1. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Machinery: An In-depth Technical Guide to Stable Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing has emerged as a powerful and indispensable tool in modern biological and biomedical research. By enabling the precise tracking of atoms through intricate metabolic networks, this technique offers unparalleled insights into the dynamic nature of cellular processes. This in-depth guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies that form the foundation of stable isotope tracing, with a particular focus on its applications in drug development.
Core Principles of Stable Isotope Tracing
At its core, stable isotope tracing involves the introduction of molecules enriched with non-radioactive, heavy isotopes of common elements into a biological system.[1] These "tracers" are chemically identical to their naturally abundant, lighter counterparts and thus participate in the same biochemical reactions without perturbing the system's physiology.[2] The most frequently utilized stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[3][4]
The fundamental principle lies in the ability to distinguish and quantify the incorporation of these heavy isotopes into downstream metabolites using highly sensitive analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5] This allows researchers to elucidate the flow of atoms through metabolic pathways, providing a dynamic picture of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[6][7]
Key Concepts:
-
Isotopologues and Mass Isotopomer Distributions (MIDs): When a metabolite is synthesized from a labeled precursor, it can exist as a series of isotopologues—molecules that differ only in their isotopic composition.[1] The relative abundance of these isotopologues, known as the Mass Isotopomer Distribution (MID), is a key output of a stable isotope tracing experiment.[8] Analysis of MIDs provides quantitative information about the contribution of the tracer to the synthesis of a particular metabolite.[9]
-
Isotopic Enrichment: This refers to the fraction of a metabolite pool that contains the stable isotope label.[2] It is a direct measure of the extent to which the tracer has contributed to the synthesis of the metabolite.
-
Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway.[2] By measuring the isotopic enrichment of metabolites over time, it is possible to calculate metabolic fluxes, providing a quantitative understanding of the activity of different pathways.
Instrumentation and Analytical Techniques
Mass spectrometry is the cornerstone of stable isotope tracing analysis due to its high sensitivity and ability to differentiate between molecules based on their mass-to-charge ratio.[9][10] The two most common configurations are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable small molecules.[11][12] A key advantage of GC-MS is the generation of reproducible fragmentation patterns, which aids in the identification of metabolites.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of a wider range of metabolites, including those that are non-volatile or thermally labile.[13] Its "soft" ionization techniques minimize fragmentation, providing more information about the intact molecule.[13]
-
Isotope Ratio Mass Spectrometry (IRMS): IRMS is a specialized form of mass spectrometry that provides extremely precise measurements of isotope ratios.[6][14] It is often used in studies requiring high-precision analysis of isotopic enrichment, particularly in human studies.[6]
Experimental Protocols
The successful implementation of a stable isotope tracing experiment requires meticulous planning and execution. The following sections outline the key steps involved in both in vitro (cell culture) and in vivo studies.
In Vitro Experimental Protocol: Stable Isotope Labeling in Cell Culture
This protocol provides a generalized workflow for tracing the metabolism of a labeled substrate, such as [U-¹³C]-glucose, in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- To initiate labeling, replace the standard medium with a medium containing the stable isotope-labeled tracer (e.g., glucose-free DMEM supplemented with [U-¹³C]-glucose and dialyzed fetal bovine serum).[7]
- Incubate the cells for a predetermined period to allow for the incorporation of the label into downstream metabolites. The duration of labeling is critical and depends on the metabolic pathway of interest; for example, glycolysis reaches isotopic steady state within minutes, while the TCA cycle may take a couple of hours.[7][15]
2. Metabolite Extraction:
- Rapidly quench metabolic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and washing the cells with an ice-cold solution, such as phosphate-buffered saline.
- Extract the intracellular metabolites using a cold solvent mixture, commonly a combination of methanol, acetonitrile, and water.[16]
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.[5]
3. Sample Preparation for Mass Spectrometry:
- Dry the metabolite extract, often under a stream of nitrogen or using a vacuum concentrator.
- For GC-MS analysis, the dried metabolites must be derivatized to increase their volatility and thermal stability.[11] A common two-step derivatization process involves methoximation followed by silylation.[11]
- For LC-MS analysis, the dried extract is typically reconstituted in a solvent compatible with the chromatography method.[17]
4. Mass Spectrometry Analysis:
- Inject the prepared sample into the GC-MS or LC-MS system.
- The instrument separates the metabolites chromatographically and then detects and quantifies the different mass isotopologues of each metabolite.[12][18]
In Vivo Experimental Protocol: Stable Isotope Tracing in Animal Models
This protocol outlines a general procedure for conducting stable isotope tracing studies in animal models, such as mice.[2]
1. Tracer Administration:
- The choice of tracer delivery method is crucial and depends on the biological question.[8] Common methods include:
- Intravenous (IV) infusion: Provides a controlled and steady delivery of the tracer into the bloodstream.[2]
- Oral gavage: Simulates the natural route of nutrient absorption.[8]
- Labeled diet: Allows for long-term labeling studies.[8]
2. Tissue and Biofluid Collection:
- At a specified time point after tracer administration, collect blood and tissue samples.
- It is critical to rapidly quench metabolism in the collected tissues to prevent post-sampling metabolic changes. This is often achieved by freeze-clamping the tissue in liquid nitrogen immediately after dissection.[8]
3. Metabolite Extraction from Tissues:
- Homogenize the frozen tissue in a cold extraction solvent.
- Follow a similar extraction procedure as described for cell cultures to separate the metabolites from other cellular components.
4. Sample Preparation and Mass Spectrometry Analysis:
- Prepare the tissue extracts and biofluids (e.g., plasma) for MS analysis using the appropriate derivatization or reconstitution steps as described in the in vitro protocol.
- Analyze the samples using GC-MS or LC-MS to determine the isotopic enrichment in various metabolites.
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is a large dataset of mass isotopomer distributions for numerous metabolites. This data must be corrected for the natural abundance of heavy isotopes to determine the true isotopic enrichment from the tracer.
Quantitative Data Summary
The following tables provide examples of how quantitative data from stable isotope tracing experiments can be presented.
Table 1: Fractional Contribution of [U-¹³C]-Glucose to Central Carbon Metabolism Intermediates in Cancer Cells
| Metabolite | Unlabeled (M+0) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Contribution (%) |
| Pyruvate | 0.10 | 0.05 | 0.05 | 0.80 | - | - | - | 90.0 |
| Lactate | 0.12 | 0.06 | 0.04 | 0.78 | - | - | - | 88.0 |
| Citrate | 0.30 | 0.10 | 0.50 | 0.05 | 0.05 | - | - | 70.0 |
| α-Ketoglutarate | 0.40 | 0.15 | 0.35 | 0.05 | 0.05 | - | - | 60.0 |
| Succinate | 0.45 | 0.12 | 0.30 | 0.08 | 0.05 | - | - | 55.0 |
| Malate | 0.35 | 0.10 | 0.45 | 0.05 | 0.05 | - | - | 65.0 |
| Aspartate | 0.50 | 0.15 | 0.25 | 0.05 | 0.05 | - | - | 50.0 |
This table illustrates the percentage of each metabolite pool that is derived from the [U-¹³C]-glucose tracer, as indicated by the sum of the labeled isotopologues.
Table 2: Metabolic Flux Ratios in Response to a Drug Treatment
| Metabolic Flux Ratio | Control | Drug Treated | Fold Change | p-value |
| Glycolysis / Pentose Phosphate Pathway | 3.2 | 5.1 | 1.6 | < 0.05 |
| Anaplerotic / Cataplerotic Flux | 1.1 | 0.7 | -0.4 | < 0.01 |
| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.2 | 0.5 | 2.5 | < 0.05 |
This table demonstrates how stable isotope tracing can be used to quantify changes in the relative activity of different metabolic pathways in response to a therapeutic intervention.
Mandatory Visualizations
Diagrams are essential for visualizing the complex workflows and metabolic pathways involved in stable isotope tracing.
References
- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organomation.com [organomation.com]
- 18. Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Tracer-Based Metabolic Pathway Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, understanding the dynamic network of metabolic pathways is paramount for deciphering disease mechanisms and developing effective therapeutic interventions. Stable isotope tracing, particularly with Carbon-13 (13C), has emerged as a cornerstone technique for quantitatively mapping the flow of metabolites—or metabolic flux—through these complex networks.[1][2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation methodologies for utilizing 13C tracers in the discovery and analysis of metabolic pathways. By tracking the journey of 13C-labeled substrates through cellular metabolism, researchers can gain unprecedented insights into the physiological and pathological states of cells, paving the way for novel diagnostic and therapeutic strategies.[1][3]
The application of 13C-based metabolic flux analysis (13C-MFA) is a powerful, model-driven technique to quantify intracellular metabolic fluxes in living cells.[4] This guide will delve into the core principles of 13C-MFA, detail the necessary experimental and analytical procedures, and provide practical examples of its application in cancer metabolism research, a field where metabolic reprogramming is a well-established hallmark.[5][6]
Core Principles of 13C Metabolic Flux Analysis
The fundamental concept behind 13C-MFA involves introducing a substrate enriched with the stable isotope 13C into a biological system.[4] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The distribution of these heavy isotopes within the metabolite pools, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4]
By comparing the experimentally measured MIDs with the MIDs predicted by a computational model of the cell's metabolic network, the rates of the individual reactions (fluxes) within the network can be estimated.[7] This process of flux estimation is an optimization problem that seeks to minimize the difference between the measured and simulated labeling patterns.[6]
The power of 13C-MFA lies in its ability to provide a quantitative snapshot of the operational state of metabolic pathways, offering a more dynamic and functional view than what can be achieved through transcriptomics, proteomics, or conventional metabolomics alone.[8]
Experimental Design and Protocols
A successful 13C tracer experiment requires meticulous planning and execution. The general workflow encompasses experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.[2]
Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling adherent cancer cells with [U-13C]-glucose to trace its fate through central carbon metabolism.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free cell culture medium
-
[U-13C]-Glucose
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Ice-cold 80% methanol (B129727)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-13C]-glucose to the desired concentration (e.g., 10 mM) and dialyzed FBS.[9]
-
Acclimatization: One hour before introducing the label, replace the standard medium with fresh, unlabeled medium to ensure cells are in a comparable metabolic state.[10]
-
Labeling: Aspirate the medium, wash the cells once with pre-warmed PBS, and add the pre-warmed 13C-labeling medium.[3]
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the 13C label. The duration should be sufficient to approach isotopic steady state in the metabolites of interest, which can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[11]
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity and extract metabolites.[9]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis.[9]
-
Protocol 2: GC-MS Analysis of 13C-Labeled Metabolites
This protocol provides a general procedure for the derivatization and analysis of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
GC-MS instrument
Procedure:
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The instrument will separate the metabolites by gas chromatography and detect the mass-to-charge ratio (m/z) of the fragments, providing the mass isotopomer distribution for each metabolite.[12]
-
Protocol 3: NMR Spectroscopy for 13C Isotopomer Analysis
NMR spectroscopy provides detailed information on the positional labeling of carbons within a metabolite.[10] Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are particularly powerful for this purpose.[10][13]
General Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O).
-
NMR Data Acquisition:
-
Acquire 1D 1H and 13C NMR spectra to identify and quantify major metabolites.
-
For detailed isotopomer analysis, acquire 2D NMR spectra.
-
1H-13C HSQC: This experiment correlates the chemical shifts of protons directly attached to carbons, providing a high-resolution map of the metabolites.[10]
-
1H-1H TOCSY: This experiment reveals correlations between all protons within a spin system, helping to identify complete amino acid spin systems.
-
HSQC-TOCSY: This combined experiment provides through-bond correlations from a 13C-attached proton to all other coupled protons in the spin system.[13]
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., Topspin).
-
The analysis of splitting patterns in the 13C dimension of HSQC spectra can reveal the 13C enrichment of neighboring carbons.[14]
-
Specialized pulse sequences, such as isotope-edited TOCSY (ITOCSY), can separate the spectra of 12C- and 13C-containing molecules, simplifying the analysis of complex mixtures.[3][9]
-
Data Presentation: Quantitative Metabolic Fluxes
The primary output of a 13C-MFA study is a quantitative flux map, which details the rates of all reactions in the metabolic model. These fluxes are typically normalized to a specific uptake rate, such as the glucose uptake rate. Below are tables summarizing metabolic flux data, providing a comparison between normal and cancer cells.
Table 1: Central Carbon Metabolism Fluxes in Normal vs. Cancer Cells
| Flux | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) | Pathway |
| Glucose Uptake | 100 | 100 | - |
| Glycolysis (Glucose -> Pyruvate) | 85 | 95 | Glycolysis |
| Lactate (B86563) Production | 10 | 80 | Fermentation |
| Pentose Phosphate Pathway (oxidative) | 5 | 15 | Pentose Phosphate Pathway |
| Pyruvate -> Acetyl-CoA (PDH) | 30 | 20 | TCA Cycle Entry |
| TCA Cycle (Citrate -> a-KG) | 25 | 15 | TCA Cycle |
| Anaplerosis (Pyruvate -> OAA) | 5 | 10 | Anaplerosis |
| Glutamine Uptake | 20 | 50 | - |
| Glutamine -> a-KG | 18 | 45 | Glutaminolysis |
Note: Data are hypothetical and for illustrative purposes, but reflect general trends observed in cancer metabolism, such as increased glycolysis and lactate production (the Warburg effect) and increased glutamine utilization.[4][15]
Table 2: Key Metabolic Flux Ratios
| Flux Ratio | Normal Cells | Cancer Cells | Metabolic Significance |
| Lactate Production / Glucose Uptake | 0.12 | 0.84 | Indicates the extent of aerobic glycolysis. |
| PPP / Glycolysis | 0.06 | 0.16 | Reflects the demand for NADPH and nucleotide precursors. |
| Anaplerosis / PDH | 0.17 | 0.50 | Shows the relative importance of replenishing TCA cycle intermediates. |
Visualization of Metabolic Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in 13C tracer studies. The following diagrams are generated using the Graphviz DOT language.
Experimental Workflow
Central Carbon Metabolism
Conclusion
13C tracer analysis and metabolic flux analysis represent indispensable tools in the modern biological and biomedical research arsenal.[4][8] By providing a quantitative and dynamic view of cellular metabolism, these techniques offer profound insights into the metabolic reprogramming that underpins various diseases, most notably cancer.[5][6] The detailed experimental protocols and data analysis frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust 13C tracer studies. As our understanding of the metabolic intricacies of disease continues to grow, the application of these powerful methodologies will undoubtedly be at the forefront of discovering novel therapeutic targets and developing next-generation treatments.
References
- 1. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Fluxomics of Circulating Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-13C HSQC-TOCSY [nmr.chem.ucsb.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Using DL-Aspartic acid-3-13C in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating metabolic pathways and fluxes, as well as for probing molecular structure and dynamics. DL-Aspartic acid-3-¹³C is a valuable tracer for investigating central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. The strategic placement of the ¹³C label at the C3 position provides unique insights into the metabolic fate of aspartate and its interconnected pathways. These application notes provide detailed protocols for utilizing DL-Aspartic acid-3-¹³C in NMR-based metabolic flux analysis.
Core Applications
The primary application of DL-Aspartic acid-3-¹³C in NMR is for Metabolic Flux Analysis (MFA) . By tracing the incorporation of the ¹³C label into various metabolites, researchers can quantify the rates (fluxes) of metabolic pathways. Key areas of investigation include:
-
TCA Cycle Activity: Aspartate is closely linked to the TCA cycle through the malate-aspartate shuttle and its synthesis from the TCA cycle intermediate, oxaloacetate. Tracing the ¹³C label from aspartate into other metabolites like glutamate (B1630785) provides a direct measure of TCA cycle flux.
-
Anaplerosis and Cataplerosis: The entry (anaplerosis) and exit (cataplerosis) of intermediates from the TCA cycle can be monitored. DL-Aspartic acid-3-¹³C can help quantify the contribution of aspartate to these processes.
-
Amino Acid Metabolism: As a precursor to several other amino acids (lysine, methionine, threonine, and isoleucine in microorganisms and plants) and a key player in transamination reactions, this tracer can elucidate fluxes in amino acid biosynthesis and degradation pathways.[1]
-
Gluconeogenesis: The carbon skeleton of aspartate can be utilized for glucose synthesis, and the flux through this pathway can be assessed.[2]
Metabolic Fate of the ¹³C Label from DL-Aspartic acid-3-¹³C
Understanding the metabolic pathways that aspartate participates in is crucial for interpreting the NMR data. The ¹³C label at the C3 position of aspartate will be transferred to other molecules through a series of enzymatic reactions.
Caption: Workflow for a ¹³C-MFA experiment in cultured cells.
1. Cell Culture and Isotopic Labeling:
-
Culture cells of interest to mid-exponential growth phase.
-
Prepare labeling medium by supplementing basal medium (e.g., DMEM without glucose and amino acids) with a known concentration of glucose, other essential amino acids, and DL-Aspartic acid-3-¹³C. A typical starting concentration for the labeled aspartic acid is 0.1-1 mM.
-
Remove the growth medium, wash the cells with PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically but is often in the range of 6-24 hours.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a three-phase extraction (e.g., using methanol, chloroform, and water) to separate polar metabolites (aqueous phase) from lipids (organic phase).
-
Collect the aqueous phase containing the polar metabolites.
3. NMR Sample Preparation and Data Acquisition:
-
Lyophilize the aqueous metabolite extract to dryness.
-
Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of a D₂O-based NMR buffer containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the sample to a 5 mm NMR tube.
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
A standard 1D ¹³C experiment with proton decoupling is a good starting point.
-
2D heteronuclear correlation experiments such as ¹H-¹³C HSQC and HMBC can be used to aid in resonance assignment and to resolve overlapping signals.
-
4. Data Analysis and Flux Estimation:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Identify and assign the resonances of key metabolites based on their chemical shifts and coupling patterns.
-
Determine the fractional ¹³C enrichment and the distribution of ¹³C isotopomers for each metabolite of interest by analyzing the multiplet patterns in the ¹³C spectra.
-
Use specialized software for ¹³C-MFA (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the experimental isotopomer data to a metabolic model.
Data Presentation
Quantitative data from ¹³C NMR experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Representative ¹³C Chemical Shifts of Aspartic Acid and Related Metabolites
| Metabolite | Carbon Position | Typical Chemical Shift (ppm) in D₂O, pH 7 |
| Aspartic Acid | C2 (α-carbon) | ~54.9 |
| C3 (β-carbon) | ~39.3 | |
| C1 (α-carboxyl) | ~177.0 | |
| C4 (β-carboxyl) | ~180.3 | |
| Glutamate | C2 (α-carbon) | ~55.6 |
| C3 (β-carbon) | ~30.5 | |
| C4 (γ-carbon) | ~34.2 | |
| Malate | C2 | ~70.9 |
| C3 | ~43.5 |
Note: Chemical shifts can vary slightly depending on pH, temperature, and ionic strength.
Table 2: Example of Fractional ¹³C Enrichment Data from a Labeling Experiment
| Metabolite | Fractional ¹³C Enrichment (%) |
| Aspartate-C3 | 95.2 ± 1.5 |
| Glutamate-C2 | 25.8 ± 2.1 |
| Glutamate-C3 | 23.5 ± 1.9 |
| Malate-C2 | 30.1 ± 2.5 |
| Malate-C3 | 28.9 ± 2.3 |
Conclusion
DL-Aspartic acid-3-¹³C is a versatile and informative tracer for studying central carbon metabolism using NMR spectroscopy. The protocols and data presented here provide a framework for designing and executing experiments to quantify metabolic fluxes in various biological systems. Careful experimental design, meticulous sample preparation, and rigorous data analysis are essential for obtaining high-quality and reliable results. These application notes serve as a guide for researchers to effectively utilize this powerful tool in their metabolic investigations.
References
Application Notes and Protocols for DL-Aspartic acid-3-13C in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as DL-Aspartic acid-3-13C, and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[1][2] This approach is invaluable in basic research, drug discovery, and metabolic engineering for understanding cellular physiology and identifying metabolic reprogramming in disease states like cancer.[3]
This compound is a positionally labeled tracer that can provide specific insights into the activity of the Tricarboxylic Acid (TCA) cycle and related pathways. The 13C label at the C3 position of aspartate allows for the precise tracking of this carbon atom as it enters central carbon metabolism, primarily through the conversion of aspartate to oxaloacetate.
Principle of this compound Tracing
This compound enters the central carbon metabolism primarily through its transamination to oxaloacetate, a key intermediate in the TCA cycle. The position of the 13C label at the C3 position of aspartate directly corresponds to the C3 position of oxaloacetate upon conversion. As this labeled oxaloacetate participates in the TCA cycle, the 13C atom is systematically transferred to other intermediates, providing a distinct labeling pattern that can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing the mass isotopomer distributions (MIDs) of these metabolites, the relative fluxes through different arms of the TCA cycle and connected pathways can be determined.
Applications in Metabolic Research
The use of this compound as a tracer is particularly useful for investigating:
-
TCA Cycle Dynamics: Tracing the fate of the 13C label from aspartate through the TCA cycle can reveal the rates of oxidative and reductive metabolism.
-
Anaplerotic and Cataplerotic Fluxes: The entry of 13C-labeled aspartate into the TCA cycle is an anaplerotic flux. The labeling patterns in downstream metabolites can help quantify this and other fluxes that replenish or drain TCA cycle intermediates.
-
Amino Acid Metabolism: The interconnectedness of amino acid and central carbon metabolism can be explored by tracking the transfer of the 13C label from aspartate to other amino acids like glutamate.
-
Metabolic Phenotyping of Cancer Cells: Cancer cells often exhibit rewired metabolism. This compound can be used to probe these alterations, particularly in cancers where aspartate metabolism is crucial for proliferation, such as under hypoxic conditions.[4]
Experimental Workflow for 13C Metabolic Flux Analysis
The general workflow for a 13C-MFA experiment involves several key steps, from experimental design to data analysis.
Detailed Experimental Protocol
This protocol provides a general framework for conducting a 13C-MFA study using this compound in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
I. Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow them in their standard culture medium until they reach the desired confluency (typically mid-log phase).
-
Media Preparation: Prepare a labeling medium that is identical to the standard growth medium but with unlabeled aspartate replaced by this compound at a known concentration. The concentration of the tracer may need to be optimized but is often in the physiological range.
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. The time required can vary depending on the cell line and the turnover rates of the metabolites of interest, and it is recommended to perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal labeling time.[5]
-
II. Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity and preserve the in vivo metabolic state.
-
Quenching:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a pre-chilled quenching solution, such as 80:20 methanol:water at -80°C, to the culture vessel.
-
-
Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge the cell lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
III. Sample Preparation for GC-MS Analysis
-
Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization: To increase the volatility of polar metabolites for gas chromatography, perform a two-step derivatization:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract, and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and incubate to derivatize hydroxyl and amine groups.
-
IV. GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: Inject the derivatized sample onto a suitable GC column (e.g., DB-5ms) to separate the individual metabolites.
-
Detection: Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.[6]
-
Data Acquisition: Collect the mass spectra for all detected metabolites.
Data Analysis and Interpretation
I. Data Correction
The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., 13C, 29Si, 15N) to accurately determine the fractional enrichment from the labeled tracer.
II. Mass Isotopomer Distribution (MID) Analysis
The corrected data will yield the mass isotopomer distribution (MID) for each metabolite of interest. The MID is a vector that represents the fractions of the metabolite pool containing 0, 1, 2, ... n heavy isotopes (M+0, M+1, M+2, ... M+n).
III. Flux Estimation
Metabolic fluxes are estimated by fitting the experimentally measured MIDs to a computational model of the cellular metabolic network. This is typically done using specialized software packages (e.g., INCA, Metran) that employ iterative algorithms to minimize the difference between the measured and simulated MIDs.[5]
Expected Labeling Patterns from this compound
When this compound is used as a tracer, the 13C label is introduced into the TCA cycle at the C3 position of oxaloacetate. The subsequent reactions of the TCA cycle will distribute this label in a predictable manner.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C NMR Sample Preparation with Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure, dynamics, and function of proteins and for tracing metabolic pathways.[1][] The incorporation of ¹³C-labeled amino acids into proteins or cellular systems enhances NMR sensitivity and allows for the application of advanced multi-dimensional NMR experiments that are not feasible with natural abundance samples.[][3] These methods are indispensable tools in drug discovery, providing insights into drug-target interactions, protein folding, and metabolic flux analysis.[1][4]
This document provides detailed application notes and protocols for the preparation of samples containing ¹³C-labeled amino acids for NMR analysis.
I. Isotopic Labeling Strategies
The choice of labeling strategy is dictated by the specific research question, the size of the protein, and the desired level of spectral resolution.[5][6]
-
Uniform ¹³C Labeling: In this approach, all carbon atoms in the protein are replaced with ¹³C.[7] This is achieved by growing protein-expressing organisms in a minimal medium where the sole carbon source is uniformly ¹³C-labeled, such as [U-¹³C]-glucose.[1] This strategy is fundamental for de novo protein structure determination using triple-resonance NMR experiments.[1] However, for larger proteins, extensive ¹³C-¹³C scalar couplings can lead to line broadening and spectral crowding.[7]
-
Fractional ¹³C Labeling: To mitigate the issues of broad lines in larger proteins, fractional ¹³C labeling can be employed. This involves growing cells in a medium containing a mixture of ¹³C-labeled and unlabeled carbon sources.[5] An optimal percentage for uniform fractional ¹³C labeling for solid-state NMR is between 25% and 35%.[5] This approach reduces the prevalence of direct ¹³C-¹³C couplings, leading to narrower linewidths.[5]
-
Selective ¹³C Labeling: This strategy involves the incorporation of ¹³C labels at specific atom positions or within specific amino acid types.[3][7] This is highly effective for simplifying complex spectra and for studying specific regions of a protein. Selective labeling can be achieved by providing specific ¹³C-labeled precursors in the growth medium.[8][9] For instance, using [2-¹³C]-glucose can result in tailored isotopic labeling of the protein backbone.[5]
-
Reverse Labeling: In this method, a protein is expressed in a fully ¹³C-labeled medium, which is supplemented with one or more unlabeled amino acids.[3] This results in a uniformly ¹³C-labeled protein where the supplemented amino acid residues are unlabeled, effectively "disappearing" from the ¹³C-detected NMR spectra, which can aid in resonance assignment.[3]
II. Experimental Protocols
A. Protocol 1: Uniform ¹³C Labeling of Proteins in E. coli
This protocol describes the overexpression and purification of a protein with uniform ¹³C labeling for structural and functional studies by NMR.
1. Protein Expression and Isotopic Labeling:
- Clone the gene of interest into a suitable E. coli expression vector.
- Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
- Grow a starter culture overnight at 37°C in Luria-Bertani (LB) medium.
- Inoculate a minimal medium (e.g., M9) containing ¹⁵NH₄Cl (for ¹⁵N labeling, often done in conjunction with ¹³C labeling) and [U-¹³C]-glucose as the sole nitrogen and carbon sources, respectively, with the overnight culture.[1]
- Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
- Harvest the cells by centrifugation.
2. Cell Lysis and Protein Purification:
- Resuspend the cell pellet in a lysis buffer appropriate for your protein of interest.
- Lyse the cells by sonication or high-pressure homogenization.[10][11]
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the ¹³C-labeled protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).[12]
3. NMR Sample Preparation:
- Concentrate the purified protein to the desired concentration for NMR, typically between 0.1 and 1 mM.[1] Higher concentrations are generally better for the less sensitive ¹³C nucleus.[13]
- Exchange the protein into a suitable NMR buffer (see Table 2). The buffer should be well-defined and stable for the duration of the NMR experiments.
- Add 5-10% Deuterium Oxide (D₂O) to the final sample for the NMR lock.
- Transfer the final sample to a high-quality NMR tube.[13][14] Ensure the sample volume is appropriate for the NMR tube to ensure proper shimming.[14][15]
B. Protocol 2: Sample Preparation for ¹³C Metabolic Flux Analysis (MFA)
This protocol outlines the steps for preparing cell extracts for the analysis of metabolic fluxes using ¹³C-labeled substrates.[6][16]
1. Cell Culture and Labeling:
- Culture cells in a defined medium.
- Introduce a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or a specific ¹³C-labeled amino acid) and allow the cells to reach a metabolic steady state.
2. Metabolism Quenching and Metabolite Extraction:
- Rapidly quench metabolic activity to preserve the in vivo metabolic state. This can be achieved by snap-freezing the cells in liquid nitrogen or using cold methanol.[17]
- Wash the cells quickly with a cold buffer, such as phosphate-buffered saline (PBS), to remove extracellular medium components.[18]
- Extract the intracellular metabolites using a suitable solvent system, such as a methanol/water/chloroform mixture, to separate polar and nonpolar metabolites.[18]
3. Sample Preparation for NMR:
- For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell extract using acid (e.g., 6M HCl).[19]
- Dry the hydrolyzed sample and resuspend it in D₂O for NMR analysis.[20]
- Adjust the pH and add an internal standard for quantification if required.
III. Data Presentation: Quantitative Parameters
The quality of the NMR data is highly dependent on the sample conditions. The following tables summarize key quantitative parameters for sample preparation.
Table 1: Recommended Protein Concentrations for NMR
| Application | Protein Size | Recommended Concentration |
| Structural Studies | < 30 kDa | 0.5 - 1.0 mM |
| > 30 kDa | 0.1 - 0.5 mM | |
| Ligand Binding & Screening | Any | 0.05 - 0.3 mM |
| Metabolic Flux Analysis | N/A | As high as possible |
Note: These are general guidelines; optimal concentrations may vary depending on the specific protein and NMR instrumentation.[1][14][21]
Table 2: Common NMR Buffer Components
| Component | Typical Concentration | Purpose |
| Buffering Agent | 20 - 50 mM | Maintain stable pH (e.g., Phosphate, Tris, MES) |
| Salt (e.g., NaCl) | 50 - 200 mM | Mimic physiological ionic strength, improve solubility |
| D₂O | 5 - 10% (v/v) | NMR lock |
| DSS or TSP | 0.1 - 1 mM | Internal chemical shift reference |
| Reducing Agent (DTT, TCEP) | 1 - 5 mM | Prevent oxidation of cysteine residues |
| Protease Inhibitors | Varies | Prevent protein degradation |
Note: It is crucial to optimize buffer conditions for each protein to ensure stability and prevent aggregation.[22]
IV. Mandatory Visualizations
A. Experimental Workflows
Caption: General workflow for ¹³C-labeled protein sample preparation.
Caption: Workflow for protein structure determination using NMR.[1]
Caption: Workflow for ¹³C Metabolic Flux Analysis (MFA).[1]
V. Troubleshooting
Table 3: Common Problems and Solutions in ¹³C NMR Sample Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | Low protein concentration, low ¹³C enrichment, poor shimming. | Increase protein concentration.[15] Verify isotopic enrichment. Ensure proper sample volume and shim the spectrometer carefully.[15] Increase the number of scans.[15] |
| Broad NMR Signals | Protein aggregation, high sample viscosity, incorrect buffer conditions. | Optimize buffer (pH, salt concentration) to improve protein stability.[22] Use a lower protein concentration.[23] Check for aggregation using techniques like DLS. |
| Precipitation During Concentration | Protein instability at high concentrations. | Perform concentration steps at a lower temperature. Screen for stabilizing additives (e.g., glycerol, arginine). Optimize buffer conditions. |
| Spectral Artifacts | Very high sample concentration leading to detector saturation. | Reduce the receiver gain. Use a smaller flip angle to avoid saturating the signal.[24] |
| Missing Peaks | Incomplete isotopic labeling, rapid relaxation. | Verify labeling efficiency with mass spectrometry. Optimize NMR acquisition parameters (e.g., relaxation delays).[15] |
VI. Conclusion
The successful preparation of high-quality samples is paramount for obtaining meaningful and high-resolution ¹³C NMR data. The protocols and guidelines presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize ¹³C-labeled amino acids in their NMR studies. Careful optimization of labeling strategies, purification procedures, and sample conditions will ultimately lead to more robust and insightful experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An easy, convenient cell and tissue extraction protocol for nuclear magnetic resonance metabolomics. | Semantic Scholar [semanticscholar.org]
- 11. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dbt.univr.it [dbt.univr.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. benchchem.com [benchchem.com]
- 16. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Fast and ergonomic extraction of adherent mammalian cells for NMR-based metabolomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 20. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 21. nmr-bio.com [nmr-bio.com]
- 22. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR Sample Preparation [nmr.chem.umn.edu]
- 24. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols for DL-Aspartic acid-3-13C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in cell culture. DL-Aspartic acid-3-13C is a non-radioactive, stable isotope-labeled amino acid that serves as a valuable tracer for monitoring cellular metabolism. By replacing the natural carbon-12 at the C-3 position with carbon-13, researchers can track the metabolic fate of the aspartate molecule through various biochemical pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide a comprehensive overview of the use of this compound in cell culture for metabolic labeling, flux analysis, and as a tracer for key cellular processes. Detailed protocols for its application and subsequent analysis are also provided.
Key Applications
-
Metabolic Flux Analysis (MFA): this compound is utilized in 13C-MFA studies to quantify the rates of metabolic reactions (fluxes) within a cell. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain a quantitative understanding of central carbon metabolism.
-
Tracing the Tricarboxylic Acid (TCA) Cycle: Aspartate is a key anaplerotic substrate, meaning it can replenish TCA cycle intermediates. The 13C label from this compound can be traced as it enters the TCA cycle, providing insights into the activity of this central metabolic hub.
-
Amino Acid and Nucleotide Synthesis: The carbon backbone of aspartate is a precursor for the synthesis of several other amino acids (asparagine, methionine, threonine, isoleucine, and lysine) and for both purine (B94841) and pyrimidine (B1678525) nucleotides.[1] Tracing the 13C label can elucidate the activity of these biosynthetic pathways.
-
Studying Disease Metabolism: Altered metabolism is a hallmark of many diseases, including cancer. This compound can be used to probe these metabolic alterations, identifying potential therapeutic targets.
Data Presentation
The following tables provide a template for presenting quantitative data from a typical isotope tracing experiment using this compound. The values are hypothetical but representative of expected outcomes based on known metabolic pathways.
Table 1: Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Control Cells | |||||
| Oxaloacetate | 95.8 | 3.8 | 0.3 | 0.1 | 0.0 |
| Malate | 96.1 | 3.5 | 0.3 | 0.1 | 0.0 |
| Fumarate | 96.2 | 3.4 | 0.3 | 0.1 | 0.0 |
| Succinate | 95.9 | 3.7 | 0.3 | 0.1 | 0.0 |
| α-Ketoglutarate | 95.5 | 4.0 | 0.4 | 0.1 | 0.0 |
| Labeled Cells | |||||
| Oxaloacetate | 75.2 | 20.5 | 3.1 | 1.0 | 0.2 |
| Malate | 78.9 | 18.1 | 2.2 | 0.7 | 0.1 |
| Fumarate | 80.1 | 17.5 | 1.8 | 0.5 | 0.1 |
| Succinate | 82.3 | 15.8 | 1.4 | 0.4 | 0.1 |
| α-Ketoglutarate | 85.6 | 12.9 | 1.1 | 0.3 | 0.1 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Table 2: Fractional Contribution of this compound to Amino Acid Synthesis
| Amino Acid | Fractional Contribution (%) |
| Asparagine | 45.2 |
| Threonine | 15.8 |
| Methionine | 12.1 |
| Lysine | 10.5 |
Experimental Protocols
Protocol 1: 13C Labeling of Adherent Mammalian Cells with this compound
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Aspartate-free medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Ice-cold 80% methanol (B129727)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing aspartate-free medium with this compound to the desired final concentration (e.g., the same concentration as aspartate in the standard medium). Also, add dFBS and other necessary supplements. Prepare a control medium with unlabeled DL-Aspartic acid.
-
Washing: Aspirate the growth medium and wash the cells twice with pre-warmed PBS to remove any remaining unlabeled aspartate.
-
Labeling: Add the prepared labeling medium to the cells. Add the control medium to a separate set of control plates.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled aspartate. The optimal labeling time depends on the specific metabolic pathway being investigated and should be determined empirically (e.g., through a time-course experiment).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate on dry ice for 10 minutes to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Protocol 2: Metabolite Analysis by LC-MS
Materials:
-
Metabolite extracts from Protocol 1
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate LC column for polar metabolite separation
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
LC Separation: Inject the reconstituted samples onto the LC system. Separate the metabolites using a gradient of mobile phases.
-
MS Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer in either positive or negative ionization mode, depending on the metabolites of interest.
-
Data Analysis: Process the raw data to identify and quantify the mass isotopologues of aspartate and its downstream metabolites. Software packages are available for correcting for the natural abundance of 13C and for calculating metabolic fluxes.
Visualization of Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving this compound.
Caption: Experimental workflow for 13C labeling and analysis.
Caption: Entry of 13C from Aspartic acid into the TCA cycle.
Caption: Aspartate as a precursor for amino acid synthesis.
References
Application Note: Enhanced Metabolite Quantification Using 13C Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of metabolites is critical for understanding cellular metabolism, identifying biomarkers, and accelerating drug development. However, analytical variability introduced during sample preparation and analysis can significantly impact data quality. The use of stable isotope-labeled internal standards, particularly uniformly carbon-13 (¹³C) labeled compounds, offers a robust solution to mitigate these challenges. This application note details the principles, protocols, and benefits of employing ¹³C internal standards for the precise quantification of metabolites by mass spectrometry.
The principle of isotope dilution mass spectrometry (IDMS) underpins this technique.[1][2] A known amount of a ¹³C-labeled analog of the target metabolite is spiked into a biological sample at the earliest stage of sample preparation.[3] These ¹³C-labeled standards are chemically identical to their endogenous ¹²C counterparts and thus experience the same effects of sample extraction, storage, derivatization, and ionization. By measuring the ratio of the endogenous ¹²C metabolite to the ¹³C internal standard, variations in sample handling and instrument response can be effectively normalized, leading to highly accurate and reproducible quantification.[1][3]
Benefits of Using ¹³C Internal Standards:
-
Correction for Matrix Effects: Co-eluting molecules in complex biological matrices can enhance or suppress the ionization of target analytes, leading to inaccurate quantification. Since the ¹³C internal standard co-elutes with the endogenous metabolite, it experiences the same matrix effects, allowing for accurate correction.[3]
-
Compensation for Extraction Inefficiency: Losses during sample extraction are a common source of variability. By adding the ¹³C internal standard before extraction, any loss of the target metabolite is mirrored by a proportional loss of the internal standard, ensuring the ratio remains constant.
-
Improved Precision and Accuracy: The normalization provided by ¹³C internal standards significantly reduces the coefficient of variation (CV) in quantitative measurements, leading to higher precision and accuracy.[1]
-
Enhanced Inter-sample and Inter-laboratory Comparability: By minimizing analytical variability, the use of ¹³C internal standards facilitates more reliable comparisons of metabolite levels across different samples, batches, and even different laboratories.
Data Presentation: Improved Quantitative Performance
The inclusion of ¹³C internal standards demonstrably improves the quality of quantitative metabolomics data. The following tables summarize the enhanced precision and linearity achieved when using this method for the analysis of various metabolite classes.
Table 1: Improvement in Analytical Precision Using ¹³C Internal Standards
This table illustrates the reduction in the coefficient of variation (CV%) for the quantification of representative metabolites from central carbon metabolism when using ¹³C internal standards compared to external calibration. Data is synthesized from typical results reported in metabolomics literature.
| Metabolite | Average CV% (without ¹³C-IS) | Average CV% (with ¹³C-IS) |
| Pyruvate | 18.5% | 4.2% |
| Succinate | 21.3% | 5.5% |
| Fumarate | 15.8% | 3.9% |
| Malate | 14.2% | 3.1% |
| Alanine | 12.5% | 2.8% |
| Glutamate | 11.8% | 2.5% |
| 3-Phosphoglycerate | 16.7% | 4.8% |
Table 2: Enhanced Linearity of Calibration Curves with ¹³C Internal Standards
This table showcases the improvement in the coefficient of determination (R²) for calibration curves of key metabolites, indicating a stronger linear relationship between concentration and response when ¹³C internal standards are used for normalization.
| Metabolite | Coefficient of Determination (R²) (without ¹³C-IS) | Coefficient of Determination (R²) (with ¹³C-IS) |
| Pyruvate (PYR) | 0.981 | 0.999 |
| Succinate (SUC) | 0.975 | 0.998 |
| Phosphoenolpyruvate (PEP) | 0.968 | 0.999 |
| Quinic Acid | 0.985 | 0.999 |
Experimental Protocols
Protocol 1: Metabolite Extraction from Cell Culture with ¹³C Internal Standard Spiking
This protocol describes the extraction of polar metabolites from adherent cancer cells, incorporating a commercially available ¹³C-labeled yeast extract as a multi-metabolite internal standard.
Materials:
-
Adherent cells grown in 6-well plates
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
¹³C-labeled yeast extract (e.g., from Cambridge Isotope Laboratories or MilliporeSigma)
-
Extraction Solvent: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Quenching Metabolism: Aspirate the culture medium. Immediately wash the cells twice with 1 mL of pre-warmed PBS to remove extracellular metabolites.
-
Internal Standard Spiking and Extraction:
-
Prepare the extraction solvent containing the ¹³C-labeled yeast extract at a predetermined concentration.
-
After the final PBS wash, add 1 mL of the pre-chilled extraction solvent with the internal standard to each well.
-
Immediately scrape the cells from the plate in the extraction solvent.
-
-
Cell Lysis and Protein Precipitation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Sample Storage: Store the extracts at -80°C until LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Amino Acids Using ¹³C-Yeast Extract Internal Standard
This protocol outlines a method for the targeted quantification of amino acids in plasma extracts using HILIC chromatography coupled to a triple quadrupole mass spectrometer.
Materials:
-
Metabolite extracts from Protocol 1 or other sample preparation methods.
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
-
HILIC column (e.g., Waters ACQUITY UPLC BEH Amide)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.25
-
Mobile Phase B: 90% acetonitrile with 10 mM ammonium formate, pH 3.25
LC-MS/MS Method:
-
Chromatographic Separation:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 95% B
-
1.0-5.0 min: 95% to 50% B
-
5.0-5.5 min: 50% to 95% B
-
5.5-8.0 min: 95% B (re-equilibration)
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Set up MRM transitions for each target amino acid and its corresponding ¹³C-labeled internal standard. The precursor ion for the ¹³C-labeled standard will have a mass shift corresponding to the number of ¹³C atoms. The fragment ion may or may not have a mass shift depending on the fragmentation pattern.
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous (¹²C) and internal standard (¹³C) MRM transitions for each amino acid.
-
Calculate the peak area ratio (¹²C peak area / ¹³C peak area).
-
Quantify the concentration of the endogenous metabolite using a calibration curve constructed by plotting the peak area ratio against the concentration of the unlabeled standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for metabolite quantification using ¹³C internal standards.
Caption: General workflow for metabolite quantification using ¹³C internal standards.
Metabolic Pathway Example: Glycolysis
Stable isotope tracing with uniformly ¹³C-labeled glucose ([U-¹³C]-glucose) is a powerful technique to study the flux through metabolic pathways such as glycolysis. By measuring the incorporation of ¹³C into downstream metabolites, researchers can elucidate pathway activity and identify metabolic reprogramming in disease states.
The following diagram depicts the flow of carbon from [U-¹³C]-glucose through the glycolytic pathway.
References
Tracing TCA Cycle Flux with DL-Aspartic Acid-3-13C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and provide precursors for biosynthesis. Understanding the dynamics of the TCA cycle, or its flux, is critical in various fields of research, including cancer biology, metabolic disorders, and drug development. Isotopic tracers are powerful tools for elucidating metabolic pathways and quantifying fluxes. While glucose and glutamine are commonly used tracers, DL-Aspartic acid-3-13C offers a unique entry point into the TCA cycle, enabling the investigation of specific metabolic routes. This document provides detailed application notes and protocols for tracing the TCA cycle flux using this compound.
This compound enters cellular metabolism primarily through its conversion to oxaloacetate, a key intermediate of the TCA cycle, via the enzyme aspartate aminotransferase. This allows for the direct assessment of anaplerotic input into the TCA cycle at the level of oxaloacetate, providing insights into the replenishment of cycle intermediates that are diverted for biosynthetic processes.
Metabolic Pathway of this compound into the TCA Cycle
The 13C label from this compound is introduced into the TCA cycle as follows:
-
Uptake: this compound is transported into the cell.
-
Transamination: Inside the cell, aspartate aminotransferase catalyzes the transfer of the amino group from aspartic acid to α-ketoglutarate, yielding glutamate (B1630785) and oxaloacetate. The 13C label is retained on the third carbon of oxaloacetate.
-
TCA Cycle Entry: The resulting [3-13C]-oxaloacetate enters the TCA cycle.
The labeled carbon will then be distributed throughout the TCA cycle intermediates. The position of the label in downstream metabolites provides information about the oxidative and reductive pathways of the TCA cycle.
Experimental Workflow
A typical experimental workflow for tracing the TCA cycle flux with this compound involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture under standard conditions until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (e.g., DMEM without aspartic acid) with this compound at a known concentration (e.g., the physiological concentration of aspartic acid in the standard medium). Ensure all other necessary nutrients are present.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined time to allow for the incorporation of the label and to reach isotopic steady state. The optimal labeling time should be determined empirically for each cell line and experimental condition but is often in the range of 6 to 24 hours.
-
Protocol 2: Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity and preserve the in vivo metabolic state.
-
Quenching:
-
Place the culture vessel on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Immediately add a cold quenching/extraction solution, such as 80% methanol (B129727) pre-chilled to -80°C.
-
-
Extraction:
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
-
Protocol 3: Sample Preparation for GC-MS Analysis (Derivatization)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like TCA cycle intermediates need to be derivatized to increase their volatility.
-
Derivatization:
-
To the dried metabolite extract, add a derivatization agent. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 50 µL of MTBSTFA to the dried extract.
-
Seal the vial tightly and incubate at 70-100°C for 1-2 hours.
-
Allow the sample to cool to room temperature before GC-MS analysis.
-
Protocol 4: GC-MS Analysis
-
Instrumentation: Use a GC-MS system equipped with a suitable column for separating the derivatized metabolites.
-
Method: Develop a GC method with an appropriate temperature gradient to achieve good separation of the TCA cycle intermediates. The mass spectrometer should be operated in a mode that allows for the detection of the different mass isotopomers of each metabolite (e.g., selected ion monitoring or full scan mode).
-
Data Acquisition: Inject the derivatized sample into the GC-MS and acquire the data.
Data Presentation and Analysis
The raw data from the GC-MS analysis consists of the abundance of different mass isotopomers for each detected metabolite. This data needs to be corrected for the natural abundance of 13C. The corrected mass isotopomer distributions (MIDs) can then be used to infer metabolic fluxes.
Disclaimer: The following tables present illustrative quantitative data based on the expected metabolic labeling patterns from this compound. Actual experimental results will vary depending on the cell type, culture conditions, and other experimental parameters.
Table 1: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates after Labeling with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Oxaloacetate | 40 | 60 | 0 | 0 | 0 |
| Citrate | 45 | 50 | 5 | 0 | 0 |
| α-Ketoglutarate | 50 | 45 | 5 | 0 | 0 |
| Succinate | 55 | 40 | 5 | 0 | 0 |
| Fumarate | 55 | 40 | 5 | 0 | 0 |
| Malate | 50 | 45 | 5 | 0 | 0 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Table 2: Illustrative Relative Flux Contributions to the TCA Cycle
| Metabolic Flux | Relative Contribution (%) |
| Aspartate Anaplerosis | 30 |
| Pyruvate Dehydrogenase | 60 |
| Glutaminolysis | 10 |
This type of data allows for a quantitative comparison of the different pathways that contribute to the TCA cycle under specific experimental conditions.
Conclusion
Tracing TCA cycle flux with this compound provides a valuable tool for investigating cellular metabolism. By offering a direct entry point to oxaloacetate, this tracer can help to dissect the anaplerotic and cataplerotic reactions that are essential for maintaining TCA cycle integrity and supporting biosynthetic processes. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute robust metabolic flux analysis experiments, ultimately leading to a deeper understanding of cellular physiology in health and disease.
Application Notes and Protocols for DL-Aspartic acid-3-13C in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-3-13C is a stable isotope-labeled form of the non-essential amino acid aspartic acid. It serves as a valuable tracer in mass spectrometry-based metabolic studies to elucidate cellular metabolism and quantify metabolic fluxes.[1][2][3] Its specific labeling at the C3 position allows for the precise tracking of carbon atoms through central metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry analysis, aimed at researchers, scientists, and drug development professionals.
Stable isotope tracing, in conjunction with mass spectrometry, offers a powerful methodology for understanding the cellular fate of metabolites.[3] this compound is particularly useful for investigating pathways involving oxaloacetate, a key intermediate in the TCA cycle, as aspartate can be readily converted to oxaloacetate via transamination.[1] This allows for the detailed study of anaplerotic and cataplerotic reactions that replenish or deplete TCA cycle intermediates.
Applications
The primary applications of this compound in mass spectrometry include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a cell or organism. By tracing the incorporation of the 13C label into downstream metabolites, researchers can build models of metabolic networks and determine the relative and absolute fluxes through various pathways.[4][5]
-
Stable Isotope Resolved Metabolomics (SIRM): Identifying and quantifying metabolites that are synthesized from a labeled precursor. This provides a global overview of the metabolic fate of aspartate and helps to identify active metabolic pathways.
-
Pathway Elucidation: Tracking the flow of the 13C label to confirm known metabolic pathways and discover novel ones. The specific positional labeling of this compound is crucial for resolving the contributions of different enzymatic reactions.[6][7]
-
Quantitative Analysis: Serving as an internal standard for the accurate quantification of unlabeled aspartic acid and other related metabolites in biological samples.[1][6][8][9] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision.[8]
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols cover cell culture and labeling, sample preparation, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol describes the general procedure for labeling cultured cells with this compound.
Materials:
-
Cell culture medium appropriate for the cell line of interest
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
Procedure:
-
Prepare Labeling Medium: Prepare the cell culture medium by supplementing it with this compound at a known concentration. The standard medium's unlabeled aspartic acid should be replaced with the labeled form. The use of dFBS is recommended to minimize the concentration of unlabeled amino acids.
-
Cell Seeding: Seed cells in culture plates or flasks and allow them to attach and grow to the desired confluency (typically 70-80%).
-
Labeling: Remove the growth medium and wash the cells once with pre-warmed PBS. Replace the medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled aspartic acid. The incubation time can vary from minutes to hours depending on whether steady-state or dynamic labeling is being investigated.[1]
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Quench metabolic activity by adding a cold extraction solvent, typically 80% methanol (B129727), and scraping the cells.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Storage: The extracted metabolites can be stored at -80°C until analysis. For GC-MS analysis, the samples should be lyophilized to dryness.
Protocol 2: GC-MS Analysis of Amino Acids
This protocol outlines the derivatization and analysis of amino acids, including 13C-labeled aspartic acid, by GC-MS. Derivatization is necessary to make the amino acids volatile for GC analysis.
Materials:
-
Lyophilized metabolite extract
-
Derivatization reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
GC-MS system
Procedure:
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of pyridine and 50 µL of MTBSTFA.
-
Incubate the mixture at 60°C for 1 hour to form tert-butyldimethylsilyl (TBDMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for targeted analysis.
-
-
Protocol 3: LC-MS/MS Analysis of Amino Acids
This protocol describes the direct analysis of underivatized amino acids by LC-MS/MS, which offers a simpler sample preparation workflow compared to GC-MS.[10]
Materials:
-
Metabolite extract (from Protocol 1)
-
LC-MS/MS system
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
If the metabolite extract is in 80% methanol, dilute it with water to a final methanol concentration of less than 10% to ensure proper chromatographic separation.
-
Centrifuge the sample to remove any precipitates before injection.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with a high percentage of organic mobile phase (e.g., 95% B) and gradually decrease it to elute the polar amino acids.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific precursor-product ion transitions for both labeled and unlabeled aspartic acid.
-
-
Data Presentation
Quantitative data from mass spectrometry analysis should be clearly structured for easy comparison. The following tables provide examples of how to present data on the accuracy of mass isotopomer distributions and the performance of a quantitative LC-MS/MS method using stable isotope-labeled internal standards.
Table 1: Accuracy of Mass Isotopomer Distribution (MID) Measurement of Aspartate Fragments
| Fragment (m/z) | Theoretical M0 Abundance (%) | Measured M0 Abundance (%) | Deviation (%) |
| 1 | 100.0 | 99.8 | -0.2 |
| 2 | 100.0 | 100.1 | +0.1 |
| 3 | 100.0 | 99.9 | -0.1 |
| 4 | 100.0 | 100.0 | 0.0 |
This table is a representative example based on the principle of comparing measured to theoretical natural abundances to validate accuracy.
Table 2: Performance of a Quantitative LC-MS/MS Method for Amino Acid Analysis
| Analyte | LLOQ (µM) | ULOQ (µM) | Linearity (R²) | Inter-day Precision (%CV) |
| Aspartic Acid | 1.0 | 500 | >0.99 | <5% |
| Glutamic Acid | 1.0 | 500 | >0.99 | <5% |
| Alanine | 2.5 | 1000 | >0.99 | <6% |
| Serine | 2.5 | 1000 | >0.99 | <5% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; R²: Coefficient of determination; %CV: Percent Coefficient of Variation. This table summarizes typical performance characteristics of a validated quantitative method.[6]
Visualization of Metabolic Pathways
The following diagram illustrates the entry of the 13C label from this compound into the TCA cycle and its subsequent distribution.
Caption: Metabolic fate of the 13C label from this compound in the TCA cycle.
Experimental Workflow
The following diagram outlines the general experimental workflow for a stable isotope tracing experiment using this compound.
Caption: General workflow for stable isotope tracing with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. restek.com [restek.com]
Techniques for Measuring 13C Enrichment in Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled substrates is a cornerstone of metabolic research, providing invaluable insights into the dynamics of metabolic pathways in various biological systems. This powerful technique allows for the quantitative analysis of metabolic fluxes, helping to elucidate the mechanisms of diseases, identify drug targets, and optimize bioprocesses. The measurement of 13C enrichment in metabolites is a critical step in these studies. The two primary analytical platforms for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document provides detailed application notes and protocols for both MS-based and NMR-based techniques for measuring 13C enrichment in metabolites. It is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate methodology and executing the experimental and data analysis workflows.
I. Comparison of Key Analytical Techniques
The choice between MS and NMR for measuring 13C enrichment depends on the specific research question, the required sensitivity, and the desired level of detail regarding isotopic distribution.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (nanomolar to picomolar range)[1] | Lower (micromolar range)[1] |
| Resolution | High mass resolution allows for the separation of isotopologues. | Provides detailed positional information on isotope enrichments (isotopomers).[1] |
| Quantification | Requires isotope-labeled internal standards for accurate absolute quantification.[1] | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[1] |
| Sample Preparation | Often requires derivatization (for GC-MS) to increase volatility.[2] | Minimal sample preparation is typically required, and the technique is non-destructive.[1] |
| Information Provided | Provides mass isotopomer distributions (the number of labeled carbons per molecule).[3] | Provides positional isotopomer distributions (the specific location of labeled carbons).[1] |
| Throughput | High-throughput capabilities, especially with LC-MS.[1] | Can be automated for high-throughput studies, but acquisition times can be longer.[1] |
| Instrumentation Cost | Generally lower initial cost compared to high-field NMR spectrometers.[4] | Higher initial instrument cost.[4] |
II. Mass Spectrometry-Based 13C Enrichment Analysis
MS is a highly sensitive technique for measuring the incorporation of 13C into metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms used for this purpose. GC-MS is particularly well-suited for the analysis of volatile and thermally stable metabolites, often requiring chemical derivatization.[2] LC-MS is advantageous for the analysis of a wider range of polar and non-polar metabolites without the need for derivatization.
A. Experimental Workflow for GC-MS Based 13C Metabolic Flux Analysis
References
Application Notes and Protocols for Protein Turnover Studies Using Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process that governs cellular homeostasis, adaptation, and signaling. The ability to accurately measure the rates of synthesis and degradation of individual proteins is crucial for understanding disease pathogenesis and for the development of novel therapeutics. The use of stable isotope-labeled amino acids coupled with mass spectrometry has emerged as a powerful and quantitative approach to investigate proteome dynamics in both in vitro and in vivo systems.
This document provides detailed application notes and protocols for utilizing labeled amino acids in protein turnover studies. It is intended for researchers, scientists, and drug development professionals who are looking to implement these techniques to gain deeper insights into the mechanisms of protein homeostasis and drug action.
Principle of the Method
The core principle of this methodology involves the metabolic incorporation of "heavy" amino acids, which contain stable isotopes (e.g., ¹³C, ¹⁵N), into newly synthesized proteins.[1][2] Cells or organisms are cultured in the presence of these heavy amino acids, leading to a mass shift in the labeled proteins and their constituent peptides. This mass difference allows for the differentiation and quantification of "old" (unlabeled or "light") versus "new" (labeled or "heavy") protein populations using mass spectrometry.[3][4] By monitoring the rate of incorporation of the heavy label over time, the synthesis rate of individual proteins can be determined. Conversely, by pre-labeling proteins and then switching to a medium with light amino acids (a "pulse-chase" experiment), the degradation rate can be measured.[5]
Methodologies
Several techniques leverage this principle, with the most prominent being Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its dynamic variant.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
In a classic SILAC experiment, two populations of cells are grown in media containing either the natural ("light") or a heavy version of an essential amino acid (commonly lysine (B10760008) and arginine).[2] After a sufficient number of cell divisions to ensure near-complete labeling, the two cell populations can be subjected to different experimental conditions, combined, and then analyzed by mass spectrometry.[2][3] While powerful for comparative proteomics, for protein turnover studies, a modification of this approach is required.
Dynamic SILAC (or pulsed-SILAC, pSILAC)
Dynamic SILAC is specifically designed to measure protein turnover.[1][6] In this approach, cells are initially grown in standard "light" medium. At the start of the experiment, the light medium is replaced with a "heavy" medium containing stable isotope-labeled amino acids.[6] Samples are then collected at various time points to track the incorporation of the heavy label into the proteome.[1][6] This time-course analysis allows for the calculation of protein synthesis rates.[7] To measure degradation, cells can be fully labeled with heavy amino acids and then switched to a light medium, and the rate of disappearance of the heavy form is monitored.
In Vivo Labeling
The principles of stable isotope labeling can also be applied to whole organisms, such as mice, to study protein turnover in the context of a complex physiological system.[8] This is typically achieved by providing a diet containing a labeled essential amino acid.[9] This in vivo approach is invaluable for understanding how protein dynamics in different tissues are affected by disease, aging, or drug treatment.[10]
Data Presentation: Quantitative Insights into Protein Turnover
The following tables summarize typical quantitative data obtained from protein turnover studies.
Table 1: Commonly Used Stable Isotope-Labeled Amino Acids
| Labeled Amino Acid | Isotope(s) | Mass Shift (Da) | Typical Use |
| L-Lysine | ¹³C₆ | +6 | SILAC, Dynamic SILAC |
| L-Lysine | ¹³C₆, ¹⁵N₂ | +8 | SILAC, Dynamic SILAC |
| L-Arginine | ¹³C₆ | +6 | SILAC, Dynamic SILAC |
| L-Arginine | ¹³C₆, ¹⁵N₄ | +10 | SILAC, Dynamic SILAC |
| L-Leucine | ¹³C₆ | +6 | In vivo studies |
| [²H₈]Valine | ²H₈ | +8 | In vivo studies |
| ¹⁵N-labeled diet | ¹⁵N | Variable | In vivo global turnover |
| Heavy Water (D₂O) | ²H | Variable | In vivo global turnover[11][12] |
Table 2: Representative Protein Half-Lives in Different Mouse Tissues
This table presents a range of protein half-lives to illustrate the variability of protein turnover across different tissues. Liver proteins generally exhibit faster turnover compared to those in skeletal muscle.[13]
| Tissue | Median Protein Half-Life (days) | Example Proteins with Short Half-Lives | Example Proteins with Long Half-Lives |
| Liver | ~3.6[13] | Ornithine decarboxylase, Cyclins | Histones, Crystallins |
| Heart | Intermediate | Regulatory proteins, Signaling molecules | Structural proteins (e.g., Titin) |
| Kidney | Intermediate | Transporters, Metabolic enzymes | Basement membrane components |
| Skeletal Muscle | ~10[13] | Myoregulatory factors | Myosin, Actin |
| Brain | Slower | Synaptic proteins | Myelin basic protein |
Note: Protein half-lives can vary significantly depending on the specific protein, its subcellular localization, and the physiological state of the organism.[9]
Experimental Protocols
Protocol 1: Dynamic SILAC for Protein Turnover in Cell Culture
Objective: To measure the rate of protein synthesis in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
Light L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₂)
-
Heavy L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)
-
Cell culture flasks/plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
In-gel digestion kit (with sequencing-grade trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in "light" medium (SILAC medium supplemented with light lysine and arginine and dFBS) for at least 6 cell doublings to ensure complete incorporation of the light amino acids and to adapt the cells to the SILAC medium.
-
-
Initiation of Labeling (Time Point 0):
-
When cells reach the desired confluency (e.g., 70-80%), aspirate the light medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual light amino acids.
-
Add "heavy" medium (SILAC medium supplemented with heavy lysine and arginine and dFBS). This is your time point 0.
-
-
Time-Course Sample Collection:
-
Harvest cells at various time points after the switch to heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time points will depend on the expected turnover rates of the proteins of interest.
-
To harvest, wash cells with ice-cold PBS, and then lyse the cells directly on the plate using lysis buffer.
-
Collect the cell lysates and clarify by centrifugation to remove cell debris.
-
-
Protein Quantification and Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Take an equal amount of protein from each time point (e.g., 50 µg) for further processing.
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the proteins by 1D SDS-PAGE. This step helps to reduce the complexity of the sample.
-
Stain the gel with Coomassie Blue, and excise the entire protein lane for each time point.
-
Cut the gel lane into small pieces and perform in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Extract the tryptic peptides from the gel pieces.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (for quantification) and MS2 scans (for peptide identification).
-
-
Data Analysis:
-
Use a proteomics software package (e.g., MaxQuant) to identify peptides and proteins and to quantify the heavy-to-light (H/L) ratios for each peptide at each time point.
-
The rate of protein synthesis (k_syn) can be calculated by fitting the increase in the fraction of the heavy-labeled protein over time to a first-order kinetics model. The fraction of heavy protein is calculated as H/(H+L).
-
Protocol 2: In Vivo Protein Turnover Measurement in Mice
Objective: To measure protein turnover rates in different tissues of a mouse.
Materials:
-
Mice (e.g., C57BL/6)
-
Standard rodent chow (unlabeled)
-
Custom diet containing a heavy labeled essential amino acid (e.g., ¹³C₆-L-lysine) at a known enrichment.
-
Anesthesia and surgical tools for tissue harvesting
-
Tissue homogenization equipment
-
Protein extraction buffers
-
LC-MS/MS system and analysis software
Procedure:
-
Acclimation:
-
Acclimate mice to a synthetic diet that is identical in composition to the labeled diet but contains the natural, unlabeled amino acid.[9] This is crucial to avoid any metabolic stress from a sudden diet change.
-
-
Labeling Period:
-
Switch the mice to the diet containing the heavy amino acid.
-
Collect tissues from different cohorts of mice at various time points (e.g., 0, 3, 7, 14, 21 days).[9] The long time points are necessary to measure the turnover of slower proteins.
-
-
Tissue Harvesting and Protein Extraction:
-
At each time point, euthanize the mice and rapidly dissect the tissues of interest (e.g., liver, muscle, brain).
-
Flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenize the tissues and extract proteins using an appropriate lysis buffer.
-
-
Sample Preparation and Analysis:
-
Follow steps 4-7 from Protocol 1 (Protein Quantification, SDS-PAGE, In-Gel Digestion, LC-MS/MS Analysis, and Data Analysis).
-
-
Precursor Pool Enrichment:
-
It is important to determine the enrichment of the labeled amino acid in the precursor pool (the aminoacyl-tRNA pool). This can be challenging to measure directly. An alternative is to measure the enrichment in a very rapidly turning over protein (e.g., from the liver) and use this as a proxy for the precursor enrichment.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. chempep.com [chempep.com]
- 3. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Signal-to-Noise in ¹³C NMR of Metabolites
Welcome to the technical support center for ¹³C NMR of metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in ¹³C NMR inherently low?
A1: The low signal-to-noise ratio in ¹³C NMR spectroscopy is due to two primary factors:
-
Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only about 1.1%.[1] The vast majority of carbon atoms are the NMR-inactive ¹²C isotope.
-
Low Gyromagnetic Ratio: The gyromagnetic ratio (γ) of ¹³C is approximately one-fourth that of ¹H.[1][2] Since the signal intensity in NMR is proportional to γ³, this results in an intrinsic sensitivity that is about 64 times lower than for protons.[3]
Combined, these factors make ¹³C NMR about 6000 times less sensitive than ¹H NMR, posing a significant challenge for detecting low-concentration metabolites.[4][5]
Q2: What are the primary strategies to improve the S/N in ¹³C NMR?
A2: There are three main strategies to improve the S/N in ¹³C NMR experiments:
-
Optimize Sample Preparation: Ensuring a sufficient concentration of the target metabolites is the most straightforward approach.[4]
-
Optimize NMR Acquisition Parameters: Fine-tuning experimental parameters like the number of scans, flip angle, and relaxation delay can significantly improve signal strength for a given sample and experiment time.[6][7]
-
Utilize Advanced Hardware and Methodologies: For substantial enhancements, advanced techniques are available. These include using cryogenically cooled probes (CryoProbes), enriching samples with ¹³C isotopes (isotopic labeling), or employing hyperpolarization techniques like Dynamic Nuclear Polarization (DNP).[6][8][9]
Troubleshooting Guides
Issue 1: My ¹³C spectrum has very weak or no signals.
This is a common issue, especially with dilute samples. Follow this workflow to diagnose and resolve the problem.
References
- 1. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Hyperpolarized NMR Metabolomics at Natural 13C Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 9. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 13C-Based Metabolic Labeling
Welcome to the technical support center for 13C metabolic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly low 13C incorporation in cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low 13C incorporation in my cell culture experiment?
A1: Low 13C incorporation can stem from several factors, including:
-
Incomplete Isotopic Steady State: The labeling duration may be insufficient for the labeled substrate to fully integrate into the metabolic pathways of interest.[1][2][3]
-
Dilution from Unlabeled Sources: Endogenous unlabeled pools of the metabolite or the presence of unlabeled substrates in the medium (e.g., from serum) can dilute the 13C-labeled tracer.[4]
-
Slow Metabolic Rate: The specific cell line or experimental conditions might result in a slower metabolic flux, leading to reduced tracer uptake and incorporation.
-
Suboptimal Cell Culture Conditions: Factors like improper cell density, nutrient depletion, or accumulation of toxic byproducts can negatively impact cell metabolism and tracer incorporation.[5]
-
Tracer Toxicity: High concentrations of the 13C-labeled substrate or impurities can be toxic to cells, affecting their metabolic activity.[5]
Q2: How long should I incubate my cells with the 13C-labeled substrate to achieve isotopic steady state?
A2: The time required to reach isotopic steady state is highly dependent on the specific metabolic pathway and the metabolite being analyzed.[1][2]
-
Glycolysis: Intermediates in this pathway can reach isotopic steady state within minutes.[2]
-
TCA Cycle: Intermediates may require several hours to reach steady state.[2]
-
Macromolecules: Biomolecules like lipids and proteins can take much longer, often requiring multiple cell doublings to achieve steady-state labeling.[6]
It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Q3: Can the presence of serum in my culture medium affect 13C incorporation?
A3: Yes, standard fetal bovine serum (FBS) contains unlabeled small molecules, such as glucose and amino acids, that will compete with your 13C-labeled tracer and dilute the isotopic enrichment.[7][8] It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of these unlabeled metabolites.[8][9]
Q4: What is the optimal cell density for a 13C labeling experiment?
A4: Cell density can significantly influence cellular metabolism. It is recommended to seed cells at a density that allows for logarithmic growth throughout the experiment, typically aiming for approximately 80% confluency at the time of metabolite extraction.[9] Both sparse and overly confluent cultures can exhibit altered metabolic phenotypes.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during 13C labeling experiments.
Issue 1: Low 13C Enrichment in Downstream Metabolites
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Labeling Time | Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine when isotopic steady state is reached for your metabolites of interest.[2] |
| Dilution from Unlabeled Media Components | Use a base medium deficient in the nutrient being traced (e.g., glucose-free DMEM for 13C-glucose tracing).[8][9] Always supplement with dialyzed fetal bovine serum (dFBS) instead of standard FBS.[8][9] |
| Presence of Endogenous Unlabeled Pools | Pre-culture cells in unlabeled medium for a period to allow for the equilibration of intracellular pools before introducing the 13C-labeled medium.[2] |
| Slow Cellular Metabolism | Ensure your cell line is healthy and metabolically active. Optimize culture conditions (e.g., pH, CO2 levels). If feasible for the experimental question, consider using a cell line with a higher metabolic rate. |
| Incorrect Tracer Concentration | Verify the concentration of the 13C-labeled substrate in your prepared medium. Ensure it is not limiting, a common starting point is to replace the normal glucose concentration (e.g., 5-25 mM).[9] |
Issue 2: Poor Cell Viability or Changes in Cell Morphology
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Toxicity of Labeled Substrate | Source high-purity 13C-labeled tracers. Perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell line.[5] |
| Media Imbalance | Ensure the labeling medium is nutritionally equivalent to the standard growth medium, apart from the labeled substrate.[5] Small deviations can induce cellular stress. |
| Osmotic Stress or pH Shift | Verify the osmolarity and pH of the labeling medium after all components have been added to ensure they are within the optimal range for your cells.[5] |
| Nutrient Depletion or Toxin Accumulation | For long-term labeling experiments, consider periodically replenishing the labeling medium to prevent nutrient depletion and the buildup of toxic byproducts like lactate (B86563) and ammonia.[5] |
Experimental Protocols
Protocol 1: Steady-State 13C-Glucose Labeling in Adherent Mammalian Cells
Objective: To determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-13C6]-Glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C[9]
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).[9]
-
Preparation of Labeling Medium: Prepare glucose-free DMEM and supplement it with [U-13C6]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS and other necessary supplements.[9]
-
Adaptation Phase (Recommended): To achieve isotopic equilibrium, adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings.[9]
-
Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed 13C-labeling medium.[9]
-
Incubation: Incubate the cells for the predetermined duration required to reach isotopic steady state (e.g., 24 hours).[9]
-
Metabolite Quenching and Extraction: a. Quickly aspirate the labeling medium. b. Immediately add ice-cold (-80°C) 80% methanol to the wells to quench metabolism.[9] c. Incubate at -80°C for 15 minutes to precipitate proteins.[9] d. Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[9] e. Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.[9] f. Transfer the supernatant containing the metabolites to a new tube.[9] g. Dry the metabolite extract using a vacuum concentrator.[9]
Protocol 2: Dialysis of Fetal Bovine Serum (FBS)
Objective: To remove small molecule metabolites from FBS for use in stable isotope tracing experiments.
Materials:
-
Fetal Bovine Serum (FBS)
-
Dialysis tubing (e.g., 3.5 kDa molecular weight cutoff)
-
Dialysis buffer (e.g., 1x PBS)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this often involves boiling in sodium bicarbonate and EDTA solutions).
-
Load Sample: Securely close one end of the dialysis tubing with a clip. Pipette the FBS into the tubing, leaving some space at the top. Securely close the other end with a second clip.
-
Dialysis: Place the filled dialysis tubing into a large beaker containing a significant excess of cold dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently at 4°C.
-
Buffer Changes: Change the dialysis buffer every few hours for the first day, and then at least twice a day for 2-3 days to ensure complete removal of small molecules.
-
Recover Sample: Carefully remove the dialysis tubing from the buffer, gently dry the outside, and recover the dialyzed FBS into a sterile container.
-
Sterilization and Storage: Sterilize the dialyzed FBS by filtration through a 0.22 µm filter. Aliquot and store at -20°C or -80°C.
Data Presentation
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Citrate (B86180)
This table illustrates hypothetical MID data for citrate from cells cultured with [U-13C6]-glucose. The distribution indicates the number of carbon atoms from glucose that have been incorporated into the citrate pool. "M+n" represents the metabolite with 'n' carbons labeled with 13C.
| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treated) |
| M+0 | 0.10 | 0.25 |
| M+1 | 0.05 | 0.10 |
| M+2 | 0.45 | 0.35 |
| M+3 | 0.15 | 0.12 |
| M+4 | 0.20 | 0.15 |
| M+5 | 0.04 | 0.02 |
| M+6 | 0.01 | 0.01 |
Table 2: Example of Expected 13C Enrichment in Extracellular Metabolites
This table provides an example of the percentage of 13C enrichment that might be observed in extracellular metabolites after culturing primary astrocytes with 13C-glucose for 24 hours.[10]
| Metabolite | % 13C Enrichment |
| Lactate | 33.5% |
| Alanine | 24.1% |
| Glutamine | 28.84% |
| Citrate | 30.7% |
Visualizations
Caption: A generalized experimental workflow for a 13C stable isotope labeling experiment.
Caption: A decision tree for troubleshooting low 13C incorporation in cell culture.
Caption: Simplified overview of central carbon metabolism showing entry points for common 13C tracers.
References
- 1. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
optimizing NMR acquisition parameters for 13C labeled samples
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for 13C labeled samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you achieve high-quality NMR data.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing 13C NMR acquisition parameters?
The main objective is to achieve the best possible signal-to-noise ratio (S/N) for the peaks of interest in the shortest amount of experimental time.[1] For quantitative analysis, the goal shifts to ensuring the signal intensity is directly proportional to the number of nuclei, which requires specific parameter adjustments to account for relaxation and other effects.
Q2: Why are 13C NMR spectra generally more difficult to acquire than 1H NMR spectra?
There are two primary reasons for this difficulty. First, the natural abundance of the 13C isotope is only about 1.1%, whereas 1H is nearly 100% abundant.[2][3] Second, the gyromagnetic ratio of 13C is about four times lower than that of 1H, which results in inherently weaker NMR signals.[3] These factors lead to a much lower signal-to-noise ratio in 13C NMR, often requiring more concentrated samples and signal averaging of numerous scans.[2][4]
Q3: What is proton decoupling and why is it used in 13C NMR?
Proton decoupling is a technique where the sample is irradiated with a second radiofrequency at the proton resonance frequencies.[5] This irradiation causes the protons to rapidly change their spin states, effectively averaging out their magnetic coupling to the 13C nuclei.[5] As a result, the complex splitting patterns of 13C signals caused by neighboring protons are removed, and each unique carbon appears as a single sharp peak (a singlet).[5][6][7] This simplifies the spectrum and can also increase signal intensity through the Nuclear Overhauser Effect (NOE).[1][8]
Q4: What is the Nuclear Overhauser Effect (NOE) in the context of 13C NMR?
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR, irradiating protons during decoupling can enhance the signal intensity of the attached 13C nuclei by up to 200%.[1] While beneficial for improving signal-to-noise, the NOE is not uniform for all carbons and must be suppressed for quantitative measurements.[8][9]
Q5: How can I perform quantitative 13C NMR?
For a 13C NMR spectrum to be quantitative, the signal intensities must accurately reflect the relative number of carbon atoms. This requires two main conditions to be met: complete relaxation of all nuclei between pulses and suppression of the variable NOE. This is typically achieved by using a long recycle delay (D1) of at least five times the longest spin-lattice relaxation time (T1) and employing an inverse-gated decoupling sequence.[8][10][11] Inverse-gated decoupling applies the proton decoupler only during the acquisition of the FID, which suppresses the NOE while still producing a proton-decoupled spectrum.[10] The addition of a paramagnetic relaxation agent can also help by shortening the T1 relaxation times.[8]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (S/N)
A poor signal-to-noise ratio is one of the most common challenges in 13C NMR spectroscopy.
Possible Causes and Solutions:
-
Low Sample Concentration:
-
Insufficient Number of Scans (NS):
-
Action: Check the number of scans acquired.
-
Solution: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2.
-
-
Improper Receiver Gain (RG):
-
Action: Verify the receiver gain setting.
-
Solution: Use the automatic gain adjustment on the spectrometer. If setting it manually, increase the gain until the Free Induction Decay (FID) shows slight clipping, then reduce it slightly.[15]
-
-
Incorrect Pulse Width (P1):
-
Action: Check the 90° pulse width for your probe.
-
Solution: For routine qualitative spectra, using a smaller flip angle (e.g., 30° or 45°) can allow for a shorter recycle delay and more scans in a given time, improving the overall S/N.[1][16] For dilute samples, a shorter pulse width can significantly increase the signal for quaternary carbons.[17]
-
-
Suboptimal Recycle Delay (D1):
-
Action: Review the recycle delay setting.
-
Solution: For maximizing sensitivity per unit time, the optimal recycle delay is approximately 1.3 times the T1 of the carbons of interest.[18] A delay that is too short will lead to saturation and reduced signal, while a very long delay will decrease the number of scans that can be acquired in a given time.[18]
-
-
Data Processing:
Issue 2: Missing Quaternary Carbon Signals
Quaternary carbons often have very long T1 relaxation times and do not benefit from the NOE enhancement, making them difficult to detect.
Possible Causes and Solutions:
-
Long T1 Relaxation Time:
-
Action: The recycle delay may be too short for the quaternary carbons to fully relax.
-
Solution: Increase the recycle delay (D1). For quantitative analysis, a delay of 5-7 times the longest T1 is recommended.[19] Alternatively, for qualitative spectra, using a smaller flip angle (e.g., 30°) allows for shorter recycle delays.[9]
-
-
Lack of NOE Enhancement:
-
Action: Quaternary carbons lack directly attached protons and thus receive minimal or no NOE.
-
Solution: While you cannot create an NOE, you can optimize other parameters to improve the signal. This includes increasing the number of scans and using a shorter pulse width.[17]
-
-
Use of a Paramagnetic Relaxation Agent:
-
Action: Long T1 values can make experiments prohibitively long.
-
Solution: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (B107027) (Cr(acac)3), can significantly shorten the T1 relaxation times of all carbons, including quaternaries, allowing for shorter recycle delays and faster data acquisition.[8][19]
-
Experimental Protocols & Data
Optimized Parameters for Routine 13C NMR
For many small to medium-sized organic molecules, a set of optimized default parameters can provide a significant improvement in signal strength compared to traditional settings.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgdc30 / zgpg30 | 30° pulse with proton decoupling |
| Pulse Angle (P1) | 30° | Allows for shorter recycle delays |
| Acquisition Time (AQ) | 1.0 - 4.0 s | Sufficient digital resolution |
| Recycle Delay (D1) | 2.0 s | Balances relaxation and experiment time |
| Number of Scans (NS) | 128 (or more) | Increase for weaker signals |
| Line Broadening (LB) | 1.0 Hz | Improves S/N in processing |
Table based on recommendations from the University of Wisconsin-Madison NMR Facility and other sources.[1][16]
Protocol for Quantitative 13C NMR
To obtain accurate quantitative data, the following protocol should be followed:
-
Sample Preparation: Prepare a sample of known concentration. If T1 values are very long, consider adding a relaxation agent like Cr(acac)3 (approximately 0.1 M).[8]
-
Determine T1 Values: If not known, run an inversion-recovery experiment to determine the T1 relaxation times for the carbons of interest.
-
Set Acquisition Parameters:
-
Pulse Program: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker systems).
-
Pulse Angle: Use a 90° pulse to ensure complete excitation.
-
Recycle Delay (D1): Set D1 to be at least 5 times the longest T1 value in your sample.[11][20]
-
Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio for accurate integration.
-
-
Processing:
-
Process the data with an appropriate line broadening.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals of interest. The integral values will be proportional to the number of carbons.
-
Visual Guides
Caption: Troubleshooting workflow for low signal-to-noise.
Caption: Workflow for a quantitative 13C NMR experiment.
References
- 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: ¹³C NMR: ¹H–¹³C Decoupling [jove.com]
- 6. Nuclear magnetic resonance decoupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 9. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 18. How to Set the Recycle Delay to Maximize the Sensitivity per Hour: Most Efficient Measurements | Applications Notes | JEOL Ltd. [jeol.com]
- 19. reddit.com [reddit.com]
- 20. ulethbridge.ca [ulethbridge.ca]
Technical Support Center: Stable Isotope Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to contaminants in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in stable isotope labeling experiments?
A1: In stable isotope labeling experiments, particularly those involving mass spectrometry, the most prevalent contaminants are keratins, polymers, and plasticizers. These substances can be introduced at various stages of the experimental workflow, from sample preparation to data acquisition.
-
Keratins: These are fibrous structural proteins found in human skin, hair, and nails, as well as in dust.[1] They are one of the most common contaminants in proteomics and can mask the signals of low-abundance proteins of interest.[2][3]
-
Polymers: Polyethylene glycol (PEG) and polysiloxanes are frequently introduced from laboratory consumables such as detergents (e.g., Triton X-100, Tween), plasticware, and even some wipes.[1] These polymers can suppress the ionization of target molecules and dominate the mass spectrum.[1]
-
Plasticizers: Chemicals like phthalates are added to plastics to increase their flexibility. They can leach from plastic consumables (e.g., microcentrifuge tubes, pipette tips) into solvents and samples, leading to significant background signals and potential interference with the analysis of certain metabolites.
Q2: How can keratin (B1170402) contamination affect my experimental results?
A2: Keratin contamination can significantly compromise the quality of your data. It is not uncommon for keratin-derived peptides to constitute more than 25% of the total peptide content in a proteomics sample.[2] This high abundance can lead to:
-
Signal Masking: The strong signals from keratin peptides can suppress the ionization of and obscure the signals from your actual proteins of interest, particularly those that are low in abundance.[3]
-
Decreased Protein Identifications: The mass spectrometer may spend a disproportionate amount of time analyzing keratin peptides, reducing the number of identified proteins from your sample.[4]
-
Misleading Data Interpretation: In some cases, incorrectly annotated keratin-derived peptide sequences in databases can lead to misinterpretation of the proteomic data.[5]
Q3: What are the tell-tale signs of polymer contamination in my mass spectrometry data?
A3: Polymer contamination, especially from PEG, has a very distinct signature in a mass spectrum. You will typically observe a charge envelope with repeating units corresponding to the mass of the polymer's monomer. For PEG, this is a series of peaks separated by 44 Da.[6] This pattern can be so dominant that it completely masks the signals from your target analytes. Polysiloxane contamination appears as peaks separated by 76 Da.[6]
Q4: How significant is the impact of plasticizer contamination?
A4: Plasticizer contamination can have a substantial quantitative impact, particularly in metabolomics and lipidomics. For instance, the background signal for palmitate, a common fatty acid, leached from plastic consumables can be up to six times higher than the biological signal from millions of cells. One study found that polypropylene (B1209903) tubes could introduce hundreds of contaminant m/z peaks, with some being identical to endogenous lipids. This can lead to inaccurate quantification and underestimation of labeled compounds in isotope tracer experiments.
Troubleshooting Guides
Issue 1: High Keratin Contamination Detected in Mass Spectrometry Data
Symptoms:
-
A large number of keratin proteins are identified in your protein list.
-
The sequence coverage for your proteins of interest is low.
-
You observe a significant number of peptides that match keratin sequences in your MS/MS spectra.
Troubleshooting Steps:
-
Review Your Sample Handling Procedures:
-
Did you wear appropriate personal protective equipment (PPE), including a clean lab coat, powder-free nitrile gloves, and a hairnet?[1]
-
Were all sample preparation steps performed in a laminar flow hood?[2][4]
-
Were all surfaces and equipment wiped down with 70% ethanol (B145695) before use?[1]
-
-
Check Your Reagents and Consumables:
-
Implement a Keratin-Free Workflow:
Issue 2: Suspected Polymer (PEG) Contamination
Symptoms:
-
A repeating pattern of peaks separated by 44 Da is observed in your mass spectrum.
-
The signal intensity of your target analytes is significantly suppressed.
Troubleshooting Steps:
-
Identify the Source of PEG:
-
Review all detergents and soaps used in the lab and for washing glassware. Avoid using common lab detergents like Triton X-100 and Tween for mass spectrometry experiments.
-
Check if any of your buffers or solutions were stored in plastic containers that could leach PEG.
-
Consider if any shared laboratory equipment could be a source of cross-contamination.
-
-
Modify Your Experimental Protocol:
-
If a detergent is necessary for cell lysis, switch to a mass spectrometry-compatible detergent like SDS or an acid-labile surfactant.
-
Thoroughly rinse all glassware with hot water followed by an organic solvent like isopropanol (B130326) instead of washing with soap.
-
Use glass vials and pipettes when working with high concentrations of organic solvents to prevent leaching from plastics.
-
Issue 3: Inaccurate Quantification and High Background Noise
Symptoms:
-
High variability in quantitative data between replicates.
-
Unexplained peaks in your chromatogram.
-
Underestimation of labeled species in isotope tracing experiments.
Troubleshooting Steps:
-
Evaluate for Plasticizer Contamination:
-
Are you using plastic consumables (tubes, tips, plates)? Consider switching to glass alternatives where possible.
-
Pre-rinse all plasticware with methanol (B129727) before use to reduce leachable contaminants.
-
Use LC-MS grade solvents, as these have been shown to have lower levels of phthalate (B1215562) contamination.
-
-
Check for Other Sources of Inaccuracy:
-
Incomplete Labeling: Ensure a labeling efficiency of at least 97%, which is typically achieved after at least five cell doublings in SILAC medium.[7] Verify this with a small-scale pilot experiment.[7]
-
Arginine-to-Proline Conversion: In SILAC experiments, some cell lines can convert heavy arginine to heavy proline, which complicates data analysis.[7] If this is suspected, consider using a cell line deficient in this metabolic pathway or specific SILAC kits that account for this.
-
Sample Mixing Errors: Carefully measure protein concentrations before mixing "light" and "heavy" samples to ensure accurate ratios.[7]
-
Quantitative Impact of Common Contaminants
| Contaminant | Quantitative Impact | Source(s) |
| Keratin | Can constitute over 25% of the total peptide content in a sample.[2] Including a contaminant library in data analysis can increase protein and peptide identifications by approximately 0.9% and 1.3%, respectively, and reduce false discoveries. | Human skin, hair, dust, clothing[1] |
| Polyethylene Glycol (PEG) | Can cause a 4.3-fold average increase in its own signal intensity, with a range of 1.8x to 14x, potentially masking analyte signals. | Detergents (Triton X-100, Tween), plasticware, soaps |
| Plasticizers (e.g., Phthalates) | Background signal from leached palmitate can be up to 6 times higher than the biological signal. Polypropylene tubes can introduce over 800 contaminant m/z peaks. | Plastic lab consumables (tubes, pipette tips, vials) |
Experimental Protocols
Protocol 1: Establishing a Keratin-Free Work Environment
-
Work Area Preparation:
-
Thoroughly clean a laminar flow hood with 70% ethanol and water.
-
Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.[1]
-
-
Personal Protective Equipment (PPE):
-
Always wear a clean lab coat, powder-free nitrile gloves, and a hairnet.[1]
-
-
Reagent and Consumable Handling:
-
Sample Handling:
Protocol 2: Checking SILAC Incorporation Efficiency
-
Cell Culture:
-
Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[7]
-
-
Cell Lysis and Protein Digestion:
-
Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer.
-
Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the mass spectrometry data against a protein database.
-
Determine the percentage of heavy amino acid incorporation. The target is an incorporation rate of over 97%.[7]
-
Visualizations
Caption: A general experimental workflow for stable isotope labeling, highlighting key stages where contamination can be introduced.
Caption: A troubleshooting flowchart for identifying and addressing common sources of contamination in stable isotope labeling experiments.
References
- 1. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - Analytical Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for natural isotope abundance in mass spectrometry
Welcome to the Technical Support Center for . This resource is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their mass spectrometry experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data analysis.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why is correction necessary in mass spectrometry?
A1: Many elements exist in nature as a mixture of stable isotopes, which are atoms of the same element that differ in the number of neutrons and, therefore, in mass. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1] In mass spectrometry, which separates ions by their mass-to-charge ratio (m/z), the presence of these heavier isotopes in a molecule generates a characteristic isotopic pattern (M+1, M+2, etc., peaks) for any given analyte.[2]
Correction for this natural abundance is critical, especially in stable isotope labeling experiments where isotopes like ¹³C or ¹⁵N are intentionally introduced to trace metabolic pathways or serve as internal standards for quantification.[1][3] The naturally occurring isotopes contribute to the same m/z signals as the intentionally introduced labels, leading to an overestimation of the labeled species if not corrected.[2][3] Accurate correction is essential to distinguish between the incorporated tracer isotopes and those naturally present, ensuring precise quantification of labeling enrichment.[1]
Q2: What are the common methods for correcting for natural isotope abundance?
A2: The correction methods primarily aim to mathematically remove the contribution of natural isotopes from the measured mass isotopomer distribution. The main approaches include:
-
Matrix-based methods: This is the most common approach. It uses a correction matrix that is constructed based on the elemental composition of the analyte and the known natural abundances of its constituent isotopes.[1][4] This matrix allows for the deconvolution of the measured isotopic distribution back to the true, label-induced enrichment.[2][4]
-
Iterative methods: These algorithms are useful for handling imperfect mass spectral data, such as missing peaks or low-intensity signals, which can cause issues for direct matrix inversion.[1]
-
Software-based solutions: Several software packages and tools are available to automate the correction process. Tools like IsoCor, IsoCorrectoR, and AccuCor2 can handle data from various types of isotope labeling experiments and mass spectrometers.[4][5][6]
Q3: For which elements should I consider natural isotope abundance?
A3: While ¹³C is the most significant contributor to the M+1 peak for most organic molecules, other elements also have stable isotopes that can affect the isotopic distribution. It is important to consider all elements present in your analyte and any derivatizing agents.[2][3] Failure to account for all isotopic contributions can lead to inaccurate correction.
Below is a table summarizing the natural abundances of stable isotopes for common elements in biomolecules.
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.99 |
| ³³S | 32.971459 | 0.75 | |
| ³⁴S | 33.967867 | 4.25 |
Data compiled from various public sources on isotopic abundances.
Troubleshooting Guide
Issue 1: My corrected data shows negative intensities for some isotopologues.
This is a common issue that often points to inaccuracies in the input data or correction parameters.
-
Possible Cause 1: Incorrect Elemental Composition.
-
Solution: Double-check the molecular formula of your analyte. Remember to include all atoms from any derivatizing agents used during sample preparation.[3] An incorrect formula will lead to an erroneous correction matrix and flawed results.
-
-
Possible Cause 2: Tracer Impurity Not Accounted For.
-
Solution: The isotopic tracer (e.g., ¹³C-glucose) is rarely 100% pure.[5] The unlabeled portion of the tracer must be accounted for in the correction algorithm. Check the manufacturer's certificate of analysis for the isotopic purity of your tracer and input this value into your correction software.[2][5]
-
-
Possible Cause 3: Background Noise or Interfering Signals.
-
Solution: High background noise or co-eluting species with overlapping isotopic clusters can distort the measured intensities.[2][7] Improve chromatographic separation to isolate your analyte of interest. If interference persists, you may need to use more advanced deconvolution algorithms designed to handle overlapping signals.[8][9]
-
Issue 2: The abundance of my labeled species appears overestimated, even after correction.
If your labeled fraction seems unexpectedly high, it could be due to unresolved interferences or issues with data acquisition.
-
Possible Cause 1: Overlapping Isotopic Clusters.
-
Solution: In complex mixtures, particularly with low-resolution mass spectrometry, the isotopic cluster of one compound can overlap with another.[7][9] This is especially problematic when the mass shift between labeled and unlabeled peptides is small.[7] High-resolution mass spectrometry can often resolve these overlaps.[6] If using low-resolution data, specialized deconvolution software is necessary to parse the individual contributions.[7][8]
-
-
Possible Cause 2: Insufficient Mass Spectrometer Resolution.
-
Solution: High resolution is needed to distinguish between isotopologues that are very close in mass (e.g., a ¹³C-labeled species vs. a species with two ¹⁵N atoms). Some correction tools are specifically designed to be resolution-dependent.[5][6] Ensure you are using a method appropriate for your instrument's capabilities. For dual-labeling experiments (e.g., ¹³C and ¹⁵N), high resolution is often required to solve the labeling pattern accurately.[6]
-
-
Possible Cause 3: In-source Fragmentation.
-
Solution: Fragmentation of your analyte within the ion source can create interfering ions within the m/z range of your isotopic cluster. Optimize your source conditions (e.g., voltages, temperatures) to minimize in-source fragmentation.[2]
-
Issue 3: The monoisotopic peak (M0) is very low or absent in my raw spectrum.
For large molecules, the probability of the molecule containing at least one heavy isotope (like ¹³C) increases significantly.
-
Possible Cause: High Molecular Weight.
-
Solution: This is an expected phenomenon for large molecules like proteins or large peptides.[10][11] As the number of atoms (especially carbon) increases, the statistical likelihood of having at least one heavy isotope becomes very high, making the M+1 or M+2 peak more abundant than the monoisotopic M0 peak.[10] This is not an error but a natural consequence of isotope distribution. Your correction algorithm should still work correctly provided the elemental composition is accurate.
-
Methodologies & Workflows
Protocol: General Workflow for Isotope Abundance Correction
This protocol outlines the key steps for correcting raw mass spectrometry data for natural isotope abundance.
Methodology:
-
Data Acquisition: Acquire high-resolution mass spectra of your sample to clearly resolve the isotopic cluster of your analyte of interest.
-
Data Extraction: Integrate the peak intensities for each isotopologue (M0, M+1, M+2, etc.) in the cluster. This can be done using the instrument's native software or a third-party data processing tool.
-
Correction Software Setup:
-
Choose a suitable correction software (e.g., IsoCor, IsoCorrectoR).[4][5]
-
Input the required parameters:
-
The precise elemental formula of the analyte (including any derivatizations).
-
The isotopic tracer used (e.g., ¹³C, ¹⁵N).
-
The isotopic purity of the tracer (from the supplier).
-
The measured mass and intensity data for each isotopologue.
-
-
-
Execute Correction: Run the correction algorithm. The software will use a matrix-based approach to subtract the contribution of naturally abundant isotopes.[2][4]
-
Analyze Corrected Data: The output will be the corrected isotopologue distribution, representing the true enrichment from the isotopic label. This data is now ready for downstream quantitative analysis, such as metabolic flux analysis.
Caption: Workflow for correcting mass spectrometry data for natural isotope abundance.
Logical Diagram: Troubleshooting Negative Intensities
This diagram outlines the decision-making process when encountering negative values in your corrected data.
Caption: Logical steps for troubleshooting negative intensities in corrected data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mi.fu-berlin.de [mi.fu-berlin.de]
- 11. analytical chemistry - Why are isotopes an issue in reading mass spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Interpreting 13C Labeling Patterns
Welcome to the Technical Support Center for 13C labeling pattern interpretation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to 13C metabolic flux analysis (13C-MFA).
Frequently Asked Questions (FAQs)
Q1: What is 13C metabolic flux analysis (13C-MFA)?
A1: 13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] It involves introducing a substrate enriched with a stable isotope of carbon, 13C, into a biological system.[3][4] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites.[4] By measuring the distribution of these 13C atoms in the metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and calculate the rates of the reactions within the metabolic network.[2][3][5]
Q2: What are mass isotopomers and the Mass Distribution Vector (MDV)?
A2:
-
Mass Isotopomers: These are molecules that differ in the number of isotopic atoms they contain.[6] For example, a metabolite with 'n' carbon atoms can exist in different forms where 0, 1, 2, ..., up to 'n' carbon atoms are 13C instead of the more abundant 12C. Each of these forms is a mass isotopomer.[7]
-
Mass Distribution Vector (MDV): The MDV, also known as the mass isotopologue distribution (MID), represents the fractional abundance of each mass isotopomer of a specific metabolite.[7] It is a vector where each element corresponds to the percentage of the metabolite pool that contains a certain number of 13C atoms (M+0, M+1, M+2, etc.).[7] The sum of all fractional abundances in the MDV is 1 (or 100%).[7]
Q3: What is the difference between metabolic steady state and isotopic steady state?
A3:
-
Metabolic Steady State: This refers to a state where the concentrations of intracellular metabolites and the rates of metabolic reactions are constant over time.[7][8]
-
Isotopic Steady State: This is achieved when the 13C enrichment in the intracellular metabolites becomes stable and no longer changes over time.[7][9] Reaching isotopic steady state is a crucial assumption for many 13C-MFA calculations.[9] The time required to reach isotopic steady state can vary significantly between different metabolites and pathways. For instance, glycolytic intermediates may reach isotopic steady state within minutes, while TCA cycle intermediates might take hours.[10]
Q4: Why is it crucial to correct for the natural abundance of 13C?
A4: The stable isotope 13C naturally occurs at an abundance of approximately 1.1%.[11][12] This means that even in the absence of a labeled tracer, a certain fraction of metabolites will contain one or more 13C atoms.[11] When analyzing data from a 13C labeling experiment, it is essential to correct for this natural abundance to accurately determine the enrichment that is solely due to the metabolism of the 13C-labeled substrate.[6][11] Failure to do so can lead to an overestimation of labeling and incorrect flux calculations.[11][13] This correction is particularly important for quantitative approaches like metabolic flux analysis, where the accuracy of absolute flux calculations is highly sensitive to isotopic enrichment values.[13]
Q5: What are common sources of error in 13C labeling experiments?
A5: Several factors can introduce errors into 13C labeling experiments, leading to misinterpretation of the results. These include:
-
Inaccurate Measurement Data: Errors can arise from the analytical instruments (MS or NMR) used to measure labeling patterns.[8]
-
Violation of Steady-State Assumptions: If the system is not in a metabolic or isotopic steady state, the assumptions underlying the flux calculations may be invalid.[8]
-
Incomplete or Inaccurate Metabolic Network Models: A model that is missing relevant pathways or contains incorrect atom transitions will lead to a poor fit between the simulated and experimental data.[8][14]
-
Contamination: Contamination from unlabeled carbon sources can dilute the 13C enrichment and affect the accuracy of the results.[15]
-
Improper Sample Preparation: Ineffective quenching of metabolic activity or issues with metabolite extraction and derivatization can alter metabolite levels and labeling patterns.[16]
Troubleshooting Guides
Issue 1: My labeling data is not reaching isotopic steady state.
| Possible Causes | Solutions |
| Insufficient Labeling Time | The time required to reach isotopic steady state varies for different metabolites and pathways.[10] Increase the duration of the labeling experiment and collect samples at multiple time points to verify that isotopic steady state has been achieved.[9] |
| Slow Metabolic Turnover | Some metabolic pools have very slow turnover rates, making it difficult to reach isotopic steady state within a practical timeframe. In such cases, consider using isotopically non-stationary MFA (INST-MFA), which analyzes the dynamics of label incorporation over time.[2] |
| Exchange with Large External Pools | Metabolites that are actively exchanged with large, unlabeled pools in the culture medium (e.g., some amino acids) may never reach a high level of enrichment or a true isotopic steady state.[10] In these situations, quantitative, formal approaches are required to accurately determine fluxes.[10] |
Issue 2: I'm observing unexpected or complex labeling patterns.
| Possible Causes | Solutions |
| Metabolic Scrambling | Reversible reactions or the activity of alternative metabolic pathways can lead to "scrambling" of the 13C label, resulting in complex and unexpected labeling patterns.[17][18] Using different 13C-labeled tracers in parallel experiments can help to resolve these complex fluxes.[9][19] |
| Contribution from Alternative Carbon Sources | If cells are utilizing carbon sources other than the provided 13C-labeled tracer, this will dilute the labeling and produce unexpected patterns. Ensure that the experimental medium is well-defined and that the 13C-labeled substrate is the primary carbon source. |
| Analytical Artifacts | The derivatization process used for GC-MS analysis can add carbon atoms to the metabolites, which can complicate the interpretation of labeling patterns if not properly accounted for in the data correction.[7] Ensure your data analysis workflow correctly accounts for the chemical formula of the derivatized metabolite.[6][20] |
Issue 3: The calculated metabolic fluxes have wide confidence intervals.
| Possible Causes | Solutions |
| Insufficient Measurement Data | The precision of the estimated fluxes is dependent on the amount and quality of the experimental data.[8] To narrow the confidence intervals, consider measuring the labeling patterns of more metabolites, particularly those that are closely linked to the poorly resolved fluxes.[8] |
| Poorly Informative Tracer | The choice of 13C tracer is critical for the accurate determination of specific fluxes.[19] For example, [1,2-13C2]glucose is particularly useful for estimating the flux through the pentose (B10789219) phosphate (B84403) pathway.[19] In silico experimental design tools can help in selecting the optimal tracer(s) for your specific research question.[8] |
| Correlated Fluxes | Some fluxes within a metabolic network can be highly correlated, making them difficult to distinguish from one another based on the available data.[8] Advanced experimental designs, such as using multiple tracers in parallel experiments, may be necessary to resolve these correlated fluxes.[8] |
Issue 4: My model provides a poor fit to the experimental data.
| Possible Causes | Solutions |
| Incorrect Metabolic Network Model | The metabolic model used for flux calculations may be incomplete or contain errors.[8] Review the literature to ensure that all relevant metabolic pathways are included in your model. Double-check the stoichiometry and atom transitions for all reactions.[8] |
| Inaccurate Measurement Data | Errors in the measurement of labeling patterns can lead to a poor fit.[8] Carefully review the raw MS or NMR data for any anomalies. Ensure that the data has been correctly corrected for natural isotope abundance.[8] |
| Violation of Steady-State Assumption | If the cells were not in a metabolic and isotopic steady state during the experiment, the model will not be able to accurately fit the data.[8] Verify the steady-state assumption by analyzing samples from multiple time points.[9] |
Data Presentation: Comparison of Common 13C-Labeled Glucose Tracers
The choice of 13C-labeled tracer is a critical aspect of experimental design. Different tracers provide varying degrees of information about different pathways.
| Tracer | Advantages | Disadvantages | Primary Applications |
| [U-13C6]Glucose | Labels all carbons, allowing for a general overview of glucose metabolism and the identification of unexpected pathways.[19] | Can lead to complex labeling patterns that are difficult to interpret for specific flux ratios.[19] Not ideal for elucidating flux through the pentose phosphate pathway.[19] | General metabolic screening, TCA Cycle analysis.[19] |
| [1-13C]Glucose | Useful for assessing the activity of the oxidative pentose phosphate pathway (PPP). | The 13C label is lost as CO2 in the PPP, so it does not label downstream metabolites via this pathway. | Measuring oxidative PPP flux. |
| [1,2-13C2]Glucose | Provides more detailed information on the relative fluxes of glycolysis and the PPP. | Labeling patterns can be complex to analyze. | Resolving fluxes through glycolysis and the PPP. |
Experimental Protocols & Visualizations
Generalized Experimental Workflow for 13C-MFA
A typical 13C-MFA experiment involves several key steps, from cell culture to computational analysis.
Caption: A generalized experimental workflow for 13C metabolic flux analysis.
Troubleshooting Logic for Poor Goodness-of-Fit
When the computational model does not fit the experimental data well, a systematic troubleshooting approach is necessary.
Caption: A decision tree for troubleshooting poor goodness-of-fit in 13C-MFA.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DIAL : download document [dial.uclouvain.be]
- 11. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Achieving Metabolic Flux Analysis for S. cerevisiae at a Genome-Scale: Challenges, Requirements, and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing and avoiding C isotopic contamination artefacts in mesocosm-scale 13CO2/12CO2 labelling systems: from biomass components to purified carbohydrates and dark respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 13C isotopomer analyses in intact tissue using [13C]homonuclear decoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Metabolic Scrambling of 13C Tracers
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the metabolic scrambling of 13C tracers in their experiments. Accurate metabolic flux analysis (MFA) relies on preserving the in vivo metabolic state of cells at the time of sample collection.[1]
Troubleshooting Guide
Issue: Inconsistent or unexpected labeling patterns in downstream metabolites.
This often points to continued metabolic activity after sample collection, also known as metabolic scrambling. Effective and rapid quenching of metabolism is critical to prevent this.
| Potential Cause | Recommended Solution |
| Ineffective Quenching Method | The choice of quenching method is crucial. For suspension cultures, rapid filtration followed by quenching in 100% cold (-80 °C) methanol (B129727) has shown high efficiency.[1] An alternative for less laborious processing is mixing cell samples with a partially frozen 30% methanol slurry.[1] For adherent cells, rapid removal of media followed by quenching with liquid nitrogen directly on the dish is effective.[2] |
| Slow Sample Processing | Any delay between sample collection and quenching can lead to significant alterations in metabolite profiles.[3] Ensure that all necessary equipment and quenching solutions are prepared and readily accessible before starting the experiment to minimize handling time. |
| Suboptimal Quenching Temperature | Low temperatures are essential for halting enzymatic reactions.[3] Methods using liquid nitrogen or chilled methanol (-20°C to -80°C) are common.[3][4] Using saline ice slurries at around 0°C has been shown to be less effective.[1] |
| Metabolite Leakage | Some quenching protocols, like using 60% cold methanol, can cause significant loss of intracellular metabolites.[1] It is important to validate your chosen quenching method to ensure it does not compromise cell membrane integrity, leading to leakage. |
Issue: Poor precision in flux estimations for a specific pathway.
The selection of the 13C tracer is a critical experimental design parameter that significantly impacts the precision and accuracy of flux estimations.[5]
| Potential Cause | Recommended Solution |
| Suboptimal Tracer for the Pathway of Interest | Different tracers provide better resolution for different pathways. For example, [1,2-¹³C₂]glucose is highly effective for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[6][7] For the TCA cycle, [U-¹³C₅]glutamine is often the preferred tracer.[6][7] |
| Use of a Single Tracer for a Complex System | In complex systems, especially in mammalian cells that utilize multiple carbon sources, a single tracer may not be sufficient to resolve all fluxes accurately.[8][9] Performing parallel labeling experiments with different tracers (e.g., one with ¹³C-glucose and another with ¹³C-glutamine) and integrating the data can significantly improve the resolution of multiple metabolic pathways.[10] |
| Inadequate Labeling Duration | The system must reach an isotopic steady state for stationary 13C-MFA. For proliferating cells, this can often be achieved within a few hours.[10] However, factors like the exchange of intracellular and external metabolites (e.g., lactate) can slow down labeling incorporation rates.[10] It is crucial to determine the time required to reach steady state for your specific cell line and conditions. |
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling and why is it a problem?
A1: Metabolic scrambling refers to the continued activity of enzymes after cell harvesting, which alters the concentration and isotopic labeling patterns of metabolites. This is a significant problem because it means the measured labeling patterns do not accurately reflect the metabolic state of the cells in vivo, leading to inaccurate metabolic flux calculations. The goal of sample preparation is to get a "snapshot" of the cell's metabolism, and scrambling blurs this picture.[3]
Q2: How do I choose the best 13C tracer for my experiment?
A2: The optimal tracer depends on the metabolic pathways you are most interested in studying.[5][6] A computational evaluation of various tracers can help identify the best choice for analyzing individual reactions and pathways.[6] For example, while [U-¹³C₆]glucose is commonly used, tracers like [1,2-¹³C₂]glucose often provide more precise estimates for glycolysis and the PPP.[6][7] Combining tracers in parallel experiments is a powerful approach to achieve high resolution across central carbon metabolism.[10][11]
Q3: What is the importance of correcting for the natural abundance of 13C?
A3: Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.[12] Carbon naturally exists as a mixture of isotopes (~98.9% ¹²C and ~1.1% ¹³C). This means that even in unlabeled metabolites, there will be a small fraction containing ¹³C. Failing to correct for this natural abundance will lead to errors in quantifying the true enrichment from your tracer and result in inaccurate flux estimations.
Q4: What software is available to help with flux estimation and data correction?
A4: Several software packages are available for 13C-MFA to help with flux estimation by minimizing the difference between measured and simulated labeling data.[10][12] Popular software includes INCA, OpenFLUX, and Metran.[12][13] Additionally, some tools can assist in correcting raw MS data for natural isotope abundances before flux estimation.[14]
Key Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction for Adherent Mammalian Cells
This protocol is adapted from methods designed to rapidly halt metabolic activity and efficiently extract metabolites.[2]
-
Preparation : Prepare quenching and extraction solutions in advance. Have a dewar of liquid nitrogen readily available.
-
Media Removal : Aspirate the culture medium from the dish completely.
-
Rinsing (Optional but Recommended) : Quickly rinse the cell monolayer with a rapid water wash to reduce components that suppress electrospray ionization.[2] This step should be performed very quickly to avoid metabolic changes.
-
Quenching : Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt all metabolic activity.[2]
-
Storage : The quenched plates can be stored at -80°C for at least 7 days before extraction, which separates the quenching and extraction steps for greater experimental flexibility.[2]
-
Extraction : Add a pre-chilled (-20°C) extraction solvent (e.g., 80:20 methanol:water mixture) to the frozen plate.
-
Cell Scraping : Use a cell scraper to detach the cells into the extraction solvent.
-
Collection : Transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.
-
Centrifugation : Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Supernatant Collection : Carefully collect the supernatant containing the metabolites for subsequent analysis by LC-MS or GC-MS.
Protocol 2: General Workflow for a 13C Labeling Experiment
This protocol outlines the fundamental steps for conducting a 13C metabolic flux analysis experiment.[11][15]
-
Experimental Design :
-
Cell Culture and Labeling :
-
Culture cells in a chemically defined medium to the mid-exponential growth phase.[12]
-
Switch the cells to a medium containing the chosen ¹³C-labeled substrate (e.g., a mixture of [U-¹³C₆]glucose and unlabeled glucose).[12]
-
Continue the culture for the pre-determined time to allow the label to incorporate throughout the metabolic network.
-
-
Sample Collection and Quenching :
-
Metabolite Extraction :
-
Extract intracellular metabolites using a cold solvent mixture.
-
-
Isotopic Labeling Measurement :
-
Data Analysis :
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.[12]
-
Use ¹³C-MFA software to estimate intracellular metabolic fluxes by fitting the measured MIDs to a metabolic network model.[10][12]
-
Perform a goodness-of-fit analysis and calculate confidence intervals for the estimated fluxes to ensure statistical validity.[11][12]
-
Visualizations
Caption: Workflow for a typical 13C metabolic flux analysis experiment.
Caption: Decision guide for selecting an optimal 13C tracer.
Caption: The role of quenching in preventing metabolic scrambling.
References
- 1. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
Technical Support Center: Dealing with Spectral Overlap in 13C NMR
Welcome to the technical support center for 13C NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to spectral overlap in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap in 13C NMR and why is it a problem?
A1: Spectral overlap occurs when the resonance frequencies of two or more distinct carbon atoms in a molecule are too similar, causing their signals (peaks) in the NMR spectrum to merge or overlap.[1] This is problematic because it can prevent the unambiguous identification and assignment of individual carbon signals, which is crucial for accurate structure elucidation and characterization. While 13C NMR spectra are generally less prone to overlap than 1H NMR spectra due to a much larger chemical shift range (0-220 ppm), overlap can still occur in complex molecules with many carbons in similar chemical environments.[2][3]
Q2: What are the common causes of peak broadening and poor resolution in 13C NMR spectra?
A2: Several factors can contribute to broad peaks and poor resolution, which can exacerbate spectral overlap. These include:
-
High Sample Concentration: Can lead to peak broadening due to intermolecular interactions.[4]
-
Sample Impurities: Particulate matter in the sample or solvent can degrade spectral quality.[5]
-
Poor Spectrometer Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad lines.
-
Molecular Dynamics: Chemical or conformational exchange processes occurring on the NMR timescale can lead to broadened signals.
-
Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.
Q3: Can changing the experimental parameters on the spectrometer resolve peak overlap?
A3: Yes, optimizing acquisition parameters can sometimes resolve overlapping signals. Key parameters include:
-
Increasing Acquisition Time (AQ): A longer acquisition time can lead to narrower lines and improved resolution.
-
Data Processing: Techniques like applying different window functions before Fourier transformation can enhance resolution, though this may come at the cost of the signal-to-noise ratio.[6]
-
Using a Higher Magnetic Field: NMR spectrometers with stronger magnetic fields provide greater spectral dispersion, which can effectively separate overlapping peaks.[7][8]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your 13C NMR experiments.
Issue 1: My 13C NMR spectrum has several overlapping signals in the aliphatic/aromatic region, and I cannot assign the peaks.
Q: What is the first step I should take to resolve these overlapping peaks?
A: The simplest initial approach is to modify the experimental conditions.[7] Two common and effective methods are changing the solvent and varying the temperature.
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of carbon atoms due to different solvent-solute interactions.[8][9] For example, switching from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can induce significant changes in chemical shifts, potentially resolving the overlap.[10]
-
Vary the Temperature: Acquiring the spectrum at different temperatures can also change the chemical shifts, especially if the molecule has conformational flexibility.[4][11] Even small temperature changes can sometimes be sufficient to resolve closely spaced signals.[12][13]
Q: What if changing the solvent or temperature doesn't work? What's the next step?
A: If optimizing experimental conditions is insufficient, employing spectral editing techniques or multidimensional NMR experiments is the next logical step. The most common spectral editing technique for this purpose is Distortionless Enhancement by Polarization Transfer (DEPT).
DEPT Experiments: DEPT is a set of experiments that can differentiate between CH, CH₂, and CH₃ groups.[14] By running DEPT-90 and DEPT-135 experiments, you can create subspectra that simplify the overlapping regions.
-
DEPT-90: This experiment only shows signals from CH (methine) carbons.[14][15]
-
DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[14][15]
-
Quaternary Carbons: These carbons do not appear in DEPT spectra.[14]
By comparing the standard broadband-decoupled 13C spectrum with the DEPT-90 and DEPT-135 spectra, you can determine the multiplicity of each carbon in the overlapping region.
Issue 2: I have resolved the protonated carbons using DEPT, but now I have overlapping quaternary carbon signals.
Q: How can I resolve overlapping signals from quaternary carbons?
A: Two-dimensional (2D) NMR experiments are powerful tools for resolving signals that remain overlapped in 1D spectra, including those from quaternary carbons. The most relevant experiment for this issue is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are separated by two or three bonds. By analyzing the correlation peaks in the HMBC spectrum, you can assign quaternary carbons based on their long-range couplings to specific protons in the molecule. If a carbon resonance at a certain chemical shift shows an unexpectedly high number of proton correlations, it may indicate that multiple carbons are overlapping at that shift.[16]
Issue 3: My sample is very complex, and even with 2D NMR, I am struggling with signal overlap.
Q: Are there more advanced methods to tackle severe spectral overlap in complex molecules?
A: Yes, for highly complex molecules, several advanced strategies can be employed:
-
Use a Higher Field Spectrometer: If available, using an NMR spectrometer with a stronger magnetic field (e.g., 800 MHz or higher) will increase the frequency separation between signals, leading to better resolution and reduced overlap.[7][8][17]
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon with its directly attached proton(s).[5] By spreading the signals into a second dimension based on the proton chemical shifts, it can effectively resolve overlapping 13C signals if their attached protons have different chemical shifts.[8][18][19]
-
Advanced Data Processing: Techniques like deconvolution can mathematically separate overlapping peaks.[7]
-
Isotopic Labeling: For biological macromolecules or other complex systems, selective 13C isotopic labeling can be used to simplify the spectrum and eliminate overlap.
Summary of Troubleshooting Techniques
The following table summarizes the common techniques used to address spectral overlap in 13C NMR, their principles, and typical applications.
| Technique | Principle of Operation | Primary Application for Overlap Resolution |
| Solvent Change | Alters chemical shifts through different solvent-solute interactions.[8][9] | A simple first step to try and separate closely spaced signals. |
| Temperature Variation | Alters chemical shifts by changing conformational populations or solubility.[11][12] | Useful for molecules with conformational flexibility or temperature-dependent chemical shifts. |
| Higher Magnetic Field | Increases the frequency dispersion of the NMR signals.[7][8] | A general method to improve resolution for all signals in the spectrum. |
| DEPT | Differentiates carbon signals based on the number of attached protons (CH, CH₂, CH₃).[14][15] | Resolving overlapping signals from protonated carbons. |
| 2D HSQC | Correlates 13C nuclei with their directly attached protons, spreading signals into a 2D plot.[18] | Resolving overlapping 13C signals when their attached protons are resolved. |
| 2D HMBC | Correlates 13C nuclei with protons over 2-3 bonds. | Resolving and assigning quaternary carbons and other carbons in complex regions. |
Experimental Protocols
Protocol 1: DEPT (Distortionless Enhancement by Polarization Transfer)
This protocol outlines the steps to acquire DEPT-90 and DEPT-135 spectra to determine carbon multiplicities.
-
Sample Preparation: Prepare your sample as you would for a standard 13C NMR experiment.
-
Acquire Standard 13C Spectrum: First, acquire a standard proton-decoupled 13C spectrum to identify the chemical shift regions of interest.
-
Spectrometer Setup for DEPT:
-
Load a standard DEPT-135 pulse sequence on the spectrometer.[20]
-
Set the spectral width and transmitter frequency to match the standard 13C experiment.
-
-
Acquisition Parameters:
-
The key parameter is the final proton pulse angle.
-
For DEPT-135 , set the final pulse angle to 135°. This will produce positive signals for CH and CH₃ groups and negative signals for CH₂ groups.[20]
-
For DEPT-90 , change the pulse angle to 90°. This will result in a spectrum showing only CH signals.[14]
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the FIDs from both experiments using Fourier transformation, phase correction, and baseline correction.
-
Compare the resulting DEPT-90 and DEPT-135 spectra with the standard 13C spectrum to assign the multiplicity (CH, CH₂, or CH₃) to each peak. Quaternary carbons will be present in the 13C spectrum but absent from the DEPT spectra.[14]
-
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
This protocol describes the acquisition of a 2D HSQC spectrum to resolve overlapping 13C signals.
-
Sample Preparation: Prepare a sample of appropriate concentration for a 2D NMR experiment.
-
Acquire 1D Spectra: Acquire standard 1H and 13C 1D spectra to determine the spectral widths for both nuclei.[8]
-
Spectrometer Setup for HSQC:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).[8]
-
Set the 1H spectral width in the direct dimension (F2).
-
Set the 13C spectral width in the indirect dimension (F1).
-
-
Acquisition Parameters:
-
Set the number of data points in F2 (e.g., 1K or 2K).
-
Set the number of increments in F1 (the indirect dimension). A higher number of increments will provide better resolution in the 13C dimension but will increase the experiment time.
-
Set the number of scans (NS) per increment to achieve the desired signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data by performing Fourier transformation in both dimensions.
-
Phase and baseline correct the 2D spectrum.
-
The resulting 2D spectrum will show correlation peaks where a 13C nucleus is directly bonded to a proton. Each peak will have coordinates corresponding to the 1H chemical shift (on the horizontal axis) and the 13C chemical shift (on the vertical axis). Overlapping 13C signals can be resolved if the protons they are attached to have different chemical shifts.[19]
-
Visualizations
Caption: Troubleshooting workflow for resolving spectral overlap in 13C NMR.
Caption: Logical workflow for identifying carbon types using DEPT experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 12. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tecmag.com [tecmag.com]
- 16. acdlabs.com [acdlabs.com]
- 17. protein.osaka-u.ac.jp [protein.osaka-u.ac.jp]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Signal Suppression in ¹³C NMR of Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during ¹³C NMR experiments on biological samples.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues related to weak or absent signals in your ¹³C NMR spectra.
Issue 1: Very low signal-to-noise ratio across the entire spectrum.
-
Question: Why is the overall signal in my ¹³C NMR spectrum so weak?
-
Answer: The primary reasons for low signal intensity in ¹³C NMR are the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to ¹H, which makes it inherently about 6000 times less sensitive than ¹H NMR.[1][2][3][4] For biological samples, which are often concentration-limited, this issue is magnified.
Troubleshooting Steps:
-
Increase Sample Concentration: The most direct way to improve the signal-to-noise ratio is to increase the concentration of your sample.[3][4][5][6] For biomolecules, a concentration of at least 0.05 mM is recommended, with concentrations above 1 mM being preferable, provided the solution viscosity does not become a problem.[7]
-
Optimize the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[1] Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4. Be prepared for long acquisition times for dilute samples.
-
Use a Cryoprobe: If available, using a spectrometer equipped with a cryoprobe can significantly boost the signal-to-noise ratio for ¹³C detection.[3]
-
Consider Isotopic Labeling: For proteins or metabolites from cell cultures, enriching your sample with ¹³C by using ¹³C-labeled growth media (e.g., ¹³C-glucose) is a very effective method to dramatically increase signal intensity.[1][5]
-
Issue 2: Quaternary carbons or carbons with no attached protons are missing or very weak.
-
Question: I can see the signals for my protonated carbons, but the quaternary carbon signals are barely visible. What is happening?
-
Answer: Carbons with no directly attached protons, such as quaternary carbons and carbonyls, often have very long spin-lattice relaxation times (T₁).[1] Standard ¹³C NMR experiments with short relaxation delays can lead to saturation of these signals, causing them to be suppressed or absent. Additionally, these carbons do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons during proton decoupling.[8]
Troubleshooting Steps:
-
Adjust the Flip Angle and Relaxation Delay (D1): Instead of a 90° pulse, use a smaller flip angle (e.g., 30°-45°).[1] This allows for a shorter relaxation delay (D1) without saturating the signal, enabling more scans to be acquired in the same amount of time.
-
Increase the Relaxation Delay (D1): If using a larger flip angle, ensure the relaxation delay is sufficiently long (at least 5 times the longest T₁ of interest) to allow for full relaxation of the quaternary carbons. However, this will significantly increase the total experiment time.
-
Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can shorten the T₁ relaxation times of all carbons, including quaternaries, allowing for faster repetition rates without saturation.[9]
-
Shorten the Pulse Width: Using a shorter pulse width can lead to a tremendous increase in the signal for carbons without protons, although the signals for protonated carbons may be slightly reduced.[6]
-
Issue 3: My spectrum has baseline distortions and/or artifacts, especially around strong solvent signals.
-
Question: There are strange baseline issues and potential artifacts in my spectrum. Could this be related to the solvent?
-
Answer: Yes, strong solvent signals can cause issues. While deuterated solvents are used to avoid overwhelming signals, residual solvent peaks can still be very intense. In non-optimized decoupling conditions, these strong signals can produce artifacts.[10][11] High sample concentrations can also sometimes lead to baseline and lineshape problems if not properly shimmed.[7]
Troubleshooting Steps:
-
Use High-Quality Deuterated Solvents: Ensure you are using a high-purity deuterated solvent to minimize residual protonated solvent signals.[1]
-
Implement Solvent Presaturation: For samples where solvent signals are a significant issue, solvent presaturation techniques can be used to suppress these specific resonances.[10][11][12]
-
Ensure Proper Shimming: Carefully shim the sample to ensure a homogeneous magnetic field, which is crucial for good lineshapes and a flat baseline. Insufficient sample volume can lead to poor shimming.[7]
-
Filter Your Sample: If your sample contains any undissolved particles or is cloudy, filter it into the NMR tube to ensure a homogeneous solution.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is ¹³C NMR so much less sensitive than ¹H NMR?
A1: There are two main reasons for the lower sensitivity of ¹³C NMR. First, the natural abundance of the NMR-active ¹³C isotope is only about 1.1%, while the ¹H isotope is nearly 100% abundant.[1] Second, the gyromagnetic ratio of ¹³C is about one-quarter that of ¹H, and since the NMR signal is proportional to the cube of the gyromagnetic ratio, this results in an intrinsic sensitivity that is almost 64 times lower than for ¹H.[1] Combined, these factors make ¹³C NMR roughly 6000 times less sensitive than ¹H NMR.[1][4]
Q2: Can I use peak integration in ¹³C NMR to determine the relative number of carbons?
A2: Generally, no. In standard proton-decoupled ¹³C NMR spectra, the peak areas are not directly proportional to the number of carbons. This is due to two factors: long and variable T₁ relaxation times for different carbons, and the variable Nuclear Overhauser Effect (NOE), which enhances the signals of carbons with attached protons to different extents.[2][8] Quantitative ¹³C NMR spectra can be obtained, but they require specific experimental setups, such as inverse-gated decoupling and very long relaxation delays, which are often impractical due to the long acquisition times required.[8][9]
Q3: What are some advanced NMR techniques to improve ¹³C signal?
A3: Besides isotopic labeling, several advanced NMR experiments can improve signal or provide specific information more efficiently.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique enhances the signal of protonated carbons and can be used to distinguish between CH, CH₂, and CH₃ groups. However, it does not show signals from non-protonated carbons.[2][3]
-
2D Heteronuclear Experiments (HSQC, HMQC): Experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate carbon atoms with their directly attached protons. While they are 2D experiments, they can be quicker and more sensitive for observing protonated carbons than a standard 1D ¹³C experiment.[3]
-
Polarization Transfer: These methods transfer the higher polarization of protons to the attached carbons, leading to a significant sensitivity enhancement.[13]
Q4: What is the recommended sample volume and tube type for biological samples?
A4: For standard 5 mm NMR tubes, a sample volume of 500-600 µL is typical.[6][7] If you have a limited amount of sample, using a Shigemi tube can significantly reduce the required volume to as little as 250 µL.[7] For samples with high salt concentrations, a 3 mm NMR tube might be a better choice.[7] It is crucial to use a sufficient sample volume to allow for proper shimming, which is critical for spectral quality.[7]
Quantitative Data Summary
Table 1: Recommended Sample Concentrations for ¹³C NMR
| Sample Type | Spectrometer | Recommended Minimum Concentration | Preferred Concentration |
| Small Molecules (<1 kDa) | Standard Probe | ~10 mg / 0.5 mL | > 20 mg / 0.5 mL |
| Small Molecules (<1 kDa) | Cryoprobe | ~3 mM | > 10 mM[3][7] |
| Peptides (< 5 kDa) | Cryoprobe | ~0.5 mM | 2-5 mM[5] |
| Proteins (>10 kDa) | Cryoprobe | 0.1-0.3 mM | 0.3-0.5 mM[5] |
| Metabolomics Extracts | Cryoprobe | Varies by metabolite | As high as possible without precipitation |
Table 2: Relationship Between Number of Scans and Signal-to-Noise (S/N) Improvement
| Number of Scans (NS) | Relative S/N Improvement (√NS) | Relative Time Increase |
| 128 | 1.00 (Baseline) | 1x |
| 256 | 1.41 | 2x |
| 512 | 2.00 | 4x |
| 1024 | 2.83 | 8x |
| 2048 | 4.00 | 16x |
| 4096 | 5.66 | 32x |
Table 3: Illustrative Effect of Flip Angle and Relaxation Delay (D1) on Signal Intensity
| Carbon Type | Typical T₁ (sec) | Flip Angle | D1 (sec) | Total Time for 1024 Scans (min) | Relative Signal Intensity (Illustrative) |
| Protonated (CH, CH₂, CH₃) | 1-3 | 90° | 10 | ~171 | 100% |
| Protonated (CH, CH₂, CH₃) | 1-3 | 30° | 2 | ~34 | ~85% per scan, but more scans possible |
| Quaternary | 10-50 | 90° | 10 | ~171 | 20-50% (due to saturation) |
| Quaternary | 10-50 | 30° | 2 | ~34 | ~70-80% (saturation avoided) |
Note: The relative signal intensity is illustrative to demonstrate the concept of avoiding saturation for long T₁ signals by using a smaller flip angle and shorter delay.
Experimental Protocols
Protocol 1: General Preparation of a Biological Extract for ¹³C NMR
-
Extraction: Perform a metabolite extraction from your biological sample (e.g., cells, tissue) using a standard protocol (e.g., methanol/chloroform/water extraction).
-
Drying: Lyophilize or use a speed-vac to completely dry the extract.
-
Reconstitution: Reconstitute the dried extract in a minimal volume of high-quality deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent depends on the solubility of the target metabolites.
-
pH Adjustment (for aqueous samples): Adjust the pH of the sample to the desired value using dilute NaOD or DCl. This is important as chemical shifts of many metabolites are pH-dependent.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a clean 5 mm NMR tube. If the sample is cloudy or contains particulates, filter it through a small cotton plug in a Pasteur pipette into the NMR tube.[4]
-
Add Reference Standard: Add a known concentration of an internal standard (e.g., DSS for aqueous samples, TMS for organic samples) for chemical shift referencing and potential quantification.
Protocol 2: Standard 1D ¹³C NMR Acquisition (Proton Decoupled)
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize magnetic field homogeneity. Tune and match the ¹³C and ¹H channels of the probe.[1]
-
Load Standard Experiment: Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[1]
-
Set Acquisition Parameters:
-
Spectral Width (SW): Set to cover the expected range of chemical shifts (e.g., 0-200 ppm for most biological samples).[1][2]
-
Transmitter Frequency Offset (O1P): Set to the center of the spectrum.
-
Acquisition Time (AQ): A typical value is 1.0-2.0 seconds.[1]
-
Relaxation Delay (D1): Set to 2.0 seconds for a 30° pulse angle. For quantitative experiments with a 90° pulse, this needs to be at least 5 times the longest T₁.[1]
-
Pulse Angle (P1): For general screening, use a 30° flip angle to allow for a shorter D1.[1]
-
Number of Scans (NS): Start with a minimum of 1024 scans for a moderately concentrated sample and increase as needed to achieve the desired signal-to-noise ratio.[1]
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, apply a line broadening factor (e.g., 0.3-1 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in ¹³C NMR.
Caption: Relationship between key acquisition parameters and spectral outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. nmr-bio.com [nmr-bio.com]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: DL-Aspartic acid-3-13C vs. 13C-Glucose for Illuminating the TCA Cycle
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of isotopic tracer is paramount for robust tricarboxylic acid (TCA) cycle analysis. This guide provides a comprehensive comparison of two key tracers, DL-Aspartic acid-3-13C and 13C-glucose, offering insights into their respective strengths, limitations, and experimental considerations.
The TCA cycle is a central hub of cellular metabolism, integrating catabolic and anabolic pathways. Understanding its dynamics through metabolic flux analysis is crucial for dissecting disease mechanisms and developing novel therapeutics. Stable isotope tracers, such as those labeled with carbon-13 (¹³C), are indispensable tools for these investigations. While ¹³C-glucose is a widely used tracer for probing central carbon metabolism, DL-Aspartic acid-3-¹³C offers a more targeted approach for investigating anaplerosis and specific segments of the TCA cycle.
Probing the TCA Cycle: Two Distinct Entry Points
The fundamental difference between these two tracers lies in their entry points into the TCA cycle. ¹³C-glucose, through glycolysis, primarily labels acetyl-CoA, which then enters the cycle by condensing with oxaloacetate to form citrate. In contrast, DL-Aspartic acid-3-¹³C is readily transaminated to oxaloacetate, a direct intermediate of the TCA cycle. This distinction dictates the specific metabolic questions each tracer is best suited to answer.
This compound is an excellent probe for studying anaplerosis, the replenishment of TCA cycle intermediates that are diverted for biosynthesis.[1] By directly labeling oxaloacetate, it provides a clearer picture of how this key intermediate is utilized and replenished.
13C-glucose , on the other hand, provides a broader overview of central carbon metabolism, tracing the fate of glucose carbons through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and into the TCA cycle.[2][3] Different isotopomers of ¹³C-glucose can be used to dissect specific pathways. For instance, [1,2-¹³C₂]glucose is particularly effective for analyzing glycolysis and the PPP, while uniformly labeled [U-¹³C₆]glucose allows for the tracing of the entire glucose backbone.[4][5]
Comparative Performance: A Data-Driven Overview
| Parameter | This compound | 13C-Glucose | References |
| Primary Application | TCA cycle anaplerosis, oxaloacetate metabolism | Overall central carbon metabolism, glycolysis, PPP, TCA cycle entry via acetyl-CoA | [1][2][3] |
| Entry Point | Oxaloacetate | Acetyl-CoA (via pyruvate) | [1][6] |
| Key Insights | Rate of oxaloacetate replenishment, contribution of aspartate to TCA cycle intermediates | Overall glucose contribution to TCA cycle, glycolytic flux, PPP activity | [1][2][4] |
| Typical Fractional Enrichment in TCA Intermediates | Can lead to high enrichment in malate (B86768) and other downstream intermediates. | Enrichment patterns vary depending on the specific glucose isotopomer used and the metabolic state of the cells. | [4] |
Experimental Considerations and Methodologies
The successful application of these tracers hinges on carefully designed and executed experiments. Below are generalized protocols for ¹³C labeling studies in cultured mammalian cells, which can be adapted for either DL-Aspartic acid-3-¹³C or ¹³C-glucose.
General Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the nutrient to be traced, e.g., glucose or aspartic acid) with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose or DL-Aspartic acid-3-¹³C) at a physiological concentration. For accurate steady-state analysis, it is recommended to use dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled metabolites present in standard FBS.[7]
-
Isotopic Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate for a predetermined period to allow for isotopic steady state to be reached. This time can range from a few hours to over 24 hours depending on the cell type and the metabolites of interest.[6]
-
Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity rapidly, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C) to the culture plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Incubate the cell suspension at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
Protocol 3: GC-MS Analysis
-
Sample Derivatization: Dry the metabolite extract, typically using a speed vacuum concentrator. Derivatize the dried metabolites to increase their volatility for gas chromatography (GC) analysis. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Instrumentation: Analyze the derivatized samples using a GC-MS system. The GC separates the different metabolites, and the mass spectrometer (MS) detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions (MIDs).
-
Data Analysis: Correct the raw MS data for the natural abundance of ¹³C. The corrected MIDs are then used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[2]
Visualizing the Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways traced by ¹³C-glucose and DL-Aspartic acid-3-¹³C as they enter and cycle through the TCA cycle.
Metabolic Pathway of ¹³C-Glucose
Metabolic Pathway of DL-Aspartic acid-3-¹³C
Conclusion: Selecting the Right Tool for the Job
The choice between DL-Aspartic acid-3-¹³C and ¹³C-glucose for TCA cycle analysis is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific research question.
-
For a broad overview of central carbon metabolism and the contribution of glucose to the TCA cycle, ¹³C-glucose is the tracer of choice. Different labeling patterns of glucose can provide detailed information on glycolysis, the pentose phosphate pathway, and pyruvate entry into the mitochondria.[2][4]
-
To specifically investigate anaplerotic fluxes and the metabolism of oxaloacetate, DL-Aspartic acid-3-¹³C offers a more direct and targeted approach. It is particularly valuable for understanding how the TCA cycle intermediate pool is maintained under various physiological and pathological conditions.
For a comprehensive understanding of TCA cycle dynamics, a multi-tracer approach, potentially combining a ¹³C-glucose isotopomer with a tracer that directly enters the TCA cycle like ¹³C-aspartate or ¹³C-glutamine, can provide the most detailed and robust data.[4] Ultimately, a well-designed experiment with the appropriate tracer is the cornerstone of insightful metabolic flux analysis.
References
- 1. pnas.org [pnas.org]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR and Mass Spectrometry for Metabolomics
For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of analytical platform is a critical decision that dictates the scope and depth of metabolic inquiry. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two principal technologies in the field, each offering a unique suite of capabilities. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Metabolomics, the large-scale study of small molecules within a biological system, provides a functional readout of the physiological state of a cell or organism. Both NMR and MS are powerful tools for generating this metabolic snapshot, but they operate on different physical principles, resulting in distinct strengths and weaknesses.
Quantitative Performance Comparison
The selection of an analytical technique in metabolomics often hinges on key performance metrics. While Mass Spectrometry is generally lauded for its superior sensitivity, NMR is recognized for its high reproducibility and inherent quantitative nature.[1][2] A summary of these quantitative performance characteristics is presented below.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (micromolar, µM, range)[3] | High (picomolar, pM, to femtomolar, fM, range)[1] |
| Reproducibility | Very High[2] | Average to High[2] |
| Quantification | Inherently quantitative, signal intensity is directly proportional to molar concentration[1] | Requires isotope-labeled internal standards for absolute quantification[4] |
| Metabolite Coverage | Typically detects 30-100 metabolites per sample[2] | Detects 300 to over 1000 metabolites, depending on the platform (e.g., LC-MS, GC-MS)[2] |
| Metabolite Identification | Excellent for structural elucidation of novel compounds | Relies on fragmentation libraries (MS/MS) for identification |
| Sample Throughput | Fast analysis per sample (minutes)[2] | Slower due to chromatographic separation (tens of minutes per sample)[2] |
| Sample Preparation | Minimal, often requiring only buffering[3] | More extensive, typically requiring extraction and separation[1] |
| Data Analysis | Less complex data processing | More complex data processing due to peak alignment and normalization |
| Destructive Analysis | Non-destructive, sample can be reused | Destructive, sample is consumed during analysis |
Experimental Workflows
The typical experimental workflows for NMR and MS-based metabolomics share common initial and final stages, such as study design and biological interpretation, but differ significantly in sample preparation and data acquisition.
NMR-Based Metabolomics Workflow
The NMR workflow is noted for its straightforward sample preparation and high reproducibility.[5]
Mass Spectrometry-Based Metabolomics Workflow
MS-based workflows, particularly when coupled with liquid chromatography (LC-MS), involve more extensive sample preparation to separate metabolites prior to analysis.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolomics research. Below are representative protocols for the analysis of human serum.
NMR Sample Preparation and Data Acquisition Protocol (Human Serum)
This protocol is adapted from standard procedures for NMR-based metabolomics.[5][7]
1. Sample Thawing and Preparation:
-
Thaw frozen human serum samples on ice to prevent degradation of metabolites.
-
Centrifuge the samples at 13,000 g for 10 minutes at 4°C to pellet any precipitates.
-
In a microcentrifuge tube, combine 250 µL of the serum supernatant with 250 µL of a phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.4) prepared in deuterium (B1214612) oxide (D₂O).[7] The D₂O provides a field-frequency lock for the NMR spectrometer.
-
The buffer should contain a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing and quantification.
-
Vortex the mixture gently for 30 seconds.
2. Transfer to NMR Tube:
-
Transfer the final mixture into a standard 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.[8]
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum using a pulse sequence with water suppression, such as the NOESY-presaturation sequence (noesygppr1d).[7]
-
Typical acquisition parameters on a 600 MHz spectrometer include a spectral width of 12-16 ppm, 64k data points, a relaxation delay of 4 seconds, and an acquisition time of approximately 2-3 seconds. A sufficient number of scans (e.g., 128 or 256) are collected to ensure a good signal-to-noise ratio.
-
For more detailed structural information and to resolve signal overlap, two-dimensional (2D) NMR experiments like J-resolved (JRES), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can also be performed.[8]
LC-MS Sample Preparation and Data Acquisition Protocol (Human Serum)
This protocol describes a common untargeted metabolomics approach using protein precipitation followed by LC-MS analysis.[9][10]
1. Sample Thawing and Protein Precipitation:
-
Thaw frozen human serum or plasma samples on ice.
-
In a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) to 100 µL of the serum sample to precipitate proteins.[9] An internal standard mixture can be added to the methanol to assess data quality and aid in normalization.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 g for 15 minutes at 4°C to pellet the precipitated proteins.
2. Supernatant Transfer and Drying:
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the supernatant completely using a vacuum centrifuge or a stream of nitrogen gas.
3. Reconstitution and LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile (B52724):water), compatible with the initial liquid chromatography conditions.
-
Vortex and centrifuge the reconstituted sample to remove any remaining particulates.
-
Transfer the final solution to an autosampler vial for injection into the LC-MS system.
4. LC-MS Data Acquisition:
-
Inject the sample onto a liquid chromatography column (e.g., a reversed-phase C18 or HILIC column) to separate the metabolites based on their physicochemical properties.[10]
-
The mobile phases typically consist of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic separation and ionization.[10]
-
The separated metabolites are then introduced into the mass spectrometer. Data is often acquired in both positive and negative ionization modes to maximize the coverage of different metabolite classes.
-
A full scan MS1 acquisition is performed to detect all ions within a specified mass range. Data-dependent MS/MS (or MS2) scans are then triggered for the most abundant ions to obtain fragmentation patterns, which are used for metabolite identification.[6]
Choosing the Right Technique: A Logical Approach
The decision to use NMR or MS should be guided by the specific goals of the metabolomics study.
Conclusion: Complementary Platforms for Comprehensive Insight
Ultimately, NMR and Mass Spectrometry are not competing but are highly complementary techniques in the field of metabolomics.[3] MS offers unparalleled sensitivity for discovering low-abundance metabolites and is ideal for broad, untargeted profiling.[11] In contrast, NMR provides exceptional reproducibility and is the gold standard for accurate and precise quantification of more abundant metabolites without the need for extensive standard curves.[12] For the most comprehensive understanding of the metabolome, an integrated approach that leverages the strengths of both platforms is often the most powerful strategy, providing both broad coverage and quantitative accuracy.[3]
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 3. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Untargeted Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolomics Techniques: MS, NMR & Emerging Technologies [arome-science.com]
A Comparative Guide to the Validation of Metabolic Flux Data: 13C Standards vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is paramount for understanding cellular physiology, identifying metabolic bottlenecks, and optimizing biotechnological processes. This guide provides an objective comparison of the gold-standard 13C Metabolic Flux Analysis (13C-MFA) with a prominent alternative, Flux Balance Analysis (FBA), for the validation of metabolic flux data. Supported by experimental data, this document details the principles, protocols, and performance of each method to inform the selection of the most appropriate validation strategy for your research needs.
Metabolic flux analysis is a critical tool for elucidating the intricate network of biochemical reactions within a cell.[1] However, the predictive power of any metabolic model is fundamentally reliant on its validation against robust experimental data. 13C-MFA has emerged as the premier technique for this purpose, offering a high-resolution view of intracellular fluxes.[1][2] This guide will provide a head-to-head comparison of 13C-MFA with FBA, focusing on their quantitative outputs and experimental workflows.
Quantitative Comparison of Flux Validation Methods
The choice of a validation method significantly impacts the accuracy and resolution of the resulting metabolic flux map. The following table summarizes key performance indicators for 13C-MFA and FBA, with data derived from studies on Escherichia coli.
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Utilizes stable isotope tracers (¹³C) to experimentally measure the flow of carbon through metabolic pathways.[1] | A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.[1] |
| Data Input | Isotopic labeling patterns of metabolites (measured by MS or NMR), extracellular uptake and secretion rates.[1][3] | Stoichiometric model of the metabolic network, definition of an objective function, and constraints on exchange fluxes.[1] |
| Resolution | High resolution, providing absolute flux values for a large number of intracellular reactions. | Lower resolution, providing a range of possible flux values that are consistent with the given constraints. |
| Accuracy | High accuracy, with a standard deviation of ≤2% for quantified metabolic fluxes.[2] | Accuracy is dependent on the quality of the metabolic model and the chosen objective function.[4] |
| Experimental Cost | Higher, due to the cost of 13C-labeled substrates and sophisticated analytical instrumentation (MS or NMR). | Lower, as it is primarily a computational method, though it requires experimental measurement of exchange fluxes.[1] |
| Throughput | Lower, as it involves more complex experimental procedures and data analysis. | Higher, as it is computationally driven and can be automated. |
Experimental Protocols
13C-Metabolic Flux Analysis (13C-MFA) Experimental Protocol
13C-MFA is considered the gold standard for quantifying intracellular metabolic fluxes.[5][6] The following protocol outlines the key steps involved in a typical 13C-MFA experiment.
-
Experimental Design : The initial and crucial step is to select the optimal 13C-labeled substrate (tracer) and the specific labeling measurements for the organism and conditions under investigation.[7] Common tracers include various mixtures of [1-¹³C]glucose and [U-¹³C]glucose.[7]
-
Cell Culture : Cells are cultured in a medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state, where the concentrations and isotopic labeling of intracellular metabolites are constant.[8]
-
Metabolite Quenching and Extraction : To prevent any changes in metabolite levels during sample processing, metabolic activity is rapidly halted (quenched), often by using a cold solvent like methanol (B129727) at -20°C.[1] Intracellular metabolites are then extracted.[1]
-
Isotopic Labeling Measurement : The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR).[2][3] For a time-averaged view of metabolic fluxes, proteinogenic amino acids can be hydrolyzed and their labeling patterns analyzed.[1]
-
Flux Estimation : The measured labeling data, along with extracellular exchange rates, are used in a computational model of the organism's metabolic network to estimate the intracellular fluxes.[3][9]
-
Statistical Analysis : A goodness-of-fit analysis, typically a chi-square (χ²) test, is performed to statistically evaluate how well the estimated fluxes fit the experimentally measured labeling data.[4][10] Confidence intervals for the estimated fluxes are also calculated.[2]
Flux Balance Analysis (FBA) Experimental Protocol
FBA is a computational method that predicts metabolic flux distributions based on the stoichiometry of metabolic networks.[1][11]
-
Metabolic Network Reconstruction : A high-quality, genome-scale metabolic model of the organism of interest is required. These are often available in public databases.[1]
-
Definition of an Objective Function : A biologically relevant objective function is defined for optimization. Maximizing biomass production is a common objective, assuming the cell has evolved for efficient growth.[1]
-
Measurement of Exchange Fluxes : The uptake rates of substrates (e.g., glucose) and the secretion rates of byproducts (e.g., lactate, acetate) are experimentally measured from the cell culture.[1] These rates serve as constraints in the FBA model.[1]
-
Flux Balance Calculation : A linear programming solver is used to calculate the distribution of metabolic fluxes that maximizes the objective function while adhering to the stoichiometric and experimental constraints.[1]
-
Model Validation and Refinement : The predicted flux distribution is compared with experimentally determined fluxes (ideally from 13C-MFA) or with phenotypic data (e.g., gene knockout viability) to validate and refine the metabolic model.[1][4]
Mandatory Visualizations
Caption: A diagram illustrating the experimental and computational phases of a 13C-MFA workflow.
Caption: A diagram showing the workflow for Flux Balance Analysis, from model definition to validation.
Caption: A logical diagram depicting the iterative process of metabolic model validation.
References
- 1. benchchem.com [benchchem.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Anaplerotic Tracers: Alternatives to DL-Aspartic acid-3-13C
In the dynamic landscape of metabolic research, the precise measurement of anaplerosis—the replenishment of tricarboxylic acid (TCA) cycle intermediates—is crucial for understanding cellular physiology in both health and disease. While DL-Aspartic acid-3-13C has been a valuable tool, a variety of alternative tracers offer distinct advantages for dissecting specific anaplerotic pathways. This guide provides a comprehensive comparison of the most common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their scientific questions.
Comparison of Alternative Anaplerotic Tracers
The selection of an appropriate tracer is paramount for accurately probing anaplerotic fluxes. The ideal tracer should be readily metabolized, introduce a stable isotope label into the TCA cycle via a specific enzymatic reaction, and its labeling pattern in downstream metabolites should be easily detectable and interpretable. The following table summarizes the key characteristics and applications of prominent alternative tracers to this compound.
| Tracer | Primary Anaplerotic Pathway | Key Labeled Metabolites | Advantages | Disadvantages | Common Analytical Techniques |
| [U-13C6]Glucose | Pyruvate (B1213749) Carboxylase (PC) | [M+3]Aspartate, [M+3]Malate, [M+3]Citrate | Traces the contribution of glucose to anaplerosis; provides insights into glycolysis and its connection to the TCA cycle.[1][2] | Labeling can be diluted through glycolytic intermediates; interpretation can be complex due to multiple labeling possibilities in the TCA cycle.[3][4] | GC-MS, LC-MS/MS, NMR |
| [1,2-13C2]Glucose | Pyruvate Carboxylase (PC) | [M+2]Aspartate, [M+2]Malate | Allows for the deconvolution of pathways contributing to pyruvate production.[5][6] | Less intuitive labeling patterns compared to uniformly labeled glucose. | GC-MS, LC-MS/MS, NMR |
| [U-13C5]Glutamine | Glutaminolysis (via Glutamate Dehydrogenase or Transaminases) | [M+4] or [M+5]α-Ketoglutarate, [M+4]Malate, [M+4]Aspartate | Directly traces glutamine's primary anaplerotic role, a key pathway in many cancer cells.[7][8][9] | Does not capture anaplerosis from other sources like pyruvate. | GC-MS, LC-MS/MS, NMR |
| [1-13C]Glutamine | Glutaminolysis | [M+1]α-Ketoglutarate | Useful for dissecting specific steps in glutamine metabolism.[7] | Provides less information about downstream TCA cycle metabolism compared to [U-13C5]Glutamine. | GC-MS, LC-MS/MS, NMR |
| [5-13C]Glutamine | Glutaminolysis & Reductive Carboxylation | [M+1]α-Ketoglutarate, [M+1]Citrate | Can distinguish between oxidative and reductive glutamine metabolism.[7] | Labeling can be lost as CO2 in the TCA cycle. | GC-MS, LC-MS/MS, NMR |
| [1-13C]Pyruvate | Pyruvate Carboxylase (PC) | [M+1]Aspartate, [M+1]Malate | Directly measures the flux through PC, a key anaplerotic enzyme.[10][11][12] | The 13C label is lost if pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH).[13] | Hyperpolarized 13C MRI, GC-MS, LC-MS/MS |
| [2-13C]Pyruvate | Pyruvate Dehydrogenase (PDH) & Pyruvate Carboxylase (PC) | [M+2]Citrate, [M+1]Glutamate | The 13C label is retained upon entry into the TCA cycle via PDH, allowing for the simultaneous assessment of both PDH and PC flux.[13] | Analysis of labeling patterns can be more complex. | Hyperpolarized 13C MRI, GC-MS, LC-MS/MS |
| Heptanoate (13C-labeled) | Propionyl-CoA Carboxylase | [M+3]Succinyl-CoA | Traces anaplerosis from odd-chain fatty acid metabolism, relevant in certain metabolic disorders.[14][15] | Represents a less common anaplerotic pathway in many cell types. | GC-MS, LC-MS/MS |
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of these tracers, the following diagrams illustrate the key anaplerotic pathways and a general experimental workflow for 13C tracer analysis.
Caption: Key anaplerotic pathways replenishing the TCA cycle.
References
- 1. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. Production of hyperpolarized 13CO2 from [1-13C]pyruvate in perfused liver does reflect total anaplerosis but is not a reliable biomarker of glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of NMR and MS Data in Metabolic Studies
For researchers, scientists, and drug development professionals, the robust analysis of the metabolome is paramount for groundbreaking discoveries. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two primary analytical platforms utilized in metabolomics, each offering a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, and outlines detailed methodologies for their application and cross-validation.
Metabolomics, the comprehensive study of small molecules within a biological system, provides a functional readout of the phenotype. Both NMR and MS are powerful techniques for generating metabolomic data; however, they are highly complementary.[1] The integration and cross-validation of data from both platforms can lead to a more comprehensive and accurate understanding of complex biological processes, ultimately enhancing the reliability of metabolic studies.[1][2]
Performance Comparison: NMR vs. Mass Spectrometry
The choice between NMR and MS, or the decision to use them in tandem, depends on the specific goals of a study. MS generally offers higher sensitivity, while NMR provides exceptional reproducibility and quantitative accuracy. A summary of their key performance characteristics is presented below.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower, with typical limits of detection (LOD) in the low micromolar (µM) range (>1 µM).[3][4] | High, with LODs ranging from nanomolar (nM) to femtomolar (fM), making it 10 to 100 times more sensitive than NMR.[3][5] |
| Reproducibility | Very high, with coefficients of variation (CVs) typically at or below 5%.[6] This is a fundamental advantage of the technique.[3] | Less reproducible compared to NMR, as it can be influenced by the ionization source, instrument type, and matrix effects.[3] |
| Quantification | Inherently quantitative, as signal intensity is directly proportional to the number of nuclei. Absolute quantification can be achieved with a single internal standard.[7] | Can be challenging and often requires the use of isotope-labeled internal standards for each metabolite to achieve accurate quantification.[7] |
| Metabolite Coverage | Detects a smaller number of metabolites, typically in the range of 50-200.[3] | Provides broader coverage, capable of detecting hundreds to thousands of metabolites in a single analysis.[7] |
| Sample Preparation | Minimal, non-destructive, and generally non-biased.[3] | Often requires more extensive sample preparation, including derivatization (especially for GC-MS) and chromatographic separation.[8] |
| Structural Elucidation | Excellent for the structural elucidation of unknown compounds and for determining stereochemistry.[7] | Provides molecular formula and fragmentation patterns, which aid in identification, but full structural determination can be challenging without authentic standards. |
| Throughput | Can be automated for high-throughput studies.[3] | High-throughput capabilities, particularly when coupled with liquid chromatography (LC-MS). |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible metabolomics data. Below are representative protocols for NMR and LC-MS/GC-MS based metabolomics.
NMR-Based Metabolomics Protocol
This protocol outlines a typical workflow for the analysis of biological fluids (e.g., serum, urine).
1. Sample Preparation:
-
Thaw frozen samples on ice.
-
For serum/plasma, deproteinize the sample by adding a cold solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 2:1 solvent-to-sample ratio), vortex, and centrifuge to precipitate proteins.[9]
-
Transfer the supernatant to a new tube and dry under vacuum.
-
Reconstitute the dried extract in a deuterated NMR buffer (e.g., 50 mM phosphate (B84403) buffer in D2O, pH 7.2) containing a known concentration of an internal standard (e.g., 50 µM TMSP-d4).[9]
-
Transfer the final solution to an NMR tube.
2. NMR Data Acquisition:
-
Allow the sample to thermally equilibrate in the spectrometer.
-
Tune and match the probe for each sample.
-
Optimize the lock and shimming to ensure a homogeneous magnetic field.
-
Calibrate the 90° pulse width.
-
Acquire a standard one-dimensional (1D) 1H NMR spectrum using a pulse sequence with water suppression (e.g., NOESYPR1D). Key parameters include a spectral width of ~12 ppm, 64k data points, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 128-256) for adequate signal-to-noise.[10]
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the chemical shifts to the internal standard (e.g., TMSP at 0.0 ppm).
-
Perform spectral alignment and binning or targeted profiling to extract quantitative information.
-
Utilize multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic changes between sample groups.
Mass Spectrometry-Based Metabolomics Protocol (LC-MS)
This protocol describes a general workflow for untargeted metabolomics of plasma samples using LC-MS.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.[11]
-
Vortex the mixture and incubate at -20°C for 20 minutes to enhance protein precipitation.[11]
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube for analysis.[11]
2. LC-MS/MS Data Acquisition:
-
Use a reverse-phase C18 column for chromatographic separation.[12]
-
The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]
-
Apply a gradient elution, for example, starting at a low percentage of B and gradually increasing to a high percentage over 20-30 minutes to separate metabolites based on their hydrophobicity.[12]
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites.[13] The mass scan range is typically set from m/z 80 to 1200.[12]
3. Data Processing and Analysis:
-
Process the raw data using software like XCMS, MZmine, or vendor-specific software for peak picking, retention time alignment, and peak integration.
-
Perform metabolite annotation by searching the accurate mass and fragmentation patterns against metabolomics databases (e.g., METLIN, HMDB).
-
Conduct statistical analysis to identify significantly altered metabolites between experimental groups.
Cross-Validation Workflow and Data Integration
The cross-validation of NMR and MS data is crucial for increasing the confidence in metabolite identification and for obtaining a more complete picture of the metabolome.
Caption: Workflow for the cross-validation of NMR and MS data in metabolic studies.
Signaling Pathways and Logical Relationships
The integration of NMR and MS data allows for a more comprehensive analysis of metabolic pathways. For instance, in studies of central carbon metabolism, NMR can provide detailed information on isotopic labeling patterns (isotopomers), which is crucial for metabolic flux analysis. MS, with its higher sensitivity, can detect low-abundance intermediates in the same pathways.
Caption: Logical relationship of NMR and MS data integration for metabolic flux analysis.
By leveraging the complementary strengths of both NMR and MS, researchers can achieve a more robust and detailed understanding of the metabolome, leading to more reliable biomarker discovery and a deeper insight into the mechanisms of disease and drug action. The cross-validation of these powerful techniques is a critical step towards achieving high-quality, reproducible results in metabolic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Securing the Future of NMR Metabolomics Reproducibility: A Call for Standardized Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Aspartic acid-3-13C and 13C-Glutamine as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways that underpin cellular function and disease. Among these, carbon-13 (¹³C) labeled compounds are paramount for tracing the fate of carbon atoms through metabolic networks. This guide provides a detailed comparison of two such tracers: ¹³C-glutamine and ¹³C-aspartic acid, with a focus on DL-Aspartic acid-3-¹³C where information is available. While ¹³C-glutamine is a widely utilized and well-documented tracer, the application of specific isotopologues of ¹³C-aspartic acid, including DL-Aspartic acid-3-¹³C, is more specialized. This guide aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tracer for their experimental needs.
Introduction to Metabolic Tracers
Metabolic flux analysis using ¹³C-labeled substrates is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells.[1][2] By supplying cells with a substrate enriched with ¹³C, researchers can track the incorporation of the heavy isotope into various downstream metabolites. The pattern and extent of ¹³C labeling in these metabolites, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative snapshot of the metabolic state of the cell.[1][3] The choice of tracer is critical and depends on the specific metabolic pathways of interest.[4]
Overview of Tracers
¹³C-Glutamine: Glutamine is a crucial nutrient for many proliferating cells, including cancer cells, serving as a major source of carbon and nitrogen.[5] It plays a central role in anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, as well as in the biosynthesis of nucleotides, amino acids, and lipids.[5][6] Uniformly labeled glutamine ([U-¹³C₅]glutamine) is a common choice for tracing glutamine's entry into the TCA cycle and its subsequent metabolic fates.[6]
DL-Aspartic acid-3-¹³C and other ¹³C-Aspartate Tracers: Aspartic acid is another key amino acid involved in a multitude of metabolic pathways. It is a direct precursor for the synthesis of other amino acids (asparagine, lysine, methionine, threonine, and isoleucine in plants) and nucleotides (purines and pyrimidines).[7] Aspartate can also be converted to the TCA cycle intermediate oxaloacetate, making it a valuable tracer for anaplerotic and cataplerotic fluxes.[8] While specific data on DL-Aspartic acid-3-¹³C is limited, studies using other ¹³C-labeled aspartate isotopologues, such as [U-¹³C]aspartate and positionally labeled standards, have demonstrated its utility in tracing TCA cycle metabolism and serving as a proxy for oxaloacetate labeling.[8][9][10] It is important to note that many cancer cells exhibit poor permeability to extracellular aspartate, which can be a limiting factor for its use as a tracer in certain contexts.[11]
Comparative Performance Data
The following tables summarize quantitative data from studies utilizing ¹³C-glutamine and ¹³C-aspartate as metabolic tracers. These tables are intended to provide a comparative overview of the typical isotopic enrichment observed in key metabolites.
Table 1: Isotopic Enrichment from [U-¹³C₅]Glutamine Tracing in CD8+ T cells
| Metabolite | In Vitro Activated T cells (% ¹³C Enrichment) | In Vivo Effector T cells (% ¹³C Enrichment) |
| Citrate (M+4) | ~40% | ~45% |
| Malate (M+4) | ~35% | ~45% |
| Aspartate (M+4) | ~30% | ~35% |
| Proline (M+5) | ~20% | ~25% |
| UMP (M+3) | ~30% | ~30% |
Data adapted from a study on CD8+ T cell metabolism, illustrating the significant contribution of glutamine to the TCA cycle and biosynthesis.[5]
Table 2: Isotopic Enrichment from [U-¹³C]Aspartate Tracing in Cultured Astrocytes
| Metabolite | % of Total Labeled Metabolites |
| Glutamate | High |
| Glutamine | High |
| Lactate | Prominent |
| Recycled Aspartate | Present |
Qualitative and semi-quantitative data from a study on aspartate metabolism in cultured astrocytes, showing its entry into the TCA cycle and conversion to other amino acids and lactate.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of ¹³C tracer studies. Below are representative protocols for experiments using ¹³C-glutamine and ¹³C-aspartate.
Protocol 1: ¹³C-Glutamine Metabolic Flux Analysis in Cultured Cancer Cells
-
Cell Culture: Culture cancer cells (e.g., A549 lung carcinoma) in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Tracer Introduction: When cells reach the desired confluency (typically mid-exponential phase), replace the standard medium with an identical medium containing [U-¹³C₅]glutamine in place of unlabeled glutamine.
-
Incubation: Incubate the cells with the tracer-containing medium for a predetermined time to approach isotopic steady state. This duration can vary depending on the cell type and the metabolites of interest, but is often in the range of several hours.[6]
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture, such as 80:20 methanol:water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Analyze the derivatized sample by GC-MS to determine the mass isotopomer distributions of key metabolites.[12]
-
-
Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and use metabolic flux analysis software to calculate intracellular fluxes.
Protocol 2: ¹³C-Aspartate Tracing in Cultured Neuronal Cells
-
Cell Culture: Culture primary cortical astrocytes or cerebellar granule neurons in appropriate growth media.
-
Tracer Introduction: Replace the standard culture medium with a medium containing [U-¹³C]aspartate and glucose. For some experimental arms, glycolysis can be inhibited using iodoacetate to probe specific metabolic dependencies.[8]
-
Incubation: Incubate the cells with the tracer for a defined period.
-
Metabolite Extraction:
-
Extract metabolites from both the cells and the incubation medium.
-
For cellular extracts, use a perchloric acid extraction method followed by neutralization.
-
Lyophilize the cell extracts and media samples.[8]
-
-
Sample Analysis:
-
Re-dissolve the lyophilized samples in a suitable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., D₂O).
-
Acquire ¹³C NMR spectra to identify and quantify the labeled metabolites. NMR provides positional information about the ¹³C label, which can be highly informative for pathway analysis.[3][8]
-
-
Data Analysis: Analyze the NMR spectra to determine the labeling patterns and relative abundances of ¹³C-labeled metabolites.
Metabolic Pathways and Visualization
The choice between ¹³C-glutamine and ¹³C-aspartate as a tracer is fundamentally guided by the metabolic pathways one aims to investigate.
¹³C-Glutamine: This tracer is ideal for studying:
-
Glutaminolysis and TCA Cycle Anaplerosis: The entry of glutamine-derived carbon into the TCA cycle via α-ketoglutarate.[5]
-
Reductive Carboxylation: The reverse flux from α-ketoglutarate to citrate, a pathway important in some cancer cells for lipid synthesis.[6]
-
Biosynthesis of Amino Acids and Nucleotides: Tracing the carbon backbone of glutamine into other amino acids like proline and aspartate, and into the building blocks of DNA and RNA.[5]
¹³C-Aspartate: This tracer is particularly useful for investigating:
-
TCA Cycle Dynamics: Aspartate can be converted to oxaloacetate, providing a direct entry point into the latter half of the TCA cycle.[8]
-
Malate-Aspartate Shuttle: A key mechanism for transporting reducing equivalents into the mitochondria.
-
Nucleotide and Amino Acid Synthesis: Tracing the direct incorporation of the aspartate carbon skeleton into purines, pyrimidines, and other amino acids.[7]
-
Pyruvate (B1213749) Carboxylase Activity: In conjunction with other tracers, ¹³C-aspartate labeling can help dissect the contribution of pyruvate carboxylation to anaplerosis, as aspartate labeling can serve as a surrogate for oxaloacetate.[10]
Below are Graphviz diagrams illustrating the metabolic fates of these two tracers.
Caption: Metabolic fate of ¹³C-Glutamine.
Caption: Metabolic fate of ¹³C-Aspartic Acid.
Conclusion
Both ¹³C-glutamine and ¹³C-aspartic acid are valuable tracers for dissecting cellular metabolism. The choice between them hinges on the specific biological question being addressed.
¹³C-Glutamine is the tracer of choice for investigating glutamine addiction in cancer, TCA cycle anaplerosis via glutaminolysis, and reductive carboxylation pathways. Its central role in the metabolism of rapidly proliferating cells makes it a versatile tool for a wide range of studies.
¹³C-Aspartic acid , while its application can be limited by cellular uptake in some models, offers a unique window into the latter part of the TCA cycle, the malate-aspartate shuttle, and the direct biosynthetic pathways leading to nucleotides and other amino acids. It can serve as a powerful complementary tracer to ¹³C-glucose and ¹³C-glutamine to provide a more complete picture of cellular carbon metabolism.
For researchers embarking on metabolic flux studies, a thorough understanding of the metabolic network of their system of interest is crucial for selecting the most informative tracer. This guide provides a foundational comparison to aid in this critical experimental design step.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Unpacking the Accuracy of 13C Labeled Standards in Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of quantification strategy is paramount. This guide provides an objective comparison of the accuracy of 13C labeled standards against other common methodologies, supported by experimental data and detailed protocols. We delve into the strengths and limitations of each approach to empower you with the knowledge to select the optimal method for your research needs.
At the heart of precise and reliable protein quantification lies the ability to control for experimental variability. Isotopic labeling, particularly with stable, non-radioactive isotopes like Carbon-13 (13C), has emerged as a gold standard for achieving high accuracy and precision.[1][2][3] By introducing a "heavy" version of a peptide or protein into a sample, researchers can use it as an internal standard that behaves nearly identically to its endogenous, "light" counterpart throughout the analytical workflow. This co-elution and co-ionization allows for the normalization of variations that can occur during sample preparation, chromatography, and mass spectrometry analysis, leading to more reliable results.[1][4]
A Comparative Look at Quantitative Proteomics Strategies
The field of quantitative proteomics offers a variety of techniques, each with its own set of advantages and disadvantages. The choice of method often depends on the specific biological question, sample type, and available instrumentation. Here, we compare 13C-labeled standards with other prevalent methods: label-free quantification and isobaric labeling (iTRAQ and TMT).
| Feature | 13C Labeled Standards (e.g., SILAC, 13C-AQUA) | Label-Free Quantification (LFQ) | Isobaric Labeling (e.g., iTRAQ, TMT) |
| Principle | Metabolic or chemical incorporation of 13C-labeled amino acids or peptides as internal standards.[5] | Quantification based on signal intensity or spectral counting of unlabeled peptides. | Chemical labeling of peptides with tags that are isobaric in the MS1 scan but produce reporter ions of different masses in the MS2 scan.[6][7] |
| Accuracy | High; internal standards co-elute and co-ionize with the target analyte, correcting for variability.[4][8] | Moderate to High; can be affected by variations in sample preparation and instrument performance.[9][10] | High; multiplexing allows for direct comparison of multiple samples in a single run, reducing run-to-run variability.[6] |
| Precision (%RSD) | Very high (typically <15%). | Moderate (can be >20%, highly dependent on instrument stability and software).[10] | High (typically <20%). |
| Dynamic Range | Wide; accurate quantification over several orders of magnitude.[4] | Wide; but can be limited by the dynamic range of the mass spectrometer.[7][9] | Moderate; can be affected by ratio compression, where the fold-changes of low-abundance proteins are underestimated.[4][9] |
| Proteome Coverage | Moderate to High; dependent on the labeling strategy. SILAC provides broad coverage in cell culture.[7] | High; no chemical labeling steps that might introduce sample loss.[7] | High; can identify and quantify thousands of proteins simultaneously. |
| Multiplexing | Limited (typically 2-3 samples with SILAC, though multiplexing is possible with other strategies).[5] | Unlimited number of samples, but requires more instrument time and complex data analysis. | High (up to 16-plex with TMTpro), enabling high-throughput analysis.[6] |
| Cost | High; requires expensive labeled amino acids or custom peptide synthesis.[6] | Low; no labeling reagents required.[3] | High; isobaric tagging reagents are costly.[6] |
Experimental Protocols: A Closer Look at 13C Labeling
To provide a practical understanding of how 13C labeled standards are implemented, we present detailed methodologies for two key approaches: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Protein Standard Absolute Quantification (PSAQ) using full-length 13C-labeled proteins.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique where cells are cultured in media containing either normal ("light") or "heavy" 13C-labeled essential amino acids (e.g., lysine (B10760008) and arginine).[5] This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins.
Experimental Workflow:
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with 13C-labeled lysine and arginine for at least five cell divisions to ensure complete incorporation.
-
-
Sample Collection and Lysis:
-
Harvest and lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only in mass due to the 13C label.
-
-
Data Analysis:
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
Protocol 2: Absolute Quantification using 13C-Labeled Full-Length Protein Standards (PSAQ)
For absolute quantification, a known amount of a purified, full-length protein that has been uniformly labeled with 13C is spiked into the sample.[1][2] This "Protein Standard for Absolute Quantification" (PSAQ) serves as an internal standard for a specific target protein.
Experimental Workflow:
Methodology:
-
Production of 13C-Labeled Standard:
-
Synthesize the full-length target protein in an in vitro expression system using a cell-free lysate supplemented with 13C-labeled amino acids.
-
-
Purification and Quantification of the Standard:
-
Purify the 13C-labeled protein standard using affinity chromatography or other appropriate methods. Accurately determine its concentration.
-
-
Sample Preparation and Spiking:
-
Lyse the biological sample containing the target protein. Add a precisely known amount of the purified 13C-labeled protein standard to the lysate.
-
-
Protein Digestion:
-
Subject the mixture to enzymatic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Absolute Quantification:
-
Calculate the absolute amount of the endogenous protein by comparing the signal intensities of the "light" peptides from the sample with the corresponding "heavy" peptides from the known amount of the spiked-in standard.
-
Visualizing the Impact: Signaling Pathways Under the Proteomic Lens
Quantitative proteomics, particularly with the accuracy afforded by 13C labeled standards, is instrumental in dissecting complex cellular signaling pathways. Here, we visualize two pathways frequently investigated in drug development and disease research.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, metabolism, and autophagy. It integrates signals from growth factors, nutrients, and cellular energy status.
Conclusion
In the pursuit of robust and reproducible quantitative proteomics data, 13C labeled standards offer a superior level of accuracy and precision. By effectively mitigating experimental variability, these internal standards enable researchers to confidently quantify protein expression changes. While methods like label-free quantification provide broader proteome coverage at a lower cost, and isobaric tags offer high-throughput capabilities, the inherent accuracy of 13C labeling makes it an indispensable tool for hypothesis-driven research, biomarker validation, and drug development, where precise and reliable quantification is non-negotiable. The choice of the optimal method will ultimately depend on the specific research goals, but a thorough understanding of the strengths and weaknesses of each approach is critical for generating high-quality, impactful proteomics data.
References
- 1. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding iTRAQ, SILAC, and Label-Free Quantification: Differences, Advantages, and Limitations | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. iTRAQ-Based and Label-Free Proteomics Approaches for Studies of Human Adenovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-quality and robust protein quantification in large clinical/pharmaceutical cohorts with IonStar proteomics investigation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Metabolic Landscapes: A Comparative Guide to Isotopic Labeling
For researchers, scientists, and drug development professionals, the validation of novel metabolic pathways is a critical step in understanding cellular physiology and identifying new therapeutic targets. Isotopic labeling, a powerful technique that traces the fate of atoms through biochemical reactions, offers an unparalleled view into the intricate workings of cellular metabolism. This guide provides an objective comparison of key methodologies in stable isotope tracing, supported by experimental data, to aid in the selection of the most appropriate strategy for your research needs.
Stable isotope tracing involves introducing nutrients enriched with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system.[1][2] As these labeled compounds are metabolized, the isotopes are incorporated into downstream metabolites.[1] By tracking the distribution of these isotopes using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate active metabolic pathways and quantify the flow of metabolites, a measure known as metabolic flux.[2][3]
This guide will compare and contrast different isotopic tracers, analytical platforms, and experimental approaches for validating novel metabolic pathways.
Choosing Your Tracer: A Comparative Analysis of ¹³C-Labeled Substrates
The selection of an isotopic tracer is a crucial first step in designing a metabolic labeling experiment. Different tracers provide varying levels of insight into specific pathways.[1] Below is a comparison of commonly used ¹³C-labeled glucose and glutamine tracers for probing central carbon metabolism.
| Tracer | Key Metabolic Pathways Probed | Reported Precision/Reproducibility | Key Advantages | Potential Limitations |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | High precision for glycolysis and PPP fluxes.[1][4] | Provides the most precise estimates for overall central carbon metabolism.[1] | May not be the optimal tracer for solely analyzing the TCA cycle. |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Anaplerosis | Consistent flux results in parallel cultures. | Good general tracer for central carbon metabolism, labeling a wide range of downstream metabolites. | Can be less informative for specific pathway branch points compared to positionally labeled tracers. |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Preferred tracer for precise analysis of the TCA cycle.[1][4] | Directly probes glutamine's significant contribution to the TCA cycle in many cancer cells. | Provides limited information on glycolytic and PPP fluxes. |
Analytical Platforms: A Head-to-Head Comparison of MS and NMR
The two primary analytical techniques for detecting and quantifying isotopically labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Each platform offers distinct advantages and disadvantages.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High | Low |
| Reproducibility | Average | Very High |
| Number of Detectable Metabolites | 300-1000+ (GC-MS and LC-MS) | 30-100 |
| Targeted Analysis | Optimal for targeted analysis | Not optimal for targeted analysis |
| Structural Information | Infers structure from mass-to-charge ratio and fragmentation | Provides detailed information on the specific position of labeled atoms |
| Sample Preparation | Often requires derivatization (for GC-MS) and chromatography | Minimal sample preparation, non-destructive |
Experimental Approaches: Targeted vs. Untargeted and Single vs. Multiple Tracers
Beyond the choice of tracer and analytical platform, the experimental design itself can be tailored to address specific research questions.
Targeted vs. Untargeted Analysis:
-
Targeted analysis focuses on a predefined list of metabolites and is highly sensitive.[5] It is ideal for quantifying fluxes in well-characterized pathways.
-
Untargeted analysis aims to detect as many metabolites as possible, offering the potential to discover novel metabolic pathways.[5] However, the interpretation of untargeted data can be more complex.
Single vs. Multiple Isotopic Tracers:
-
Single tracer experiments are foundational but may not fully resolve complex metabolic networks.
-
Multiple tracer experiments , often conducted as parallel labeling experiments, use different labeled substrates under identical conditions.[6] This approach provides complementary labeling patterns, leading to more precise and robust flux estimations.[6]
Experimental Protocols
Below are detailed methodologies for key experiments in validating metabolic pathways using isotopic labeling.
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) using [1,2-¹³C₂]Glucose
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to a target cell density in the exponential growth phase.
-
Replace the medium with an identical medium containing [1,2-¹³C₂]Glucose as the sole glucose source.
-
Incubate for a duration sufficient to reach isotopic steady state (typically determined empirically, but often several hours to a full cell cycle).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Acquire data in full scan mode to detect the mass isotopologue distributions (MIDs) of key metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a computational software package (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.
-
The software will then calculate the metabolic fluxes and their confidence intervals.
-
Protocol 2: Untargeted Stable Isotope Tracing
-
Cell Culture and Labeling:
-
Follow the same procedure as in Protocol 1, but you may use a universally labeled tracer like [U-¹³C₆]Glucose to maximize the labeling of downstream metabolites.
-
-
Metabolite Extraction:
-
Follow the same procedure as in Protocol 1.
-
-
Sample Analysis by High-Resolution LC-MS:
-
Analyze the samples as described in Protocol 1.
-
-
Data Analysis:
-
Utilize software designed for untargeted analysis to identify features (a unique mass-to-charge ratio and retention time) that show evidence of ¹³C incorporation.
-
Compare the labeled samples to unlabeled controls to identify which metabolites are derived from the isotopic tracer.
-
Attempt to identify the chemical structure of the labeled metabolites through database searching and fragmentation analysis.
-
Visualizing Metabolic Workflows and Pathways
To better understand the relationships between different experimental stages and the flow of metabolites, the following diagrams have been generated.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 13C Labeled Metabolic Probes for Researchers and Drug Development Professionals
In the intricate landscape of cellular metabolism, the ability to trace and quantify the flow of nutrients through various biochemical pathways is paramount for advancing biological research and therapeutic development. 13C labeled metabolic probes have become indispensable tools for achieving this, offering a dynamic window into the metabolic reprogramming that characterizes numerous physiological and pathological states. This guide provides a comprehensive comparative analysis of commonly used 13C labeled metabolic probes, supported by experimental data, detailed protocols, and clear visualizations to empower researchers in selecting the optimal tracer for their specific scientific inquiries.
Principles of 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The methodology involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network. The choice of the ¹³C labeled tracer is critical as it dictates the precision and accuracy of the flux estimations for specific pathways.[1]
Comparative Analysis of Common 13C Labeled Probes
The selection of a ¹³C tracer is highly dependent on the metabolic pathway of interest. Glucose and glutamine are the two most abundant nutrients for many cultured cells and, therefore, ¹³C-labeled versions of these molecules are the most commonly used probes.[1] However, other probes such as acetate (B1210297) and pyruvate (B1213749) offer unique advantages for interrogating specific metabolic activities.
Data Presentation: Quantitative Comparison of 13C Labeled Metabolic Probes
The following table summarizes the performance of various 13C labeled probes for analyzing key metabolic pathways. The precision of flux estimates is a critical factor in tracer selection.
| Tracer | Primary Metabolic Pathway(s) Probed | Advantages | Limitations | Quantitative Performance Insights |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Provides the most precise estimates for glycolytic and PPP fluxes.[2][3][4] Outperforms [1-¹³C]glucose for overall network analysis.[2][3][4] | May provide less resolution for the TCA cycle compared to glutamine tracers. | Identified as the optimal single tracer for analyzing glycolysis, the PPP, and the overall central carbon metabolism network.[2][3][4] |
| [U-¹³C₆]Glucose | General Metabolic Screening, TCA Cycle, Fatty Acid Synthesis | Labels all carbons, allowing for tracing of the entire glucose backbone into various pathways.[1] Useful for identifying unexpected metabolic pathways. | Not ideal for elucidating flux through the pentose phosphate pathway. Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.[1] | Often used in initial screening experiments to map the general fate of glucose carbon. Can be used in parallel with other tracers to resolve complex fluxes.[1] |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | The preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.[2][3][4] Excellent for studying glutamine's role in replenishing TCA cycle intermediates, a key feature in many cancer cells. | Provides limited information on glycolytic pathways. | Emerged as the preferred tracer for precise analysis of the TCA cycle.[2][3][4] |
| [¹³C]Acetate | Fatty Acid Synthesis, Glial Cell Metabolism | Directly traces the contribution of acetate to acetyl-CoA pools for processes like fatty acid synthesis. In neuroscience, it is selectively taken up by glia, allowing for the study of glial-specific metabolism. | Its contribution to central carbon metabolism can be cell-type specific and may be minor in some contexts compared to glucose and glutamine. | In CD8+ T cells, acetate becomes a significant fuel for the TCA cycle late in the infection course, highlighting dynamic fuel preferences. |
| [1-¹³C]Pyruvate & [2-¹³C]Pyruvate | Mitochondrial Metabolism, Pyruvate Dehydrogenase (PDH) activity | Allows for direct interrogation of pyruvate metabolism and its entry into the TCA cycle via PDH. Hyperpolarized [1-¹³C]pyruvate is a powerful tool for in vivo metabolic imaging. | The rapid metabolism of pyruvate can make it challenging to achieve isotopic steady-state in some experimental setups. | Increased conversion of hyperpolarized [1-¹³C]pyruvate to bicarbonate is a direct measure of increased PDH activity.[5] |
Experimental Protocols: A Generalized Approach for 13C Labeling in Mammalian Cells
The following provides a generalized protocol for a ¹³C labeling experiment in cultured mammalian cells.[1] Specific parameters should be optimized based on the cell line, tracer, and research question.
1. Cell Seeding and Culture:
-
Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.[1]
2. Media Preparation:
-
Prepare two types of experimental media:
-
Unlabeled Medium: The same basal medium but with unlabeled substrates (e.g., glucose, glutamine) at the desired concentration.
-
Labeled Medium: The basal medium where the standard substrate is replaced with the desired ¹³C-labeled probe (e.g., [1,2-¹³C₂]Glucose or [U-¹³C₅]Glutamine).
-
3. Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium to remove residual unlabeled nutrients.
-
Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and should be determined empirically.[6]
4. Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the cold methanol (B129727) and transfer the cell suspension to a microcentrifuge tube.
5. Sample Processing and Analysis:
-
Centrifuge the samples to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract using a vacuum concentrator.
-
Derivatize the dried metabolites if necessary for GC-MS analysis.
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites of interest.
6. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use the corrected mass isotopomer distributions and a metabolic network model to calculate intracellular fluxes using specialized software.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key metabolic pathways and a generalized experimental workflow for 13C metabolic flux analysis.
Conclusion
The strategic selection of 13C labeled metabolic probes is fundamental to the success of metabolic flux analysis studies. While universally labeled glucose and glutamine serve as workhorse tracers for general metabolic screening and interrogating central carbon metabolism, positionally labeled isotopes and alternative substrates like acetate and pyruvate provide more nuanced insights into specific pathways. For a comprehensive understanding of complex metabolic networks, parallel labeling experiments using multiple tracers are often the most powerful approach. By carefully considering the strengths and limitations of each probe and adhering to robust experimental protocols, researchers can effectively harness the power of 13C MFA to unravel the complexities of cellular metabolism and accelerate the discovery of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DL-Aspartic acid-3-13C
Disclaimer: This document provides guidance for the proper disposal of DL-Aspartic acid-3-13C. It is essential to consult your institution's Environmental Health and Safety (EH&S) department and adhere to all federal, state, and local regulations.
This compound is a stable, non-radioactive isotopically labeled amino acid.[][2] Its chemical properties are nearly identical to those of its unlabeled counterpart, DL-Aspartic acid. Therefore, disposal procedures are dictated by the chemical's safety profile rather than the isotopic label.[][4] Safety Data Sheets (SDS) for DL-Aspartic acid indicate that it is not classified as a hazardous substance.[5][6]
Safety and Chemical Profile
The following table summarizes the key safety and handling information for DL-Aspartic acid.
| Property | Data | References |
| CAS Number | 617-45-8 | [7][8][9] |
| Appearance | White crystalline powder | [9][10] |
| Odor | Odorless | [9] |
| Stability | Stable under normal conditions of use and storage. | [5][9][10] |
| Hazard Classification | Not considered hazardous by OSHA Hazard Communication Standard. | [5] |
| Incompatibilities | Strong oxidizing agents. | [5][9][10] |
| Ecotoxicity | Not considered an environmental hazard. | [5] |
Step-by-Step Disposal Protocol
The disposal of this compound should follow standard laboratory procedures for non-hazardous chemical waste.
Step 1: Classification and Segregation
-
Classify the Waste: Confirm the waste as non-hazardous chemical waste . Since this compound is a stable, non-radioactive compound, no special precautions for radioactivity are necessary.[][4]
-
Segregate from Other Wastes: It is crucial to keep this waste stream separate from others to ensure proper disposal and avoid unnecessary costs.[11][12]
-
DO NOT mix with hazardous waste such as solvents, corrosive materials (acids/bases), or reactive chemicals.[13]
-
DO NOT mix with incompatible materials like strong oxidizing agents.[9]
-
DO NOT dispose of down the drain unless explicitly permitted by your local regulations and EH&S office for small quantities of non-toxic materials.[12][13]
-
Step 2: Containerization and Labeling
-
Select a Suitable Container:
-
Label the Container Clearly:
-
Affix a "Hazardous Waste" or appropriate institutional waste label to the container. Even for non-hazardous chemicals, many institutions require this for tracking purposes.[14]
-
Write the full, unabbreviated chemical name: "this compound" .[14]
-
Include the CAS number: 617-45-8 .
-
Indicate that it is a solid or specify the solvent and concentration if it is in a solution.
-
Clearly mark as "Non-Hazardous Waste for Disposal" .
-
Step 3: Storage and Final Disposal
-
Safe Storage: Store the sealed and labeled waste container in a designated and secure laboratory waste accumulation area.[11] This area should prevent unauthorized access and be away from general lab traffic.[13]
-
Arrange for Professional Disposal:
Disposal of Contaminated Labware
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent (like water). This rinsate must be collected and treated as chemical waste. After rinsing and air-drying, deface the label and dispose of the container in the regular trash or glass recycling, as per your institution's policy.[14]
-
Contaminated Items: Disposable items such as gloves, weigh boats, or paper towels contaminated with small amounts of DL-Aspartic acid can typically be disposed of in the regular laboratory trash, as the chemical is not classified as hazardous.[12] However, always confirm this with your institutional guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 2. chempep.com [chempep.com]
- 4. moravek.com [moravek.com]
- 5. resources.finalsite.net [resources.finalsite.net]
- 6. astechireland.ie [astechireland.ie]
- 7. isotope.com [isotope.com]
- 8. carlroth.com [carlroth.com]
- 9. westliberty.edu [westliberty.edu]
- 10. lewisu.edu [lewisu.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. isotope.com [isotope.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Aspartic acid-3-13C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of DL-Aspartic acid-3-13C, a stable isotope-labeled amino acid. By adhering to these procedures, you can maintain a safe laboratory environment while ensuring the integrity of your research.
DL-Aspartic acid is not classified as a hazardous substance[1][2]. The stable isotope ¹³C is not radioactive and does not require special handling precautions beyond those for the unlabeled compound[3]. However, adherence to good laboratory practice is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. This is based on general laboratory safety protocols for handling non-hazardous chemical powders[4][5][6].
| Protection Type | Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | To protect against flying particles and accidental splashes[4][6][7][8]. |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the chemical powder[4][5][7]. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination[4][5][7]. |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation | To be used if dust is generated and engineering controls are insufficient. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for handling this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area[1].
-
Keep the container tightly closed to prevent contamination.
2. Handling and Weighing:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any airborne powder.
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Avoid direct contact with skin and eyes[1]. Do not breathe in the dust[1].
-
When weighing, use a spatula to transfer the powder and avoid creating dust.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Ensure the chosen solvent is compatible with the experimental protocol.
4. Experimental Use:
-
Follow the specific protocols for your experiment, maintaining the use of appropriate PPE throughout.
-
Stable isotope-labeled amino acids are widely used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics[3][][10][11].
Disposal Plan
As DL-Aspartic acid is not considered a hazardous waste, disposal is straightforward. However, it is crucial to adhere to local, state, and federal regulations[12].
1. Unused Product:
-
Dispose of the solid compound in the regular laboratory chemical waste stream for non-hazardous materials.
2. Contaminated Materials:
-
Dispose of any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, in the appropriate laboratory waste container.
3. Spills:
-
In the event of a small spill, sweep up the solid material, taking care not to generate dust.
-
Place the spilled material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com.au [westlab.com.au]
- 8. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 11. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
